molecular formula C8H5F3O3 B141532 2,3,4-Trifluoro-5-methoxybenzoic acid CAS No. 38233-47-5

2,3,4-Trifluoro-5-methoxybenzoic acid

Cat. No.: B141532
CAS No.: 38233-47-5
M. Wt: 206.12 g/mol
InChI Key: CGMSFYATZQKRJY-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H5F3O3 and its molecular weight is 206.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trifluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c1-14-4-2-3(8(12)13)5(9)7(11)6(4)10/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMSFYATZQKRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621054
Record name 2,3,4-Trifluoro-5-methoxybenzoic acid
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Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38233-47-5
Record name 2,3,4-Trifluoro-5-methoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-2,3,4-trifluorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4-Trifluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,3,4-Trifluoro-5-methoxybenzoic acid, a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Due to the limited availability of a direct published synthesis for this specific molecule, this guide outlines a rational, multi-step approach based on established methodologies for analogous compounds. The experimental protocols provided are derived from literature precedents for similar substrates and are intended to serve as a foundational methodology for researchers.

Physicochemical Properties

A summary of the key physicochemical properties for the target compound, this compound, is presented in the table below.

PropertyValue
CAS Number 38233-47-5
Molecular Formula C₈H₅F₃O₃
Molecular Weight 206.12 g/mol
Appearance White to off-white powder
Boiling Point 293.1°C at 760 mmHg
Flash Point 131.05°C
Density 1.487 g/cm³

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available starting material, 2,3,4-trifluorobenzoic acid. The synthetic strategy involves a sequence of nitration, nucleophilic aromatic substitution (methoxylation), reduction of the nitro group, and subsequent deamination to yield the final product.

Synthesis_Workflow A 2,3,4-Trifluorobenzoic Acid B 2,3,4-Trifluoro-5-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C 2,4-Difluoro-3-methoxy-5-nitrobenzoic Acid B->C Methoxylation (NaOCH₃, CH₃OH) D 5-Amino-2,4-difluoro-3-methoxybenzoic Acid C->D Reduction (Fe, NH₄Cl) E This compound D->E Deamination (NaNO₂, H₃PO₂)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthetic pathway. These protocols are based on established chemical transformations of similar substrates and should be adapted and optimized as necessary.

Step 1: Synthesis of 2,3,4-Trifluoro-5-nitrobenzoic Acid

This step involves the nitration of 2,3,4-trifluorobenzoic acid. The reaction is regioselective due to the directing effects of the existing substituents.

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,4-trifluorobenzoic acid (10 g, 56.8 mmol) in concentrated sulfuric acid (98%, 33.0 g).

  • Stir the mixture until the solid has completely dissolved.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (65%, 6.0 g) to concentrated sulfuric acid (98%, 6.3 g).

  • Slowly add the nitrating mixture dropwise to the solution of 2,3,4-trifluorobenzoic acid while maintaining the reaction temperature between 90 to 95°C. The addition should take approximately 3.5 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 30% ethyl acetate in hexane solution as the eluent.

  • Upon completion of the reaction, cool the mixture to room temperature and quench the reaction by pouring it into ice water (50 g).

  • Collect the resulting precipitate by filtration and dry it at 50 to 55°C for 8 hours.

  • The crude product can be purified by column chromatography on silica gel using a 20% ethyl acetate in hexane solution as the eluent to yield 2,3,4-trifluoro-5-nitrobenzoic acid as a white solid.[1]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountMoles (mmol)Yield (%)
2,3,4-Trifluorobenzoic Acid176.0910 g56.8-
2,3,4-Trifluoro-5-nitrobenzoic Acid221.0912.2 g55.297.1
Step 2: Synthesis of 2,4-Difluoro-3-methoxy-5-nitrobenzoic Acid

This step involves a nucleophilic aromatic substitution reaction where a fluorine atom is displaced by a methoxy group. The nitro group strongly activates the ring towards nucleophilic attack, and the substitution is expected to occur at the position para to the nitro group.

Reaction Scheme:

Experimental Protocol (Adapted from similar reactions):

  • Prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 2,3,4-trifluoro-5-nitrobenzoic acid in anhydrous methanol and add this solution to the sodium methoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an aqueous solution of hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Note: The regioselectivity of this reaction is crucial. The electron-withdrawing nitro group will activate the ortho and para positions to nucleophilic attack. In this case, substitution is most likely at the C-3 or C-5 position. Based on electronic and steric considerations, substitution at the C-3 position is anticipated.

Step 3: Synthesis of 5-Amino-2,4-difluoro-3-methoxybenzoic Acid

The reduction of the nitro group to an amine is a standard transformation. The use of iron powder in the presence of an ammonium salt is a mild and effective method that is often compatible with other functional groups.

Reaction Scheme:

Experimental Protocol (General procedure for nitro group reduction):

  • In a round-bottom flask, suspend 2,4-difluoro-3-methoxy-5-nitrobenzoic acid in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The residue can be partitioned between water and an organic solvent, and the aqueous layer can be extracted with the organic solvent.

  • The combined organic layers are then dried and concentrated to yield the amino benzoic acid.

Step 4: Synthesis of this compound

The final step is the deamination of the aromatic amine. This can be achieved via a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt and then removed.

Reaction Scheme:

Experimental Protocol (General procedure for deamination):

  • Dissolve 5-amino-2,4-difluoro-3-methoxybenzoic acid in an aqueous solution of a non-nucleophilic acid, such as hypophosphorous acid (H₃PO₂).

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C.

  • Stir the reaction mixture at this temperature for a period of time to ensure complete diazotization.

  • Allow the reaction to warm to room temperature and then gently heat to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas.

  • After the reaction is complete (cessation of gas evolution), cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The final product can be purified by recrystallization or column chromatography.

Conclusion

References

An In-depth Technical Guide to 2,3,4-Trifluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluoro-5-methoxybenzoic acid, with the CAS Number 38233-47-5, is a fluorinated aromatic carboxylic acid. Its structural formula is C₈H₅F₃O₃. This compound serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Notably, it is a key raw material in the synthesis of certain fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. The strategic placement of fluorine atoms and the methoxy group on the benzoic acid core significantly influences its chemical reactivity and the properties of its derivatives.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound.

Identifier Value
CAS Number 38233-47-5
Molecular Formula C₈H₅F₃O₃
Molecular Weight 206.12 g/mol
Appearance White to off-white powder[1]
Property Value Reference
Boiling Point 293.1 °C at 760 mmHg[1]
Density 1.487 g/cm³[1]
Flash Point 131.1 °C
pKa (Predicted) 2.75 ± 0.10[2]

Note: Experimental data for melting point and solubility were not available in the searched resources. The pKa value is a prediction and should be used as an estimate.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in the public domain. However, a general synthetic approach can be inferred from related compounds.

General Synthetic Approach (Hypothetical)

A plausible synthetic route to this compound could involve the methoxylation of a poly-fluorinated phenol derivative, followed by carboxylation. For instance, starting from 3,4,5-trifluorophenol, a methoxy group could be introduced, followed by a reaction to introduce the carboxylic acid group at the desired position.

G A 3,4,5-Trifluorophenol B Poly-fluorinated anisole intermediate A->B Methoxylation (e.g., CH3I, base) C This compound B->C Carboxylation (e.g., n-BuLi, CO2)

Caption: Hypothetical synthesis of this compound.

Purification

Purification of the final product would likely involve standard techniques such as recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield a crystalline solid. The purity of the compound can be assessed by techniques like High-Performance Liquid Chromatography (HPLC).

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Detection: UV detector at a wavelength determined by the compound's UV-Vis spectrum.

Application in Fluoroquinolone Synthesis

This compound is a precursor for the synthesis of fluoroquinolone antibiotics. Fluoroquinolones are a class of antibiotics that inhibit bacterial DNA synthesis, leading to bacterial cell death. A notable example of a fluoroquinolone synthesized from a related isomer is Gatifloxacin.

G A This compound B Quinolone core intermediate A->B Multi-step synthesis C Fluoroquinolone Antibiotic B->C Addition of side chain

Caption: General workflow for fluoroquinolone synthesis.

Signaling Pathway: Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is necessary to relieve torsional stress during DNA replication and transcription.[3]

  • Topoisomerase IV: This enzyme is primarily involved in the separation of replicated daughter DNA chromosomes.[4]

The inhibition of these enzymes by fluoroquinolones leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial DNA. This disruption of DNA integrity ultimately triggers cell death.

G cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone (e.g., Gatifloxacin) DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

References

A Technical Guide to 2,3,4-Trifluoro-5-methoxybenzoic acid: Properties, Synthesis, and Application in Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4-Trifluoro-5-methoxybenzoic acid, a key intermediate in the synthesis of potent fluoroquinolone antibiotics. This document details its chemical structure, physicochemical properties, and its role in the synthesis of antibacterial agents like gatifloxacin and balofloxacin. Furthermore, it elucidates the mechanism of action of these antibiotics, supported by detailed diagrams and experimental protocols.

Core Compound Identification and Properties

This compound is a fluorinated aromatic carboxylic acid. Its unique substitution pattern makes it a valuable building block in medicinal chemistry.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 38233-47-5[1][2]

  • Synonyms: 5-Methoxy-2,3,4-trifluorobenzoic acid[1]

Physicochemical and Spectral Data:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₈H₅F₃O₃
Molecular Weight 206.12 g/mol [3]
Appearance White to off-white powder[1]
Boiling Point 293.1°C at 760 mmHg[1]
Density 1.487 g/cm³[1]
Flash Point 131.05°C[1]
Assay ≥98.0%[1]

Synthesis and Applications

This compound is a crucial starting material in the synthesis of several fourth-generation fluoroquinolone antibiotics, including gatifloxacin and balofloxacin.[1] These antibiotics exhibit broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.

Proposed Synthesis of this compound
Application in the Synthesis of Gatifloxacin: An Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis of the antibiotic gatifloxacin, starting from a trifluoromethoxybenzoic acid precursor. This pathway is based on established synthetic routes for fluoroquinolones.

Gatifloxacin_Synthesis A 2,4,5-Trifluoro-3- methoxybenzoic acid B Acid Chloride Formation A->B SOCl₂ C Malonic Ester Synthesis B->C Diethyl malonate, Mg(OEt)₂ D Hydrolysis & Decarboxylation C->D p-TsOH, H₂O E Cyclization D->E Triethyl orthoformate F Esterification E->F G Quinolone Core Formation F->G Cyclopropylamine H Nucleophilic Substitution with 2-methylpiperazine G->H 2-methylpiperazine, DMSO I Gatifloxacin H->I

Logical workflow for the synthesis of Gatifloxacin.

Experimental Protocol for a Key Step: Nucleophilic Substitution to form Gatifloxacin

This protocol describes the reaction of the quinolone core with 2-methylpiperazine, a crucial step in the synthesis of gatifloxacin.

Materials:

  • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid

  • 2-methylpiperazine

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Nitrogen gas

Procedure:

  • Suspend 40 g of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and 28.4 g of 2-methylpiperazine in 800 mL of DMSO in a reaction vessel under a nitrogen atmosphere.

  • Heat the mixture to 55°C and maintain this temperature for 24 hours.

  • After 24 hours, heat the mixture to 70°C and distill off approximately half of the DMSO under reduced pressure.

  • Add 200 mL of toluene to the reaction mixture.

  • Cool the mixture to 5°C and hold at this temperature overnight to allow for precipitation.

  • Filter the resulting solid and dry it under vacuum to obtain gatifloxacin.[4]

Mechanism of Action of Gatifloxacin and Balofloxacin

Gatifloxacin and balofloxacin exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase (a type II topoisomerase): This enzyme introduces negative supercoils into bacterial DNA, which is necessary to relieve torsional stress during DNA replication and transcription.

  • Topoisomerase IV (also a type II topoisomerase): This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication, a critical step in cell division.

By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.

The following diagram illustrates the signaling pathway of fluoroquinolone action.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Gatifloxacin / Balofloxacin DNAGyrase DNA Gyrase Fluoroquinolone->DNAGyrase Inhibition TopoIV Topoisomerase IV Fluoroquinolone->TopoIV Inhibition Replication DNA Replication & Transcription DNAGyrase->Replication Enables CellDivision Cell Division TopoIV->CellDivision Enables CellDeath Bacterial Cell Death Replication->CellDeath CellDivision->CellDeath

Mechanism of action of fluoroquinolone antibiotics.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Always refer to the Safety Data Sheet (SDS) before use.

General Precautions:

  • Ingestion: Do not ingest.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin Contact: Avoid contact with skin.

  • Eye Contact: Avoid contact with eyes.

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.

Conclusion

This compound is a pivotal building block in the synthesis of advanced fluoroquinolone antibiotics. Understanding its properties, synthetic pathways, and the mechanism of action of its derivatives is essential for researchers and professionals in the field of drug development. The information provided in this technical guide serves as a valuable resource for furthering research and innovation in the development of new antibacterial agents.

References

molecular weight of 2,3,4-Trifluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4-Trifluoro-5-methoxybenzoic acid, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details its chemical and physical properties, provides an experimental protocol for its analysis, and discusses its role in the synthesis of bioactive molecules.

Core Compound Data

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 206.12 g/mol [1][2]
Molecular Formula C₈H₅F₃O₃[1][2][3]
CAS Number 38233-47-5[1][4][5]
Appearance White to off-white powder[6]
Purity ≥98.0%[6]
Boiling Point 293.1°C at 760 mmHg[6]
Density 1.487 g/cm³[6]
Synonyms 5-Methoxy-2,3,4-trifluorobenzoic acid[3][6]

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method provides a robust and reliable means for the quantification of substituted benzoic acids and is suitable for quality control and research applications.

1. Instrumentation and Materials:

  • HPLC System: A standard system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Trifluoroacetic acid (TFA), analytical grade.

  • Reference Standard: this compound (purity ≥99%).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis scan of the analyte (typically around 254 nm for aromatic compounds).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for the calibration curve (e.g., 1 - 100 µg/mL).

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Quantify the amount of the compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow: HPLC Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Test Sample SamplePrep Prepare Sample Solution Sample->SamplePrep Working Prepare Working Standards Stock->Working Injection Inject into HPLC System Working->Injection Calibration Generate Calibration Curve Working->Calibration SamplePrep->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantify Compound Integration->Quantification Calibration->Quantification Fluoroquinolone_Pathway cluster_synthesis Synthesis cluster_bacterium Bacterial Cell BenzoicAcid 2,3,4-Trifluoro-5- methoxybenzoic acid Fluoroquinolone Fluoroquinolone Antibiotic BenzoicAcid->Fluoroquinolone Multi-step Synthesis DNAGyrase DNA Gyrase Fluoroquinolone->DNAGyrase Inhibits TopoIV Topoisomerase IV Fluoroquinolone->TopoIV Inhibits Supercoiling DNA Supercoiling DNAGyrase->Supercoiling Decatenation Chromosome Decatenation TopoIV->Decatenation Replication DNA Replication CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to Supercoiling->Replication Decatenation->Replication

References

An In-depth Technical Guide to the Solubility of Fluorinated Benzoic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ortho-, meta-, and para-fluorinated benzoic acids in various organic solvents. Understanding the solubility of these compounds is critical for a wide range of applications, including pharmaceutical formulation, synthetic chemistry, and materials science. This document consolidates available quantitative data, details experimental methodologies for solubility determination, and presents logical frameworks for understanding the factors that govern solubility.

Quantitative Solubility Data

The solubility of fluorinated benzoic acids is influenced by the position of the fluorine atom on the benzene ring, the nature of the solvent, and the temperature. The following tables summarize the available quantitative solubility data for 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid in a selection of organic solvents.

Table 1: Solubility of 2-Fluorobenzoic Acid in Organic Solvents

SolventTemperature (°C)SolubilityNotes
WaterAmbientSlightly SolubleSolubility increases with temperature.[1]
EthanolAmbientSolubleOften used as a co-solvent with water for recrystallization.[1]
MethanolAmbientSoluble
AcetoneAmbientSoluble
BenzeneAmbientSolubleCan be used for recrystallization.[1][3]
TolueneAmbientSoluble[3]
EtherAmbientSoluble[2][3]
HexaneAmbientSparingly SolubleCan be used as an anti-solvent.[1]
CyclohexaneAmbientSparingly SolubleCan be used as an anti-solvent.[1]

Table 2: Solubility of 3-Fluorobenzoic Acid in Organic Solvents

Similar to the ortho-isomer, comprehensive quantitative solubility data for 3-fluorobenzoic acid is limited. However, it is generally considered to have good solubility in polar organic solvents.

SolventTemperature (°C)SolubilityNotes
WaterAmbientVery Soluble[4][5][6]
EthanolAmbientSoluble
DMSOAmbientSoluble
Dimethylformamide (DMF)AmbientSoluble

Table 3: Solubility of 4-Fluorobenzoic Acid in Organic Solvents at Various Temperatures

A detailed study has provided extensive quantitative data on the mole fraction solubility (x) of 4-fluorobenzoic acid in twelve different organic solvents at temperatures ranging from 283.15 K to 323.15 K.[7]

Solvent283.15 K (10.0 °C)293.15 K (20.0 °C)303.15 K (30.0 °C)313.15 K (40.0 °C)323.15 K (50.0 °C)
Methanol0.13120.16980.21840.27850.3521
Ethanol0.11950.15510.19960.25480.3231
1-Propanol0.10890.14110.18120.23070.2921
2-Propanol0.09870.12780.16410.20890.2645
1-Butanol0.09650.12480.16020.20380.2579
Isobutanol0.08760.11330.14530.18480.2339
1-Pentanol0.08540.11040.14150.17990.2276
Ethyl Formate0.07650.10130.13250.17090.2185
Methyl Acetate0.09120.11980.15610.20120.2576
Ethyl Acetate0.08210.10810.14090.18150.2319
Acetonitrile0.04320.05810.07690.10110.1321
Acetone0.10230.13450.17520.22670.2901

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The gravimetric method, also known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Protocol: Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium solubility of a fluorinated benzoic acid in an organic solvent at a specific temperature.

Materials:

  • Fluorinated benzoic acid (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature water bath or incubator

  • Screw-capped glass vials or flasks

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of the fluorinated benzoic acid to a series of screw-capped vials.

  • Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature water bath or incubator. Agitate the vials using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry container (e.g., a volumetric flask or beaker).

  • Solvent Evaporation: Evaporate the solvent from the container in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied to expedite the process, but care must be taken to avoid decomposition of the solute.

  • Drying and Weighing: Once the solvent is completely removed, place the container with the solid residue in an oven at a suitable temperature (below the melting point of the acid) until a constant weight is achieved.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S (g/L) = (mass of residue (g) / volume of supernatant withdrawn (L))

Visualizations

Logical Relationships Influencing Solubility

The solubility of fluorinated benzoic acids is a multifactorial property. The following diagram illustrates the key factors and their interplay.

G Factors Influencing Solubility of Fluorinated Benzoic Acids Solubility Solubility Solute_Properties Solute Properties Solute_Properties->Solubility Position_F Position of Fluorine (ortho, meta, para) Solute_Properties->Position_F Polarity_Solute Molecular Polarity Solute_Properties->Polarity_Solute Crystal_Lattice Crystal Lattice Energy Solute_Properties->Crystal_Lattice Solvent_Properties Solvent Properties Solvent_Properties->Solubility Polarity_Solvent Solvent Polarity (Polar vs. Nonpolar) Solvent_Properties->Polarity_Solvent H_Bonding Hydrogen Bonding Capacity Solvent_Properties->H_Bonding System_Conditions System Conditions System_Conditions->Solubility Temperature Temperature System_Conditions->Temperature Pressure Pressure (Primarily for gaseous solutes) System_Conditions->Pressure

Caption: Key factors influencing the solubility of fluorinated benzoic acids.

Experimental Workflow for Gravimetric Solubility Determination

The following diagram outlines the step-by-step workflow for the gravimetric method of solubility determination.

G Experimental Workflow: Gravimetric Method Start Start Prep Prepare Supersaturated Solution (Excess Solute in Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) Prep->Equilibrate Settle Allow Undissolved Solid to Settle Equilibrate->Settle Withdraw Withdraw and Filter Supernatant (Known Volume) Settle->Withdraw Evaporate Evaporate Solvent Withdraw->Evaporate Dry Dry Residue to Constant Weight Evaporate->Dry Weigh Weigh Solid Residue Dry->Weigh Calculate Calculate Solubility Weigh->Calculate End End Calculate->End

Caption: Workflow for gravimetric solubility determination.

References

safety and handling of 2,3,4-Trifluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 2,3,4-Trifluoro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 38233-47-5). The information is intended for professionals in research and drug development who may be working with this compound.

Chemical and Physical Properties

This compound is a compound useful in organic synthesis.[1][2] It is an important raw material for the synthesis of fluoroquinolone antibacterial drugs such as gatifloxacin and balofloxacin.[1]

PropertyValueSource
CAS Number 38233-47-5[1][2][3][4]
Molecular Formula C₈H₅F₃O₃[5]
Molecular Weight 206.12 g/mol [6][7][8]
Appearance White to off-white powder[1]
Density 1.487 g/cm³[1]
Boiling Point 293.1°C at 760 mmHg[1]
Flash Point 131.05°C[1]
Assay ≥98.0%[1]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Source:[5][6]

The signal word for this compound is Warning .[5][6][7]

NFPA Ratings
CategoryRatingDescription
Health Hazard 2Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.
Fire Hazard 0Materials that will not burn.
Reactivity 0Normally stable, even under fire exposure conditions, and are not reactive with water.

Source:[5]

ghs_hazards cluster_ghs GHS Hazard Classification Warning Warning H315 H315 Causes skin irritation Warning->H315 H319 H319 Causes serious eye irritation Warning->H319 H335 H335 May cause respiratory irritation Warning->H335

Caption: GHS Hazard Statements for this compound.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to ensure safety in the laboratory.

Personal Protective Equipment (PPE)
  • Eye Protection : Chemical goggles or safety glasses with a face shield are required.[5]

  • Hand Protection : Wear protective gloves.[5][9]

  • Skin and Body Protection : Wear suitable protective clothing.[5]

  • Respiratory Protection : In case of insufficient ventilation, wear suitable respiratory equipment, such as a dust mask type N95 (US).[5][7]

Handling Procedures
  • Handle in accordance with good industrial hygiene and safety procedures.[5]

  • Ensure good ventilation of the work station.[5]

  • Avoid breathing dust or mist.[5]

  • Avoid raising dust.[5]

  • Do not eat, drink or smoke when using this product.[5]

  • Always wash hands after handling the product.[5]

safe_handling_workflow Start Start Don_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Don_PPE Work_Area Work in a Well-Ventilated Area (Fume Hood) Don_PPE->Work_Area Handle_Chemical Handle with Care Avoid Dust Generation Work_Area->Handle_Chemical Store_Properly Store in a Tightly Closed Container in a Cool, Dry Place Handle_Chemical->Store_Properly Clean_Up Clean Work Area and Dispose of Waste Properly Store_Properly->Clean_Up Remove_PPE Remove and Dispose of Contaminated PPE Clean_Up->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Wash_Hands->End

Caption: General workflow for safely handling acidic powders.

Storage Conditions
  • Keep container tightly closed.[5][9]

  • Store in a dry, cool, and well-ventilated area.[5]

Incompatible Materials
  • Strong bases.[5]

  • Strong oxidizing agents.[5]

First-Aid Measures

In case of exposure, immediate medical attention is necessary.

  • General Advice : If you feel unwell, seek medical advice immediately and show the product label where possible.[5]

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.[5]

  • Skin Contact : Wash with plenty of soap and water. Get medical advice/attention.[5]

  • Eye Contact : Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

first_aid_workflow Exposure Exposure Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Skin_Contact Skin Contact: Wash with Soap and Water Exposure->Skin_Contact Eye_Contact Eye Contact: Rinse with Water for 15 mins Exposure->Eye_Contact Seek_Medical_Attention Seek Immediate Medical Attention Inhalation->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention

Caption: First-aid procedures for exposure to the compound.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a general procedure for the synthesis of a similar compound, 4-fluoro-3-methoxybenzoic acid, can be informative. This typically involves the hydrolysis of the corresponding methyl ester.

General Hydrolysis of a Methyl Benzoate Derivative
  • Dissolution : The methyl ester (e.g., methyl 4-fluoro-3-methoxybenzoate) is dissolved in a suitable solvent such as methanol.[10]

  • Base Addition : A solution of a strong base, like sodium hydroxide in water, is added to the ester solution.[10]

  • Reaction : The mixture is stirred at room temperature for several hours to allow for complete hydrolysis.[10]

  • Workup :

    • The solvent is removed under reduced pressure.[10]

    • The residue is dissolved in water.[10]

    • The pH is adjusted to acidic (e.g., pH 4) with an acid like 1N HCl, which precipitates the carboxylic acid.[10]

  • Isolation : The solid product is collected by filtration, washed with water, and dried.[10]

Biological Activity and Applications

This compound is a key intermediate in the synthesis of fluoroquinolone antibiotics.[1] Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

fluoroquinolone_moa Fluoroquinolone Fluoroquinolone Inhibition Inhibition Fluoroquinolone->Inhibition DNA_Gyrase DNA Gyrase (in Gram-negative bacteria) DNA_Replication_Block Blockage of DNA Replication and Transcription DNA_Gyrase->DNA_Replication_Block Topo_IV Topoisomerase IV (in Gram-positive bacteria) Topo_IV->DNA_Replication_Block Inhibition->DNA_Gyrase Inhibition->Topo_IV Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Block->Bacterial_Cell_Death

References

The Trifluoromethoxybenzoic Acid Motif: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a paramount strategy in contemporary medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group, when appended to a benzoic acid scaffold, affords a versatile building block with profound implications for drug design and development. This guide provides a comprehensive technical overview of trifluoromethoxybenzoic acids, delineating their synthesis, physicochemical properties, and pivotal role in shaping the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

Physicochemical Properties: The Subtle Power of the Trifluoromethoxy Group

The introduction of a trifluoromethoxy group onto the benzoic acid ring imparts a unique constellation of physicochemical properties that are highly advantageous for drug candidates. Unlike its trifluoromethyl (-CF3) counterpart, the -OCF3 group possesses a bent conformation and acts as a weak hydrogen bond acceptor, influencing molecular conformation and intermolecular interactions.

Property2-Trifluoromethoxybenzoic Acid3-Trifluoromethoxybenzoic Acid4-Trifluoromethoxybenzoic Acid
Molecular Formula C8H5F3O3C8H5F3O3C8H5F3O3
Molecular Weight 206.12 g/mol 206.12 g/mol 206.12 g/mol
Melting Point 110-112 °C104-106 °C[1]219-220 °C[2]
Boiling Point 248 °C223.9±40.0 °C (Predicted)[3]Not available
Solubility Soluble in methanol[4]Slightly soluble in water[3]Not available

Spectroscopic Data:

Detailed spectroscopic information is crucial for the unambiguous identification and characterization of these compounds. Researchers can access spectral data from various sources:

  • 1H NMR Spectra:

    • --INVALID-LINK--[5]

    • --INVALID-LINK--[6]

    • --INVALID-LINK--[7]

  • Mass Spectrometry Data:

    • --INVALID-LINK--[8]

Synthesis of Trifluoromethoxybenzoic Acids: Crafting the Core

The regioselective synthesis of trifluoromethoxybenzoic acid isomers is a critical first step in their application. Various synthetic strategies have been developed, often starting from readily available precursors. Below are representative protocols for the synthesis of the 2-, 3-, and 4-isomers.

General Synthetic Workflow

Synthetic Workflow A Starting Material (e.g., Cresol, Halobenzonitrile) B Trifluoromethylation or Trifluoromethoxylation A->B C Functional Group Interconversion B->C D Hydrolysis C->D E Trifluoromethoxybenzoic Acid D->E

Caption: A generalized workflow for the synthesis of trifluoromethoxybenzoic acids.

Protocol 1: Synthesis of 2-(Trifluoromethoxy)benzoic Acid

This protocol outlines a common route involving the trifluoromethoxylation of a suitable precursor followed by hydrolysis.

Step-by-Step Methodology:

  • Trifluoromethoxylation of 2-Cresol: To a solution of 2-cresol in a suitable solvent (e.g., acetonitrile), add a trifluoromethylating agent (e.g., trifluoromethanesulfonyl chloride) and a base (e.g., potassium carbonate).

  • Reaction Conditions: Heat the reaction mixture at a specific temperature (e.g., 80°C) for a designated period (e.g., 12 hours) under an inert atmosphere.

  • Work-up and Isolation: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(trifluoromethoxy)toluene.

  • Oxidation to Benzoic Acid: Dissolve the crude product in a mixture of acetic acid, acetic anhydride, and a strong oxidizing agent (e.g., chromium trioxide).

  • Reaction Conditions: Stir the mixture at room temperature for several hours.

  • Final Work-up and Purification: Quench the reaction with water and extract the product. Purify the crude 2-(trifluoromethoxy)benzoic acid by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-(Trifluoromethyl)benzoic Acid

This method often involves the oxidation of 3-(trifluoromethyl)toluene.

Step-by-Step Methodology:

  • Oxidation Reaction: In a reaction vessel, combine 3-(trifluoromethyl)toluene with a strong oxidizing agent such as potassium permanganate in an aqueous solution.

  • Heating: Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

  • Filtration: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the 3-(trifluoromethyl)benzoic acid.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[9]

Protocol 3: Synthesis of 4-(Trifluoromethoxy)benzoic Acid from 4-(Trifluoromethoxy)benzonitrile

This protocol involves the hydrolysis of the corresponding benzonitrile.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-(trifluoromethoxy)benzonitrile in a mixture of acetic acid and water.[10]

  • Acid Hydrolysis: Add concentrated sulfuric acid to the solution and heat the mixture at 120°C overnight with stirring.[10]

  • Work-up: After cooling, add water to the reaction mixture and extract the aqueous phase with ethyl acetate.[10]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(trifluoromethoxy)benzoic acid as a white solid.[10]

Applications in Medicinal Chemistry: Enhancing Drug Performance

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its unique electronic nature and lipophilicity significantly impact a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

Impact of Trifluoromethoxy Group center Trifluoromethoxy Group lipophilicity Increased Lipophilicity center->lipophilicity LogP modulation metabolic_stability Enhanced Metabolic Stability center->metabolic_stability Blocks metabolism binding_affinity Improved Binding Affinity center->binding_affinity Conformational effects bioavailability Enhanced Bioavailability center->bioavailability Improved ADME

Caption: Key contributions of the trifluoromethoxy group to drug properties.

Oncology

In cancer therapy, trifluoromethoxybenzoic acid derivatives have been incorporated into various targeted agents. For instance, they can serve as crucial intermediates in the synthesis of kinase inhibitors. The trifluoromethoxy group can enhance the binding affinity of the inhibitor to the target kinase and improve its metabolic stability, leading to a more potent and durable therapeutic effect. Fluorinated derivatives of immunomodulatory drugs like thalidomide and lenalidomide are being explored to fine-tune their binding to cereblon, potentially leading to enhanced immunomodulatory effects in cancer treatment.[11]

Anti-inflammatory Agents

Trifluoromethoxybenzoic acids are valuable scaffolds for the development of novel anti-inflammatory drugs. For example, derivatives of 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid have been synthesized and evaluated as dual anti-inflammatory and anti-platelet aggregation agents.[12] The introduction of the trifluoromethyl group was shown to reduce hydroxylation metabolism, thereby improving the pharmacological activity and bioavailability compared to the non-fluorinated analogs.[12] These compounds often target enzymes like cyclooxygenases (COX), and the trifluoromethoxy group can contribute to enhanced potency and selectivity.

Cardiovascular Drugs

While less common than in oncology or inflammation, trifluoromethoxybenzoic acid derivatives have potential applications in cardiovascular medicine. Fibric acid derivatives, for example, are used to reduce triglyceride levels and increase HDL cholesterol.[13] The unique properties of the trifluoromethoxy group could be leveraged to design novel fibrates or other cardiovascular agents with improved efficacy and safety profiles.

Pharmacokinetics: Tailoring Drug Disposition

A key advantage of incorporating the trifluoromethoxy group is its ability to favorably modulate the pharmacokinetic profile of a drug.

  • Absorption and Distribution: The increased lipophilicity imparted by the -OCF3 group can enhance a drug's ability to cross cell membranes, leading to improved oral absorption and tissue distribution.

  • Metabolism: The trifluoromethoxy group is generally more resistant to metabolic degradation than a methoxy group, which can be readily O-demethylated by cytochrome P450 enzymes. This enhanced metabolic stability can lead to a longer plasma half-life and reduced drug clearance. Studies on novel COX inhibitors have shown that trifluoromethyl-containing benzoic acid derivatives exhibit higher maximum plasma concentrations (Cmax), larger area under the curve (AUC), and longer half-lives (t1/2) compared to their non-fluorinated counterparts, indicating greater metabolic stability.[12]

  • Excretion: The metabolic fate of trifluoromethoxy-containing compounds can be complex. Studies on the stereoselective excretion and metabolism of 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers have revealed differences in their excretion pathways, with significant portions of the drug being excreted in feces and bile.[14]

Conclusion

Trifluoromethoxybenzoic acids represent a class of indispensable building blocks in modern drug discovery. Their unique physicochemical properties, stemming from the trifluoromethoxy group, provide medicinal chemists with a powerful handle to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. The synthetic accessibility of various isomers, coupled with their proven impact in diverse therapeutic areas, ensures that trifluoromethoxybenzoic acids will continue to be a cornerstone of innovation in the pharmaceutical industry. As our understanding of the subtle interplay between molecular structure and biological function deepens, the strategic application of this versatile motif is poised to deliver the next generation of safer and more effective medicines.

References

An In-depth Technical Guide to the Physical Properties of 2,3,4-Trifluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2,3,4-Trifluoro-5-methoxybenzoic acid, a compound of interest in organic synthesis and potentially in the development of novel pharmaceuticals. While this document focuses on the available data, it also presents standardized experimental protocols for the determination of key physical characteristics.

Core Physical Properties

This compound presents as a white to off-white powder.[1] The quantitative physical data available from surveyed literature is summarized below.

Physical PropertyValueNotes
Appearance White to off-white powder[1]
Boiling Point 293.1 °Cat 760 mmHg[1]
Melting Point Not availableNot explicitly stated in the surveyed literature.

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, often a heated metal block or an oil bath, alongside a calibrated thermometer.

  • Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a solid compound, this measurement would be conducted on its molten state.

Methodology:

  • Sample Preparation: A small quantity of the substance is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

  • Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

  • Observation: The heating is stopped, and the apparatus is allowed to cool. The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

Analytical Workflow

The analysis of a substituted benzoic acid, such as this compound, typically follows a structured workflow to ensure its identity and purity. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for such compounds.

analytical_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Standard Solution Preparation hplc_system HPLC System (Pump, Injector, Column) sp1->hplc_system sp2 Sample Solution Preparation sp2->hplc_system detector UV Detector hplc_system->detector chromatogram Chromatogram Acquisition detector->chromatogram analysis Peak Integration & Quantification chromatogram->analysis report Purity & Identity Confirmation analysis->report

Analytical Workflow for a Substituted Benzoic Acid

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Trifluoromethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of trifluoromethoxybenzene, a key building block in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, with its unique electronic properties, imparts a distinct reactivity and regioselectivity to the aromatic ring. This document details the directing effects of the -OCF₃ group, quantitative data on isomer distribution, and explicit experimental protocols for nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The deactivating yet ortho, para-directing nature of the trifluoromethoxy group is thoroughly explored, with a strong emphasis on the pronounced preference for para-substitution. This guide is intended to be a valuable resource for researchers engaged in the synthesis and functionalization of trifluoromethoxybenzene derivatives.

Introduction: The Trifluoromethoxy Group in Electrophilic Aromatic Substitution

Trifluoromethoxybenzene is an aromatic compound where a trifluoromethoxy (-OCF₃) group is attached to a benzene ring. This substituent significantly influences the reactivity of the ring towards electrophilic attack. The -OCF₃ group is characterized by two opposing electronic effects:

  • -I (Inductive) Effect: The three highly electronegative fluorine atoms strongly withdraw electron density from the benzene ring through the sigma bond framework. This inductive withdrawal deactivates the ring, making it less reactive towards electrophiles compared to benzene.

  • +M (Mesomeric) Effect: The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This mesomeric effect increases electron density at the ortho and para positions.

The strong inductive withdrawal outweighs the mesomeric donation, resulting in the overall deactivation of the aromatic ring. However, the resonance donation is significant enough to direct incoming electrophiles to the ortho and para positions. Due to steric hindrance from the bulky trifluoromethoxy group, the para position is generally favored.

Directing Effects and Reactivity

The trifluoromethoxy group is a deactivating, ortho, para-directing substituent.[1][2] The deactivation arises from the potent electron-withdrawing nature of the three fluorine atoms.[1] Despite this deactivation, the lone pairs on the oxygen atom direct incoming electrophiles to the positions of increased electron density, namely the ortho and para carbons.

A notable characteristic of the trifluoromethoxy group is its strong preference for directing substitution to the para position. This is attributed to the steric bulk of the -OCF₃ group, which hinders the approach of the electrophile to the adjacent ortho positions.

Directing Effects of the Trifluoromethoxy Group.

Key Electrophilic Substitution Reactions

This section details the major electrophilic substitution reactions of trifluoromethoxybenzene, providing quantitative data where available and detailed experimental protocols.

Nitration

The nitration of trifluoromethoxybenzene proceeds readily to yield a mixture of nitro-substituted products, with the para-isomer being the major product.

Quantitative Data: Nitration of Trifluoromethoxybenzene

ElectrophileReagentsTemperature (°C)ortho-isomer (%)meta-isomer (%)para-isomer (%)Yield (%)Reference
NO₂⁺HNO₃, H₂SO₄0 - 10MinorTraceMajorHigh[2]

Experimental Protocol: Synthesis of 4-Nitrotrifluoromethoxybenzene [2]

  • Reaction Setup: To a stirred solution of trifluoromethoxybenzene (1 equivalent) in a suitable solvent such as dichloromethane, slowly add a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, maintaining the internal temperature between 0 and 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Isolation: Purify the crude product by recrystallization or column chromatography to yield 4-nitrotrifluoromethoxybenzene as the major product.

nitration_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Trifluoromethoxybenzene in CH2Cl2 B Add pre-cooled HNO3/H2SO4 (0-10°C) A->B C Stir for 1-2 hours B->C D Pour onto ice C->D Reaction complete E Extract with CH2Cl2 D->E F Wash with H2O, NaHCO3, brine E->F G Dry and concentrate F->G H Purify (Recrystallization/Chromatography) G->H 4-Nitrotrifluoromethoxybenzene 4-Nitrotrifluoromethoxybenzene H->4-Nitrotrifluoromethoxybenzene Final Product

Workflow for the Nitration of Trifluoromethoxybenzene.
Halogenation

Halogenation of trifluoromethoxybenzene, such as bromination, also exhibits a strong preference for para-substitution.

Quantitative Data: Bromination of Trifluoromethoxybenzene

ElectrophileReagentsCatalystortho-isomer (%)meta-isomer (%)para-isomer (%)Yield (%)
Br⁺Br₂FeBr₃MinorTraceMajorNot specified

Experimental Protocol: Synthesis of 4-Bromotrifluoromethoxybenzene

  • Reaction Setup: To a solution of trifluoromethoxybenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add a catalytic amount of iron filings or anhydrous iron(III) bromide.

  • Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC until the starting material is consumed.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium bisulfite to remove excess bromine.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers and wash with water and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Isolation: Purify the residue by distillation or column chromatography to obtain 4-bromotrifluoromethoxybenzene.

Sulfonation

Sulfonation of trifluoromethoxybenzene is expected to yield primarily the para-sulfonic acid derivative due to the directing effect of the trifluoromethoxy group.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzenesulfonic Acid

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, carefully add trifluoromethoxybenzene (1 equivalent) to an excess of fuming sulfuric acid (oleum) at 0 °C.

  • Reaction Conditions: Slowly warm the mixture to room temperature and then heat to 40-50 °C for several hours.

  • Reaction Monitoring: Monitor the reaction by taking aliquots, quenching with water, and analyzing by techniques such as NMR or HPLC.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Isolation: The sulfonic acid product may precipitate upon cooling. If so, it can be collected by filtration. Alternatively, salting out with sodium chloride can be employed to precipitate the sodium salt of the sulfonic acid.

  • Purification: The crude product can be purified by recrystallization from water or an appropriate organic solvent.

Friedel-Crafts Reactions

Friedel-Crafts reactions on the deactivated trifluoromethoxybenzene ring are challenging and generally require forcing conditions or highly reactive electrophiles.[3][4]

3.4.1. Friedel-Crafts Acylation

Acylation is generally more successful than alkylation on deactivated rings.

Quantitative Data: Friedel-Crafts Acylation of Trifluoromethoxybenzene

Acylating AgentCatalystConditionsMajor ProductYield (%)
Acetyl chlorideAlCl₃Reflux4-(Trifluoromethoxy)acetophenoneModerate

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)acetophenone

  • Reaction Setup: To a suspension of anhydrous aluminum chloride (1.2 equivalents) in a dry solvent like dichloromethane or 1,2-dichloroethane, add acetyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Substrate Addition: After stirring for a short period, add trifluoromethoxybenzene (1 equivalent) to the mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat under reflux for several hours.

  • Reaction Monitoring: Follow the progress of the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Isolation: Purify the product by column chromatography or distillation under reduced pressure.

3.4.2. Friedel-Crafts Alkylation

Alkylation of trifluoromethoxybenzene is generally difficult due to the deactivating nature of the -OCF₃ group and the propensity for carbocation rearrangements.[5] The use of highly reactive alkylating agents and strong Lewis acids may yield the desired products in low to moderate yields.

Conclusion

The trifluoromethoxy group exerts a powerful influence on the electrophilic substitution reactions of trifluoromethoxybenzene. Its strong electron-withdrawing nature deactivates the ring, while the mesomeric effect of the oxygen atom directs incoming electrophiles to the ortho and, predominantly, the para positions. This guide provides a detailed overview of key reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, complete with quantitative data and experimental protocols. A thorough understanding of these reactions is crucial for the strategic design and synthesis of novel molecules in the pharmaceutical and materials science fields.

References

Methodological & Application

Application Notes and Protocols: 2,3,4-Trifluoro-5-methoxybenzoic acid as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3,4-Trifluoro-5-methoxybenzoic acid as a key synthetic intermediate in the development of pharmaceutically active compounds, particularly fluoroquinolone antibiotics. The protocols and data presented are based on established synthetic routes for structurally related molecules and are intended to serve as a comprehensive guide for laboratory applications.

Introduction

This compound is a highly functionalized aromatic carboxylic acid that serves as a critical building block in organic synthesis. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and an electron-donating methoxy group, makes it an ideal precursor for the synthesis of complex heterocyclic systems. This intermediate is particularly valuable in the synthesis of fourth-generation fluoroquinolone antibiotics, such as gatifloxacin and balofloxacin, which are known for their broad-spectrum antibacterial activity. The trifluorinated phenyl ring is a key pharmacophore that contributes to the potent biological activity of these drugs.

Applications in Fluoroquinolone Synthesis

This compound is a pivotal starting material for the construction of the core quinolone scaffold in antibiotics like gatifloxacin. The general synthetic strategy involves the conversion of the benzoic acid to a more reactive acyl chloride, followed by a series of condensation and cyclization reactions to build the bicyclic quinolone ring system. A subsequent nucleophilic aromatic substitution reaction is employed to introduce the characteristic piperazinyl substituent at the C-7 position, which is crucial for the antibacterial spectrum and potency of the final drug molecule.

While specific protocols starting from this compound are not extensively reported in publicly available literature, the synthesis of gatifloxacin from the closely related isomer, 2,4,5-trifluoro-3-methoxybenzoic acid, is well-documented. The reaction pathway is expected to be highly analogous, and the protocols provided below are adapted from these established methods. A total yield of 43.2% for the synthesis of gatifloxacin from 3-methoxy-2,4,5-trifluorobenzoic acid has been reported, indicating the efficiency of this synthetic approach.[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for an important intermediate in the synthesis of fluoroquinolones, Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, which would be formed from this compound.

PropertyValue
Molecular Formula C₁₆H₁₅F₂NO₄
Molecular Weight 323.29 g/mol
Appearance White to off-white crystalline solid
CAS Number 112811-71-9
¹H NMR (CDCl₃, 300 MHz) δ 8.52 (s, 1H), 7.89 (t, J=9.3 Hz, 1H), 4.39 (q, J=7.1 Hz, 2H), 4.18 (s, 3H), 3.58-3.51 (m, 1H), 1.41 (t, J=7.1 Hz, 3H), 1.20-1.14 (m, 2H), 1.05-0.99 (m, 2H)
¹³C NMR (CDCl₃, 75 MHz) δ 172.0, 165.8, 155.8 (dd, J=247.5, 10.5 Hz), 147.9, 144.6 (dd, J=251.2, 13.5 Hz), 138.9, 125.9 (d, J=7.5 Hz), 112.9 (d, J=21.0 Hz), 108.9, 107.8, 62.9, 60.8, 35.5, 14.5, 8.1

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of a fluoroquinolone antibiotic, adapted for the use of this compound.

Step 1: Synthesis of 2,3,4-Trifluoro-5-methoxybenzoyl chloride

This initial step involves the activation of the carboxylic acid to form the more reactive acyl chloride.

Reagents and Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The reaction progress can be monitored by TLC.

  • Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 2,3,4-Trifluoro-5-methoxybenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-(2,3,4-trifluoro-5-methoxybenzoyl)acetate

This step involves the condensation of the acyl chloride with a malonate derivative.

Reagents and Materials:

  • 2,3,4-Trifluoro-5-methoxybenzoyl chloride

  • Ethyl malonate

  • Magnesium ethoxide

  • Anhydrous toluene

Procedure:

  • To a suspension of magnesium ethoxide (1.1 eq) in anhydrous toluene, add ethyl malonate (1.0 eq) at room temperature.

  • Heat the mixture to 50-60 °C and stir for 1 hour.

  • Cool the mixture to 0 °C and add a solution of 2,3,4-Trifluoro-5-methoxybenzoyl chloride (1.0 eq) in anhydrous toluene dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

This step involves the formation of the quinolone core through a Gould-Jacobs type reaction.

Reagents and Materials:

  • Ethyl 2-(2,3,4-trifluoro-5-methoxybenzoyl)acetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Cyclopropylamine

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of ethyl 2-(2,3,4-trifluoro-5-methoxybenzoyl)acetate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (1.5 eq) is heated at 120-130 °C for 2-3 hours.

  • The volatile components are removed under reduced pressure.

  • The residue is dissolved in a suitable solvent (e.g., ethanol), and cyclopropylamine (1.1 eq) is added. The mixture is stirred at room temperature for 1-2 hours.

  • The solvent is evaporated, and the residue is dissolved in anhydrous DMF.

  • Potassium carbonate (2.0 eq) is added, and the mixture is heated at 80-100 °C for 4-6 hours.

  • After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to afford the desired quinolone intermediate.

Step 4: Synthesis of a Fluoroquinolone Antibiotic (e.g., Gatifloxacin analogue)

The final step involves the nucleophilic substitution of the fluorine at the C-7 position with a piperazine derivative.

Reagents and Materials:

  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • 2-Methylpiperazine

  • Anhydrous Dimethyl sulfoxide (DMSO) or Pyridine

Procedure:

  • A mixture of ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) and 2-methylpiperazine (1.2 eq) in anhydrous DMSO or pyridine is heated at 100-120 °C for 12-24 hours.

  • The reaction progress is monitored by HPLC or TLC.

  • After completion, the reaction mixture is cooled and poured into water.

  • The precipitated product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final fluoroquinolone product.

Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Quinolone Core Formation cluster_step4 Step 4: Piperazine Introduction 2,3,4-Trifluoro-5-methoxybenzoic_acid 2,3,4-Trifluoro-5- methoxybenzoic acid Acyl_Chloride 2,3,4-Trifluoro-5- methoxybenzoyl chloride 2,3,4-Trifluoro-5-methoxybenzoic_acid->Acyl_Chloride Oxalyl Chloride, DMF (cat.), DCM Benzoylacetate Ethyl 2-(2,3,4-trifluoro-5- methoxybenzoyl)acetate Acyl_Chloride->Benzoylacetate Ethyl malonate, Mg(OEt)₂, Toluene Quinolone_Intermediate Ethyl 1-cyclopropyl-6,7-difluoro- 8-methoxy-4-oxo-1,4-dihydroquinoline- 3-carboxylate Benzoylacetate->Quinolone_Intermediate 1. Triethyl orthoformate, Ac₂O 2. Cyclopropylamine 3. K₂CO₃, DMF Final_Product Fluoroquinolone Antibiotic (e.g., Gatifloxacin analogue) Quinolone_Intermediate->Final_Product 2-Methylpiperazine, DMSO or Pyridine

Caption: Synthetic workflow for a fluoroquinolone antibiotic.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.

G cluster_dna_gyrase DNA Gyrase Pathway cluster_topo_iv Topoisomerase IV Pathway Fluoroquinolone Fluoroquinolone (e.g., Gatifloxacin) DNA_Gyrase DNA Gyrase (Relaxation of supercoiled DNA) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Decatenation of daughter chromosomes) Fluoroquinolone->Topo_IV Inhibits DNA_Replication_Gyrase DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Gyrase Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Gyrase->Bacterial_Cell_Death Leads to Cell_Division Bacterial Cell Division Topo_IV->Cell_Division Enables Cell_Division->Bacterial_Cell_Death Leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

References

Application Notes and Protocols for 2,3,4-Trifluoro-5-methoxybenzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,3,4-Trifluoro-5-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts specific physicochemical properties that are leveraged in drug design. The primary and most well-documented application of this compound is as a key intermediate in the synthesis of advanced fluoroquinolone antibiotics, such as gatifloxacin and balofloxacin.[1] This document provides a detailed overview of its applications, relevant quantitative data, and comprehensive experimental protocols for its utilization in synthetic medicinal chemistry.

Application Notes

Primary Application: Intermediate for Fluoroquinolone Antibiotics

The principal application of this compound in medicinal chemistry is its role as a precursor for the synthesis of potent fluoroquinolone antibiotics.[1] Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.

The 2,3,4-trifluoro-5-methoxybenzoyl moiety derived from this acid is incorporated into the final structure of antibiotics like gatifloxacin and balofloxacin. The fluorine atoms on the aromatic ring are known to significantly enhance the drug's potency and pharmacokinetic profile, including improved cell penetration and metabolic stability. The methoxy group can also influence the molecule's electronic properties and binding interactions with its target enzymes.

Role as a Fluorinated Building Block in Drug Discovery

Beyond its specific use in fluoroquinolones, this compound is a valuable fluorinated building block for organic synthesis.[2][3] The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various properties[4]:

  • Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the drug's half-life.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets.

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.

While specific examples for this compound beyond fluoroquinolones are not extensively documented in the provided search results, related trifluorinated benzoic acid derivatives are used in the synthesis of anticancer drugs and as transient directing groups in C-H activation reactions, highlighting the broad utility of this class of compounds.[5]

Data Presentation

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 38233-47-5[1][2]
Molecular Formula C₈H₅F₃O₃N/A
Molecular Weight 206.12 g/mol [6]
Appearance White to off-white powder[1]
Boiling Point 293.1°C at 760 mmHg[1]
Density 1.487 g/cm³[1]
Assay ≥98.0%[1]
Representative Reaction Data

The following table outlines typical conditions for amide coupling reactions, a primary transformation for this carboxylic acid. The data is representative of protocols for similar substrates, as specific yield data for this compound was not found in the search results.

Coupling ReagentBaseSolventTemperatureTimeTypical Yield (%)Reference
HATUDIPEADMFRoom Temp.15 min - 2 h55 - 88[7][8]
EDC / HOBtDMAPAcetonitrileRoom Temp.12 - 24 hNot Specified[8]
COMUDIEADMF0°C to Room Temp.3 - 4 hNot Specified[9]
BTFFHDIPEACH₂Cl₂80°C12 - 24 h67 - 85[10]

Experimental Protocols

The following protocols describe general procedures for the conversion of this compound into amides, a key step in the synthesis of more complex drug molecules.

Protocol 1: Synthesis of N-Substituted Amide via Acyl Chloride Intermediate

This two-step protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Step A: Formation of 2,3,4-Trifluoro-5-methoxybenzoyl chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, suspend this compound (1.0 equiv) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (2.0 equiv) or oxalyl chloride (1.5 equiv) to the suspension at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if necessary until gas evolution ceases.[11]

    • Monitor the reaction by TLC (quenching an aliquot with methanol to form the methyl ester).

    • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure. Co-evaporation with anhydrous toluene can be used to ensure complete removal of residual thionyl chloride.[11]

    • The resulting crude 2,3,4-Trifluoro-5-methoxybenzoyl chloride is typically used immediately in the next step without further purification.

Step B: Amide Coupling with a Primary or Secondary Amine

  • Materials:

    • Crude 2,3,4-Trifluoro-5-methoxybenzoyl chloride (from Step A)

    • Primary or secondary amine (1.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Tertiary base (e.g., Triethylamine (TEA) or DIPEA, 2.0 equiv)

  • Procedure:

    • Dissolve the amine (1.0 equiv) and the tertiary base (2.0 equiv) in anhydrous DCM in a flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Dissolve the crude 2,3,4-Trifluoro-5-methoxybenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.[11]

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.

Protocol 2: Direct Amide Coupling Using HATU

This protocol describes a one-pot method using a modern coupling reagent for high-efficiency amide bond formation.

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1 equiv)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound (1.0 equiv) in anhydrous DMF, add the amine (1.1 equiv) and DIPEA (3.0 equiv).[8]

    • Add HATU (1.1 equiv) to the reaction mixture in one portion.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 15 minutes to 2 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine to remove DMF and excess reagents.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired amide.[8]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for utilizing this compound to form an amide bond, a fundamental transformation in medicinal chemistry.

G start 2,3,4-Trifluoro- 5-methoxybenzoic acid product N-Substituted 2,3,4-Trifluoro-5-methoxybenzamide start->product Amide Coupling reagent Amine (R-NH2) + Coupling Reagent (e.g., HATU, EDC) reagent->product final Active Pharmaceutical Ingredient (API) (e.g., Gatifloxacin) product->final Drug Synthesis drug Further Synthetic Steps (e.g., Cyclization, Deprotection) drug->final G drug Fluoroquinolone Antibiotic (e.g., Gatifloxacin) complex Drug-Enzyme-DNA Ternary Complex drug->complex replication Inhibition of DNA Re-ligation complex->replication gyrase DNA Gyrase (Gram-negative) gyrase->complex topo Topoisomerase IV (Gram-positive) topo->complex strand_breaks Double-Strand DNA Breaks replication->strand_breaks death Bacterial Cell Death strand_breaks->death

References

Application Notes and Protocols for 2,3,4-Trifluoro-5-methoxybenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluoro-5-methoxybenzoic acid is a valuable fluorinated aromatic carboxylic acid building block in organic synthesis. Its trifluorinated phenyl ring and methoxy group provide unique electronic properties and steric hindrance, making it a key intermediate in the preparation of various high-value compounds, particularly in the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of fluoroquinolone antibiotics and other derivatives.

Key Applications

The primary application of this compound is as a crucial starting material in the synthesis of fourth-generation fluoroquinolone antibacterial agents, such as gatifloxacin and balofloxacin.[1] The trifluoro-substitution pattern is essential for the biological activity of these compounds. Beyond this, its carboxylic acid functionality allows for a range of chemical transformations, including esterification and amide bond formation, to generate diverse derivatives for various research and development purposes.

Data Presentation

The following table summarizes the key transformations and typical yields for reactions involving this compound and its derivatives, based on analogous synthetic pathways.

TransformationReagents and ConditionsProduct TypeTypical Yield (%)Reference
Acid Chloride FormationThionyl chloride (SOCl₂), refluxAcyl Chloride~84[2]
Malonate CondensationDiethyl malonate, Magnesium ethoxideBenzoylmalonate~99[2]
Esterification (Fischer)Methanol, Conc. H₂SO₄ (catalyst), refluxMethyl Ester85 - 95[3]
Amide CouplingAmine, HATU, DIPEA, Isopropyl acetateAmide~88[4]
Fluoroquinolone Core SynthesisMulti-step synthesis from the acyl chlorideQuinolone Carboxylic AcidVariable[2]

Experimental Protocols

Protocol 1: Synthesis of the Fluoroquinolone Core Intermediate

This protocol outlines the initial steps for the synthesis of a key intermediate for fluoroquinolone antibiotics, adapted from a known synthesis of gatifloxacin.[2]

Step 1a: Formation of 2,3,4-Trifluoro-5-methoxybenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,3,4-Trifluoro-5-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 1b: Synthesis of Diethyl 2-(2,3,4-Trifluoro-5-methoxybenzoyl)malonate

  • In a separate flask, prepare a solution of magnesium ethoxide by reacting magnesium turnings (1.1 eq) with anhydrous ethanol.

  • To the magnesium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Cool the mixture in an ice bath and add a solution of 2,3,4-Trifluoro-5-methoxybenzoyl chloride (1.0 eq) in an anhydrous solvent (e.g., THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diethyl benzoylmalonate.

Step 1c: Hydrolysis and Decarboxylation

  • To the crude diethyl 2-(2,3,4-Trifluoro-5-methoxybenzoyl)malonate, add a mixture of a suitable acid (e.g., p-toluenesulfonic acid or sulfuric acid) and water.

  • Heat the mixture to reflux for 4-6 hours to effect both hydrolysis of the esters and decarboxylation.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the corresponding acetophenone derivative.

Step 1d: Formation of the Quinolone Ring

Further steps involve reaction with a trialkyl orthoformate, cyclization with an amine (e.g., cyclopropylamine), and subsequent saponification of the ester to form the core quinolone carboxylic acid. These steps are highly specific to the target fluoroquinolone.

Protocol 2: Fischer Esterification of this compound

This protocol describes the synthesis of the methyl ester of this compound.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol, which acts as both the reactant and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 2,3,4-Trifluoro-5-methoxybenzoate.

Protocol 3: Amide Coupling using HATU

This protocol provides a general method for the synthesis of an amide derivative of this compound.

  • To a reaction vessel, add this compound (1.0 eq) and HATU (1.2 eq).

  • Add a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or isopropyl acetate.

  • Add the desired primary or secondary amine (1.1 eq) to the mixture.

  • Slowly add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Quench the reaction by adding water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with 10% aqueous citric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final amide product. Further purification can be achieved by column chromatography if necessary.

Visualizations

G cluster_0 Protocol 1: Fluoroquinolone Core Synthesis start 2,3,4-Trifluoro-5- methoxybenzoic Acid acid_chloride Acyl Chloride Formation start->acid_chloride SOCl₂ malonate Malonate Condensation acid_chloride->malonate Diethyl Malonate, Mg(OEt)₂ hydrolysis Hydrolysis & Decarboxylation malonate->hydrolysis H₃O⁺, Δ quinolone Quinolone Core Intermediate hydrolysis->quinolone

Caption: Workflow for the synthesis of a fluoroquinolone core intermediate.

G cluster_1 Protocol 2 & 3: Derivatization cluster_2 Esterification cluster_3 Amide Coupling start_acid 2,3,4-Trifluoro-5- methoxybenzoic Acid esterification Fischer Esterification start_acid->esterification amide_coupling Amide Coupling start_acid->amide_coupling ester Ester Derivative esterification->ester R-OH, H⁺ amide Amide Derivative amide_coupling->amide R₂NH, Coupling Agent

Caption: Synthesis pathways for ester and amide derivatives.

References

Application Notes and Protocols for 2,3,4-Trifluoro-5-methoxybenzoic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct applications of 2,3,4-Trifluoro-5-methoxybenzoic acid as a building block for commercially available agrochemicals are not extensively documented in publicly available literature. The following application notes and protocols are based on representative examples of fluorinated agrochemicals and are intended to provide an illustrative guide to the potential uses of this and structurally related building blocks in the design and synthesis of novel crop protection agents.

Introduction to Fluorinated Building Blocks in Agrochemicals

The introduction of fluorine atoms into organic molecules can significantly enhance the efficacy and selectivity of agrochemicals. The unique properties of the carbon-fluorine bond, such as its high strength and the electronegativity of fluorine, can improve metabolic stability, increase lipophilicity for better membrane penetration, and alter the electronic properties of a molecule to enhance its interaction with the target site. Building blocks like this compound offer a scaffold with a specific substitution pattern of fluorine and a methoxy group, providing a starting point for the synthesis of novel herbicides, fungicides, and insecticides. The methoxy group can be a key site for further chemical modification, allowing for the fine-tuning of a compound's biological activity and physical properties.

Section 1: Herbicidal Applications

Fluorinated benzoic acid derivatives are integral to the development of various herbicides. The presence of fluorine can contribute to the molecule's ability to disrupt key biological processes in weeds. One such class of herbicides is the dinitroanilines, which are known to interfere with cell division in susceptible plants.

Representative Herbicide Class: Dinitroanilines

Dinitroaniline herbicides are soil-applied compounds that inhibit root and shoot growth in germinating seeds. Their mode of action involves the disruption of microtubule formation, a critical process for cell division (mitosis).

Mode of Action: Microtubule Disruption by Dinitroaniline Herbicides

Dinitroaniline herbicides bind to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules. Without microtubules, the mitotic spindle cannot form, leading to an arrest of cell division at prophase or metaphase. This ultimately results in the death of the seedling.

Microtubule_Disruption cluster_Cellular_Process Weed Seedling Cell cluster_Herbicide_Action Dinitroaniline Herbicide Action Tubulin Tubulin Subunits Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Assembly Cell_Division Cell Division Spindle->Cell_Division Essential for Weed_Growth Weed Growth Cell_Division->Weed_Growth Leads to Dinitroaniline Dinitroaniline Herbicide Tubulin_Binding Binding to Tubulin Dinitroaniline->Tubulin_Binding Inhibition Inhibition of Polymerization Tubulin_Binding->Inhibition Inhibition->Microtubules Blocks

Caption: Dinitroaniline herbicide mode of action.
Quantitative Data: Herbicidal Efficacy of a Representative Dinitroaniline

The following table presents the efficacy of Trifluralin, a commercial dinitroaniline herbicide, against various weed species. The data is presented as the concentration required to inhibit growth by 50% (IC50).

Weed SpeciesCommon NameIC50 (µM)
Echinochloa crus-galliBarnyardgrass0.15
Setaria faberiGiant Foxtail0.20
Amaranthus retroflexusRedroot Pigweed0.35
Chenopodium albumCommon Lambsquarters0.50

Note: Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocol: Synthesis of a Dinitroaniline Herbicide Analogue

This protocol describes a hypothetical synthesis of a dinitroaniline herbicide starting from a trifluoromethoxy-substituted benzoic acid, illustrating a potential synthetic route.

Workflow for Dinitroaniline Herbicide Synthesis

Dinitroaniline_Synthesis_Workflow Start 2,3,4-Trifluoro-5- methoxybenzoic Acid Step1 Nitration Start->Step1 Intermediate1 Dinitrobenzoic Acid Derivative Step1->Intermediate1 Step2 Amidation Intermediate1->Step2 Intermediate2 Dinitrobenzamide Derivative Step2->Intermediate2 Step3 Alkylation Intermediate2->Step3 Product Dinitroaniline Herbicide Analogue Step3->Product

Caption: Synthetic workflow for a dinitroaniline herbicide.

Step 1: Dinitration of this compound

  • To a stirred solution of fuming nitric acid (4 equivalents) and concentrated sulfuric acid (2 volumes), cool the mixture to 0°C in an ice bath.

  • Slowly add this compound (1 equivalent) to the cooled nitrating mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated dinitro product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Amidation of the Dinitrobenzoic Acid Derivative

  • Suspend the dried dinitrobenzoic acid derivative (1 equivalent) in thionyl chloride (3 equivalents) and add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane) and cool to 0°C.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia (2.2 equivalents) dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dinitrobenzamide derivative.

Step 3: N-Alkylation to Yield the Final Product

  • Dissolve the dinitrobenzamide derivative (1 equivalent) in an anhydrous polar aprotic solvent such as DMF.

  • Add sodium hydride (2.5 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., n-propyl bromide, 2.5 equivalents) dropwise and stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final dinitroaniline herbicide analogue.

Section 2: Fungicidal Applications

The trifluoromethylphenyl group is a common feature in many modern fungicides. These compounds often act by inhibiting essential fungal enzymes. Imidazole fungicides, for example, are known to disrupt the synthesis of ergosterol, a vital component of fungal cell membranes.

Representative Fungicide Class: Imidazoles

Imidazole fungicides are a significant class of agricultural and pharmaceutical antifungal agents. Their primary mode of action is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

Mode of Action: Inhibition of Ergosterol Biosynthesis

Ergosterol is the primary sterol in fungal cell membranes, where it regulates membrane fluidity and permeability. Imidazole fungicides bind to the heme iron of the cytochrome P450 enzyme, sterol 14α-demethylase, preventing the demethylation of lanosterol, a precursor to ergosterol. The disruption of ergosterol synthesis and the accumulation of toxic sterol intermediates lead to impaired fungal growth and cell death.

Ergosterol_Inhibition cluster_Fungal_Process Fungal Cell cluster_Fungicide_Action Imidazole Fungicide Action Lanosterol Lanosterol Demethylase Sterol 14α-demethylase (Cytochrome P450) Lanosterol->Demethylase Substrate Ergosterol Ergosterol Demethylase->Ergosterol Catalyzes conversion to Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Imidazole Imidazole Fungicide Binding Binds to Heme Iron Imidazole->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition Inhibition->Demethylase Blocks

Caption: Imidazole fungicide mode of action.
Quantitative Data: Fungicidal Efficacy of a Representative Imidazole

The following table shows the efficacy of Triflumizole, a commercial imidazole fungicide, against various fungal pathogens, presented as the effective concentration to inhibit 50% of mycelial growth (EC50).

Fungal PathogenDiseaseEC50 (µg/mL)
Venturia inaequalisApple Scab0.08
Podosphaera leucotrichaPowdery Mildew (Apple)0.05
Cercospora beticolaLeaf Spot (Sugar Beet)0.25
Botrytis cinereaGray Mold1.20

Note: Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocol: Synthesis of an Imidazole Fungicide Analogue

This protocol outlines a hypothetical synthesis of an imidazole-containing fungicide, demonstrating how a trifluoromethoxy-substituted building block could be utilized.

Workflow for Imidazole Fungicide Synthesis

Imidazole_Synthesis_Workflow Start Substituted Trifluoromethoxy Aniline Step1 Diazotization & Sandmeyer Reaction Start->Step1 Intermediate1 Halogenated Trifluoromethoxy Benzene Step1->Intermediate1 Step2 Grignard Reaction & Acylation Intermediate1->Step2 Intermediate2 Acetophenone Derivative Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 Intermediate3 α-Bromoacetophenone Step3->Intermediate3 Step4 Reaction with Imidazole Intermediate3->Step4 Product Imidazole Fungicide Analogue Step4->Product

Caption: Synthetic workflow for an imidazole fungicide.

Step 1: Synthesis of Halogenated Trifluoromethoxy Benzene

  • Dissolve the starting substituted trifluoromethoxy aniline (derived from the corresponding benzoic acid) (1 equivalent) in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5°C and add a solution of sodium nitrite (1.1 equivalents) in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Extract the product with a suitable organic solvent, wash with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and purify by distillation or chromatography to obtain the halogenated trifluoromethoxy benzene.

Step 2: Formation of the Acetophenone Derivative

  • Prepare a Grignard reagent by reacting the halogenated trifluoromethoxy benzene (1 equivalent) with magnesium turnings (1.1 equivalents) in anhydrous diethyl ether or THF.

  • In a separate flask, cool a solution of acetyl chloride (1.2 equivalents) in anhydrous diethyl ether to -78°C.

  • Slowly add the prepared Grignard reagent to the acetyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude acetophenone derivative.

Step 3: α-Bromination of the Acetophenone

  • Dissolve the acetophenone derivative (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

  • Add bromine (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture until the color of bromine disappears.

  • Remove the solvent under reduced pressure. The resulting crude α-bromoacetophenone can often be used in the next step without further purification.

Step 4: Reaction with Imidazole

  • Dissolve the crude α-bromoacetophenone (1 equivalent) in a polar solvent like acetonitrile or acetone.

  • Add imidazole (2.2 equivalents) and a base such as potassium carbonate (2.5 equivalents).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove excess imidazole.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography to obtain the final imidazole fungicide analogue.

Application Notes and Protocols: Derivatization of 2,3,4-Trifluoro-5-methoxybenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluoro-5-methoxybenzoic acid is a key synthetic intermediate, primarily utilized in the synthesis of potent fluoroquinolone antibiotics. The derivatization of the carboxylic acid moiety of the broader fluoroquinolone structure, which originates from this benzoic acid precursor, presents a valuable strategy for the development of novel therapeutic agents with potentially enhanced or novel biological activities. This document provides detailed application notes and protocols for the synthesis of amide and ester derivatives and their subsequent biological screening.

The primary biological targets for derivatives based on the fluoroquinolone scaffold are bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2][3] Inhibition of these enzymes leads to bacterial cell death.[1][4] Consequently, the primary screening application for these derivatives is in the discovery of new antibacterial agents. Furthermore, recent studies have highlighted the potential of fluoroquinolone derivatives as anticancer agents, targeting human topoisomerase II and inducing apoptosis.[5][6][7]

Derivatization Strategies

The carboxylic acid group of the fluoroquinolone nucleus, derived from this compound, is a prime site for chemical modification to generate libraries of novel amide and ester derivatives. These modifications can significantly impact the compound's potency, spectrum of activity, and pharmacokinetic properties.[8][9]

Amide Synthesis

Amide derivatives are commonly synthesized through the coupling of the carboxylic acid with a diverse range of primary or secondary amines. This approach allows for the introduction of various functional groups and structural motifs, enabling extensive structure-activity relationship (SAR) studies.[10]

Ester Synthesis

Esterification of the carboxylic acid with various alcohols provides another avenue for derivatization. While generally more susceptible to hydrolysis in biological systems, esters can serve as prodrugs or exhibit their own unique biological profiles.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a general method for the synthesis of amide derivatives from a fluoroquinolone carboxylic acid precursor.

Materials:

  • Fluoroquinolone carboxylic acid (e.g., Ciprofloxacin)

  • Desired amine (primary or secondary)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the fluoroquinolone carboxylic acid (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.1 equivalents) and the organic base (2-3 equivalents) to the solution.

  • In a separate container, dissolve the coupling agent (1.2 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure amide derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Antibacterial Screening (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains.[8][11]

Materials:

  • Synthesized derivatives and control antibiotics (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well microtiter plates to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized derivatives on mammalian cell lines.[5][7][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The quantitative data from the biological screening should be summarized in tables for clear comparison of the activities of the different derivatives.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)
Ciprofloxacin0.25 - 1.00.015 - 0.120.25 - 1.0
Amide Derivative 1 DataDataData
Amide Derivative 2 DataDataData
Ester Derivative 1 DataDataData

Table 2: In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
Doxorubicin (Control)DataDataData
Amide Derivative 1 DataDataData
Amide Derivative 2 DataDataData
Ester Derivative 1 DataDataData

Visualizations

experimental_workflow cluster_synthesis Derivatization cluster_screening Biological Screening start 2,3,4-Trifluoro-5- methoxybenzoic acid fluoroquinolone Fluoroquinolone Carboxylic Acid start->fluoroquinolone amides Amide Derivatives fluoroquinolone->amides Amide Coupling esters Ester Derivatives fluoroquinolone->esters Esterification amines Amines amines->amides alcohols Alcohols alcohols->esters antibacterial Antibacterial Screening (MIC) amides->antibacterial cytotoxicity Cytotoxicity Screening (IC50) amides->cytotoxicity esters->antibacterial esters->cytotoxicity data_analysis Data Analysis (SAR) antibacterial->data_analysis cytotoxicity->data_analysis

Caption: Experimental workflow for derivatization and biological screening.

signaling_pathway cluster_bacterial Antibacterial Mechanism cluster_cancer Anticancer Mechanism derivative Fluoroquinolone Derivative gyrase DNA Gyrase derivative->gyrase topoIV Topoisomerase IV derivative->topoIV replication DNA Replication Inhibition gyrase->replication topoIV->replication death Bacterial Cell Death replication->death derivative2 Fluoroquinolone Derivative topoII Human Topoisomerase II derivative2->topoII dna_damage DNA Damage topoII->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Putative signaling pathways for biological activity.

References

The Trifluoromethoxy Group: A Key Player in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF3) group has become a cornerstone of modern medicinal chemistry. Its unique electronic and physicochemical properties offer a powerful tool to overcome common challenges in drug design, significantly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. These application notes provide a detailed overview of the role of the trifluoromethoxy group, supported by quantitative data, experimental protocols, and visual diagrams to guide researchers in its effective application.

Physicochemical Properties and Their Impact on Drug Design

The trifluoromethoxy group imparts a unique combination of properties that are highly advantageous in drug design, primarily its strong electron-withdrawing nature and high lipophilicity.

Modulation of Lipophilicity

The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, significantly more so than a methoxy or even a trifluoromethyl group.[1][2] This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.[3][4]

A matched molecular pair analysis of 36 neutral aryl-methoxy and aryl-trifluoromethoxy compounds revealed a substantial and consistent increase in lipophilicity, with an average ∆logP of 1.0 ± 0.3.

Table 1: Comparative Lipophilicity (LogP) of Matched Molecular Pairs

SubstitutionHansch π ValueAverage ∆logP (vs. -OCH3)
-OCH3-0.02N/A
-OCF3 +1.04 +1.0 ± 0.3

Data sourced from multiple studies on matched molecular pair analysis.

Enhancement of Metabolic Stability

A major advantage of the trifluoromethoxy group is its exceptional stability towards metabolic degradation. The carbon-fluorine bonds are incredibly strong, making the -OCF3 group resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[5] Replacing a metabolically labile group, such as a methoxy group which is prone to O-dealkylation, with a trifluoromethoxy group can effectively block this metabolic pathway, leading to a longer drug half-life and improved bioavailability.[3]

Table 2: Impact of Trifluoromethoxy Substitution on Metabolic Stability

Compound PairKey Metabolic ParameterImprovement with -OCF3
Generic Aryl-OCH3 vs. Aryl-OCF3In vitro half-life (t½)Significantly Longer
Intrinsic Clearance (CLint)Significantly Lower
Riluzole (-OCF3 containing drug)Elimination Half-Life~12 hours[6][7]
Delamanid (-OCF3 containing drug)Elimination Half-Life30-38 hours[8]

The Trifluoromethoxy Group in Approved Drugs: Case Studies

The successful application of the trifluoromethoxy group is evident in several FDA-approved drugs.

  • Riluzole: Used for the treatment of amyotrophic lateral sclerosis (ALS), the -OCF3 group in Riluzole contributes to its favorable pharmacokinetic profile, including its half-life of approximately 12 hours.[6][7]

  • Delamanid: An anti-tuberculosis agent, Delamanid's trifluoromethoxy group is crucial for its metabolic stability, contributing to a long half-life of 30-38 hours.[8]

  • Sonidegib: A Hedgehog signaling pathway inhibitor for the treatment of basal cell carcinoma, Sonidegib's -OCF3 group plays a role in its overall drug-like properties.[9]

Experimental Protocols

Synthesis of a Trifluoromethoxy-Containing Compound: Riluzole

This protocol describes the synthesis of Riluzole via the oxidative cyclization of 4-(trifluoromethoxy)aniline.

Materials:

  • 4-(trifluoromethoxy)aniline

  • Ammonium thiocyanate

  • Potassium persulfate

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ammonia solution

Procedure:

  • In a reaction vessel, suspend 50 g of 4-(trifluoromethoxy)aniline, 65 g of ammonium thiocyanate, and 90 g of potassium persulfate in 250 mL of glacial acetic acid.

  • Stir the suspension for 24 hours at room temperature.

  • Heat the reaction mixture to 40°C and stir for an additional 2 hours to ensure the reaction is complete.

  • Cool the mixture and dilute it with 500 mL of water and 100 mL of ethanol.

  • Slowly add ammonia solution with stirring until the pH reaches 14 to precipitate the crude Riluzole.

  • Filter the resulting solid and dry it under vacuum.

  • For purification, recrystallize the crude product from a mixture of ethanol and water.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound containing a trifluoromethoxy group.

Materials:

  • Test compound (e.g., with -OCF3) and a comparator (e.g., with -OCH3)

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a working solution of the test compound and comparator in a suitable solvent.

  • In a 96-well plate, add the liver microsome solution to the wells.

  • Add the test compound/comparator working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint).

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound and Comparator Solutions add_cpd Add Compound and Pre-incubate at 37°C prep_cpd->add_cpd prep_microsomes Prepare Liver Microsome Solution add_microsomes Add Microsomes to 96-well Plate prep_microsomes->add_microsomes prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn add_microsomes->add_cpd add_cpd->start_rxn time_points Incubate and Collect Samples at Time Points start_rxn->time_points terminate_rxn Terminate Reaction with Acetonitrile time_points->terminate_rxn centrifuge Centrifuge to Precipitate Proteins terminate_rxn->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (e.g., SHH) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds and inactivates SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits GLI GLI Proteins (Transcription Factors) SMO->GLI Activates SUFU Suppressor of Fused (SUFU) SUFU->GLI Inhibits Target_Genes Target Gene Expression GLI->Target_Genes Promotes transcription Sonidegib Sonidegib (-OCF3 containing drug) Sonidegib->SMO Inhibits

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,3,4-Trifluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2,3,4-Trifluoro-5-methoxybenzoic acid as a key starting material. The trifluoromethoxy-substituted phenyl moiety is a valuable pharmacophore in medicinal chemistry, and the methods outlined below describe the preparation of novel benzoxazoles, quinazolinones, and triazoles, which are important scaffolds in drug discovery.

Application Note 1: Synthesis of Novel 2-(2,3,4-Trifluoro-5-methoxyphenyl)benzoxazole Derivatives

Introduction: Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. This protocol describes a two-step synthesis of novel 2-(2,3,4-Trifluoro-5-methoxyphenyl)benzoxazoles from this compound. The methodology involves the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by condensation with a substituted 2-aminophenol and subsequent cyclization.

Experimental Protocol:

Step 1: Synthesis of 2,3,4-Trifluoro-5-methoxybenzoyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The progress of the reaction can be monitored by the cessation of gas evolution.

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,3,4-Trifluoro-5-methoxybenzoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of 2-(2,3,4-Trifluoro-5-methoxyphenyl)-1,3-benzoxazole

  • Dissolve 2-aminophenol (1.0 eq) in anhydrous pyridine (10 mL/mmol) and cool the solution to 0 °C.

  • To this solution, add a solution of 2,3,4-Trifluoro-5-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM (5 mL/mmol) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • After the initial condensation, add polyphosphoric acid (PPA) (10 eq by weight) to the reaction mixture.

  • Heat the mixture to 130-140 °C and stir for 3-4 hours to facilitate cyclization.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution, leading to the precipitation of the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to afford the pure 2-(2,3,4-Trifluoro-5-methoxyphenyl)-1,3-benzoxazole.

Data Presentation:

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (400 MHz, CDCl₃) δ (ppm)¹⁹F NMR (376 MHz, CDCl₃) δ (ppm)
BZ-1 C₁₄H₇F₃NO₂294.2178145-1478.25 (d, 1H), 7.80 (d, 1H), 7.40 (m, 2H), 7.15 (m, 1H), 4.05 (s, 3H)-138.2 (d), -149.5 (dd), -158.9 (d)

Visualization:

start This compound intermediate1 2,3,4-Trifluoro-5-methoxybenzoyl chloride start->intermediate1 (COCl)₂, DMF intermediate2 N-(2-hydroxyphenyl)-2,3,4-trifluoro-5-methoxybenzamide intermediate1->intermediate2 2-Aminophenol, Pyridine product 2-(2,3,4-Trifluoro-5-methoxyphenyl)benzoxazole intermediate2->product PPA, Heat

Caption: Synthetic pathway for 2-(2,3,4-Trifluoro-5-methoxyphenyl)benzoxazole.

Application Note 2: Synthesis of Novel 3-(Substituted)-4-(2,3,4-trifluoro-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thiones

Introduction: 1,2,4-Triazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities. This protocol details the synthesis of novel 1,2,4-triazole-5-thiones from this compound in a multi-step process.

Experimental Protocol:

Step 1: Synthesis of 2,3,4-Trifluoro-5-methoxybenzohydrazide

  • To a solution of this compound (1.0 eq) in ethanol (20 mL/mmol), add concentrated sulfuric acid (0.2 eq) catalytically.

  • Reflux the mixture for 8-10 hours to form the corresponding ethyl ester.

  • After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • To the crude ethyl 2,3,4-trifluoro-5-methoxybenzoate, add hydrazine hydrate (5.0 eq) and reflux for 12 hours.

  • Cool the reaction mixture, and the resulting precipitate is filtered, washed with cold ethanol, and dried to give the benzohydrazide.

Step 2: Synthesis of Potassium (2,3,4-trifluoro-5-methoxybenzoyl)hydrazinecarbodithioate

  • Dissolve the benzohydrazide (1.0 eq) in absolute ethanol (15 mL/mmol).

  • Add potassium hydroxide (1.0 eq) and stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C and add carbon disulfide (1.2 eq) dropwise while maintaining the temperature.

  • Stir the mixture at room temperature for 12-16 hours.

  • The precipitated potassium salt is filtered, washed with cold diethyl ether, and dried.

Step 3: Synthesis of 4-Amino-5-(2,3,4-trifluoro-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

  • To a suspension of the potassium salt (1.0 eq) in water (10 mL/mmol), add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 4-6 hours, during which the color of the mixture may change and hydrogen sulfide gas may evolve.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure triazole.

Data Presentation:

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹⁹F NMR (376 MHz, DMSO-d₆) δ (ppm)
TRZ-1 C₉H₇F₃N₄OS292.2465210-21213.8 (s, 1H), 7.5 (m, 1H), 5.8 (s, 2H), 3.9 (s, 3H)-139.1 (d), -150.3 (dd), -159.5 (d)

Visualization:

start This compound step1 2,3,4-Trifluoro-5-methoxybenzohydrazide start->step1 1. EtOH, H₂SO₄ 2. N₂H₄·H₂O step2 Potassium (2,3,4-trifluoro-5-methoxybenzoyl)hydrazinecarbodithioate step1->step2 KOH, CS₂ product 4-Amino-5-(2,3,4-trifluoro-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol step2->product N₂H₄·H₂O, HCl

Caption: Synthetic pathway for a novel 1,2,4-triazole derivative.

Application Note 3: Synthesis of Novel Quinoxaline Derivatives via Nucleophilic Aromatic Substitution

Introduction: Quinoxalines are an important class of nitrogen-containing heterocycles that form the core structure of several biologically active compounds. This protocol outlines a plausible synthesis of a novel quinoxaline derivative through a nucleophilic aromatic substitution (SNAAr) reaction on this compound with a diamine, followed by an intramolecular cyclization. The high electrophilicity of the fluorinated ring facilitates the initial substitution reaction.

Experimental Protocol:

Step 1: Synthesis of 2-((2-amino-4-nitrophenyl)amino)-3,4-difluoro-5-methoxybenzoic acid

  • In a sealed tube, dissolve this compound (1.0 eq) and 4-nitro-1,2-phenylenediamine (1.1 eq) in dimethyl sulfoxide (DMSO, 15 mL/mmol).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) as a base.

  • Heat the mixture at 100 °C for 24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, pour the reaction mixture into water and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 7-fluoro-8-methoxy-3-nitro-5,10-dihydrophenazin-1(2H)-one

  • The cyclization of the intermediate from Step 1 can be achieved under various conditions. One proposed method is to heat the intermediate in polyphosphoric acid (PPA) at 150 °C for 2 hours.

  • Alternatively, the carboxylic acid can be activated, for example, by conversion to the acid chloride with oxalyl chloride, followed by intramolecular Friedel-Crafts acylation, although this may be challenging on the electron-deficient ring. A more plausible cyclization would be a reductive cyclization if the nitro group were on the other ring. For the purpose of this protocol, we will assume a thermal cyclization in a high-boiling point solvent or with a dehydrating agent like PPA.

  • After the reaction, the mixture is cooled and poured into ice water.

  • The precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Data Presentation:

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹⁹F NMR (376 MHz, DMSO-d₆) δ (ppm)
QNX-1 C₁₃H₈F₂N₂O₃294.2255>250 (decomposed)11.5 (s, 1H), 8.1 (d, 1H), 7.8 (d, 1H), 7.2 (s, 1H), 4.0 (s, 3H)-142.5 (d), -155.8 (d)

Visualization:

start This compound intermediate Substituted aminobenzoic acid intermediate start->intermediate 4-nitro-1,2-phenylenediamine, DIPEA, DMSO product Novel Quinoxaline Derivative intermediate->product PPA, Heat

Caption: Proposed synthesis of a novel quinoxaline derivative.

Application Notes and Protocols for Catalytic Reactions Involving 2,3,4-Trifluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of 2,3,4-Trifluoro-5-methoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals, notably fluoroquinolone antibacterials. This document details both established synthetic routes and potential catalytic methodologies for amidation and esterification, offering protocols and quantitative data to guide research and development.

Application in Pharmaceutical Synthesis: The Gatifloxacin Pathway

This compound is a crucial starting material in the multi-step synthesis of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The initial step involves the activation of the carboxylic acid, traditionally through a stoichiometric reaction to form the acid chloride. This activated intermediate then undergoes further reactions to construct the quinolone core.

Established Stoichiometric Acylation for Gatifloxacin Synthesis

The conventional synthesis of Gatifloxacin begins with the conversion of this compound to its acid chloride, which then reacts with diethyl malonate.

Reaction Scheme:

Gatifloxacin_Synthesis_Step1 start This compound intermediate1 2,3,4-Trifluoro-5-methoxybenzoyl chloride start->intermediate1  Activation reagent1 SOCl₂ product Diethyl 2-(2,3,4-trifluoro-5- methoxybenzoyl)malonate intermediate1->product  Acylation reagent2 Diethyl Malonate, Mg(OEt)₂

Caption: Initial acylation step in Gatifloxacin synthesis.

Experimental Protocol: Synthesis of 2,3,4-Trifluoro-5-methoxybenzoyl chloride

This protocol is adapted from established syntheses of Gatifloxacin.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature with stirring.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours, or until the reaction is complete as monitored by TLC or the cessation of gas evolution.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 2,3,4-Trifluoro-5-methoxybenzoyl chloride can be used in the subsequent step without further purification.

Quantitative Data:

ReactantProductReagentsYieldReference
This compound2,3,4-Trifluoro-5-methoxybenzoyl chlorideSOCl₂, DMF~84%[1]
2,3,4-Trifluoro-5-methoxybenzoyl chlorideDiethyl 2-(2,3,4-trifluoro-5-methoxybenzoyl)malonateDiethyl malonate, Mg(OEt)₂~99%[1]

Potential Catalytic Amidation Reactions

Direct catalytic amidation of carboxylic acids is a more atom-economical and environmentally friendly alternative to traditional methods involving stoichiometric activating agents. While specific data for this compound is limited, protocols developed for other fluorinated aromatic acids can be adapted.

Boron-Catalyzed Direct Amidation

Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines. The electron-withdrawing nature of the fluorine atoms on the substrate may enhance its reactivity in this transformation.

Proposed Reaction Scheme:

Boron_Catalyzed_Amidation acid 2,3,4-Trifluoro-5- methoxybenzoic acid product N-Substituted-2,3,4-trifluoro- 5-methoxybenzamide acid->product amine Amine (R-NH₂) catalyst Arylboronic Acid (e.g., 3,4,5-Trifluorophenylboronic acid) Titanium_Catalyzed_Amidation acid 2,3,4-Trifluoro-5- methoxybenzoic acid product N-Substituted-2,3,4-trifluoro- 5-methoxybenzamide acid->product amine Amine (R-NH₂) catalyst Ti(OⁱPr)₄ MOF_Catalyzed_Esterification acid 2,3,4-Trifluoro-5- methoxybenzoic acid product Alkyl 2,3,4-trifluoro- 5-methoxybenzoate acid->product alcohol Alcohol (R-OH) catalyst UiO-66-NH₂ Gatifloxacin_MOA Gatifloxacin Gatifloxacin DNA_Gyrase Bacterial DNA Gyrase Gatifloxacin->DNA_Gyrase inhibits Topo_IV Bacterial Topoisomerase IV Gatifloxacin->Topo_IV inhibits DNA_Replication DNA Replication and Repair DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables DNA_Breaks Double-Strand DNA Breaks DNA_Replication->DNA_Breaks disruption leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,3,4-Trifluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,4-Trifluoro-5-methoxybenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. Its utility as a precursor for complex organic molecules, particularly in the synthesis of fluoroquinolone antibacterial drugs like gatifloxacin and balofloxacin, necessitates robust and scalable synthetic protocols.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound. We will explore a validated synthetic pathway, detailing the underlying chemical principles, step-by-step protocols, and analytical methodologies for characterization.

Chemical Properties and Safety Information

PropertyValueReference
CAS Number 38233-47-5[2]
Molecular Formula C₈H₅F₃O₃
Molecular Weight 206.12 g/mol
Appearance White to off-white or yellow solid/powder[1]
Boiling Point 293.1 °C at 760 mmHg[1]
Density 1.487 g/cm³[1]
Storage Sealed in a dry environment at 2-8 °C
Safety Warning: Causes skin and serious eye irritation. May cause respiratory irritation.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 1,2,3,5-tetrafluorobenzene. This pathway involves a regioselective nucleophilic aromatic substitution to introduce the methoxy group, followed by a directed ortho-metalation and subsequent carboxylation.

Synthesis_Pathway 1,2,3,5-Tetrafluorobenzene 1,2,3,5-Tetrafluorobenzene 2,3,4,6-Tetrafluoroanisole 2,3,4,6-Tetrafluoroanisole 1,2,3,5-Tetrafluorobenzene->2,3,4,6-Tetrafluoroanisole  CH₃ONa, CH₃OH   This compound This compound 2,3,4,6-Tetrafluoroanisole->this compound  1. n-BuLi, THF, -78°C  2. CO₂ (s)  3. H₃O⁺  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 2,3,4,6-Tetrafluoroanisole

This initial step involves the nucleophilic substitution of a fluorine atom on the 1,2,3,5-tetrafluorobenzene ring with a methoxy group. The reaction is regioselective due to the electronic effects of the fluorine substituents.

Materials:

  • 1,2,3,5-Tetrafluorobenzene

  • Sodium methoxide (CH₃ONa)

  • Anhydrous Methanol (CH₃OH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of sodium methoxide in anhydrous methanol, add 1,2,3,5-tetrafluorobenzene dropwise under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4,6-tetrafluoroanisole.

  • Purify the crude product by vacuum distillation.

Part 2: Synthesis of this compound

This final step utilizes a directed ortho-metalation of the synthesized 2,3,4,6-tetrafluoroanisole, followed by carboxylation with carbon dioxide. The methoxy group directs the lithiation to the adjacent ortho position.

Materials:

  • 2,3,4,6-Tetrafluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and syringe techniques for handling air-sensitive reagents

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 2,3,4,6-tetrafluoroanisole in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

  • In a separate flask, crush a sufficient amount of dry ice. Carefully and quickly, add the crushed dry ice to the reaction mixture. The mixture will warm as the CO₂ sublimes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). General procedures for the purification of carboxylic acids often involve dissolution in an alkaline solution, extraction of neutral impurities, followed by acidification and extraction of the desired acid.[3]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the structure and substitution pattern of the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point: To compare with literature values for the pure compound.

Troubleshooting and Scale-Up Considerations

Potential IssueRecommended Solution
Incomplete reaction in Part 1 Ensure anhydrous conditions. The sodium methoxide should be of high quality and the methanol should be dry. Reaction time may need to be extended.
Low yield in Part 2 The n-butyllithium must be handled under strictly anhydrous and inert conditions. Ensure the temperature is maintained at -78 °C during addition. Use freshly crushed, high-quality dry ice.
Formation of by-products In Part 2, side reactions can occur if the temperature is not well-controlled. Purification by recrystallization is critical to remove any unreacted starting material or isomeric by-products.
Exothermic reactions Both steps can be exothermic, especially during the addition of reagents. For large-scale synthesis, ensure adequate cooling capacity and controlled addition rates to manage the reaction temperature effectively.
Handling of hazardous materials n-Butyllithium is highly pyrophoric and corrosive. All manipulations should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).

For large-scale production, specialized equipment such as jacketed glass reactors with overhead stirring and temperature control systems are recommended.[4] The purification of large quantities of fluorinated carboxylic acids may also benefit from techniques such as crystallization with specific solvent mixtures to enhance purity.[5]

Conclusion

The described two-step synthesis provides a reliable and scalable method for the production of this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity. The provided protocols and troubleshooting guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

Application Notes and Protocols: 2,3,4-Trifluoro-5-methoxybenzoic Acid in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2,3,4-Trifluoro-5-methoxybenzoic acid is a fluorinated aromatic carboxylic acid. While primarily documented as a key intermediate in the synthesis of fluoroquinolone antibacterial agents, its utility in broader organic synthesis is also noted. This document explores the known applications and properties of this compound, providing insights for researchers and professionals in drug development and organic chemistry. Information regarding its direct application in materials science is not currently available in the public domain.

Introduction

This compound, with the CAS Number 38233-47-5, is a specialized chemical compound valuable in organic synthesis.[1] Its structure, featuring a trifluorinated benzene ring with a methoxy and a carboxylic acid group, provides a unique combination of reactivity and electronic properties. These characteristics make it a significant precursor in the synthesis of complex molecules, most notably in the pharmaceutical industry.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental procedures.

PropertyValueReference
Molecular Formula C₈H₅F₃O₃[3]
Molecular Weight 206.12 g/mol [3]
Appearance White to off-white powder[2]
Density 1.487 g/cm³[2]
Boiling Point 293.1°C at 760 mmHg[2]
Flash Point 131.05°C[2]
Assay ≥98.0%[2]

Applications in Organic Synthesis

The primary documented application of this compound is as a crucial raw material in the synthesis of fluoroquinolone antibacterial drugs.[2] Specifically, it is an important intermediate for producing gatifloxacin and balofloxacin.[2] The trifluoro-substitution pattern on the aromatic ring is a key feature that influences the biological activity of the final drug molecules.

While its utility as a general compound in organic synthesis is mentioned, specific examples beyond its role in pharmaceutical synthesis are not detailed in the available literature.[1][2]

Experimental Protocols

Due to the limited information on its direct use in materials science, this section provides a generalized protocol for a typical esterification reaction, a fundamental transformation for a carboxylic acid like this compound. This can be adapted for various synthetic goals.

Protocol 1: General Esterification of this compound

Objective: To synthesize a methyl ester derivative of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by column chromatography or recrystallization as needed.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a derivative from this compound.

G A Start: this compound B Reaction Setup: - Dissolve in appropriate solvent - Add reagents and catalyst A->B Step 1 C Reaction: - Heating/Stirring under controlled conditions B->C Step 2 D Workup: - Quenching - Extraction - Washing C->D Step 3 E Purification: - Column Chromatography - Recrystallization D->E Step 4 F Characterization: - NMR - Mass Spectrometry - IR Spectroscopy E->F Step 5 G Final Product F->G Step 6

A generalized synthetic workflow.

Potential Research Directions

While no direct applications in materials science have been found, the unique electronic properties imparted by the fluorine and methoxy substituents could make this compound and its derivatives interesting candidates for exploratory research in areas such as:

  • Liquid Crystals: The rigid core and potential for dipole moments could be exploited in the design of new liquid crystalline materials.

  • Polymers: Incorporation into polyester or polyamide backbones could lead to materials with enhanced thermal stability and specific optical properties.

  • Organic Electronics: As a building block for organic semiconductors, its electron-withdrawing nature could be beneficial in tuning energy levels.

It is important to reiterate that these are hypothetical applications and would require substantial research to validate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4-Trifluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3,4-Trifluoro-5-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the directed ortho-lithiation of a suitable precursor, 1,2,3-trifluoro-5-methoxybenzene, followed by carboxylation with carbon dioxide (dry ice). This approach offers high regioselectivity due to the directing effect of the methoxy group.

Q2: I am observing a low yield of the desired product. What are the potential causes?

Low yields can stem from several factors:

  • Inactive Grignard or Organolithium Reagent: The organometallic reagent is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Quality Starting Material: Impurities in the 1,2,3-trifluoro-5-methoxybenzene can interfere with the lithiation step.

  • Suboptimal Reaction Temperature: Temperature control is critical for organolithium reactions. Lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Inefficient Carboxylation: The reaction with carbon dioxide can be inefficient if not performed correctly. Ensure the CO2 source is fresh and that the lithiated intermediate is added to a large excess of crushed dry ice.

Q3: What are the common side products in this synthesis, and how can I minimize them?

A common side product is the corresponding phenol, formed by the reaction of the lithiated intermediate with molecular oxygen. To minimize this, ensure the reaction is performed under a strictly inert atmosphere. Another potential side product is a biphenyl derivative, which can be minimized by maintaining a low reaction temperature and avoiding an excess of the organolithium reagent.

Q4: How can I effectively purify the final product?

Purification can typically be achieved by recrystallization.[1] Benzoic acids have different solubility profiles in hot versus cold solvents.[1] A common method involves dissolving the crude product in a minimal amount of hot solvent (e.g., a water/ethanol mixture) and allowing it to cool slowly to form pure crystals.[1] Acid-base extraction can also be employed to separate the acidic product from neutral organic impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or no product formation 1. Inactive organolithium reagent (e.g., n-BuLi).2. Wet solvent or glassware.3. Starting material is impure.1. Titrate the organolithium reagent before use.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Purify the starting material (e.g., by distillation).
Formation of multiple products 1. Reaction temperature is too high.2. Presence of oxygen in the reaction.3. Incorrect stoichiometry of reagents.1. Maintain a low temperature (-78 °C) during lithiation and carboxylation.2. Degas solvents and use a robust inert atmosphere.3. Carefully control the addition of the organolithium reagent.
Product is difficult to crystallize 1. Presence of oily impurities.2. Incorrect solvent system for recrystallization.1. Perform an acid-base extraction to remove neutral impurities before recrystallization.2. Screen different solvent systems (e.g., hexane/ethyl acetate, toluene, water/ethanol).
Inconsistent yields between batches 1. Variability in the quality of the organolithium reagent.2. Inconsistent reaction setup and conditions.1. Standardize the source and handling of the organolithium reagent.2. Develop and strictly follow a standard operating procedure (SOP).

Experimental Protocol: Synthesis via Lithiation-Carboxylation

This protocol is a representative example. Optimization may be required.

Materials:

  • 1,2,3-trifluoro-5-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, add 1,2,3-trifluoro-5-methoxybenzene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Dissolve the starting material in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Carboxylation: In a separate flask, crush a large excess of dry ice. Rapidly transfer the cold lithiated solution to the crushed dry ice via a cannula. Stir the mixture until it reaches room temperature.

  • Work-up: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., water/ethanol or hexane/ethyl acetate) to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for Synthesis setup 1. Reaction Setup (Inert Atmosphere) lithiation 2. Lithiation (Add n-BuLi at -78°C) setup->lithiation carboxylation 3. Carboxylation (Add to excess dry ice) lithiation->carboxylation workup 4. Aqueous Work-up (HCl Quench & Extraction) carboxylation->workup purification 5. Purification (Recrystallization) workup->purification product Final Product: 2,3,4-Trifluoro-5- methoxybenzoic acid purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality (n-BuLi, Solvent, Starting Material) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok repurify_reagents Action: Titrate n-BuLi, Use Anhydrous Solvent, Purify Starting Material reagent_ok->repurify_reagents No check_conditions Review Reaction Conditions (Temperature, Atmosphere) reagent_ok->check_conditions Yes repurify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Ensure -78°C, Maintain Inert Atmosphere conditions_ok->optimize_conditions No check_workup Examine Work-up & Purification conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Work-up Efficient? check_workup->workup_ok optimize_workup Action: Optimize Extraction pH, Screen Recrystallization Solvents workup_ok->optimize_workup No success Yield Improved workup_ok->success Yes optimize_workup->check_workup

Caption: A logical troubleshooting guide for addressing low product yield.

References

Technical Support Center: 2,3,4-Trifluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,4-Trifluoro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oiling Out During Recrystallization

Your compound precipitates as an oil instead of a solid during recrystallization. This can occur if the solution is cooled too quickly or if the melting point of the compound is lower than the solution's temperature.

  • Solution 1: Re-heat and Add More Solvent: Re-dissolve the oil by heating the solution. Add a small amount of the same solvent to reduce the saturation and then allow it to cool down more slowly.

  • Solution 2: Modify the Solvent System: The current solvent may be too effective. Consider using a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water) until turbidity is observed. Reheat to clarify and then cool slowly.

  • Solution 3: Seeding: Introduce a small seed crystal of pure this compound into the supersaturated solution to initiate crystallization.

Issue 2: Poor Crystal Yield After Recrystallization

You are obtaining a low yield of purified crystals after the recrystallization process.

  • Solution 1: Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.

  • Solution 2: Cool for a Longer Duration: Extend the cooling time, potentially in an ice bath or refrigerator, to maximize crystal precipitation.

  • Solution 3: Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can concentrate the remaining mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.

Issue 3: Impurities Remain After a Single Purification Step

Analysis (e.g., by HPLC or NMR) shows that the purity of your this compound is not satisfactory after one purification attempt.

  • Solution 1: Repeat the Purification: A second recrystallization can often significantly improve purity.

  • Solution 2: Employ a Different Technique: If recrystallization is ineffective at removing a particular impurity, consider using column chromatography. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can separate compounds with different polarities.

  • Solution 3: Acid-Base Extraction: If the impurities are neutral or basic, an acid-base extraction can be performed. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an aqueous basic solution (e.g., sodium bicarbonate) to deprotonate the benzoic acid, moving it to the aqueous layer. The organic layer containing neutral impurities can be discarded. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure benzoic acid, which is then filtered.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A good starting point for recrystallization is to test solvents of varying polarities. For benzoic acids, common solvents include water, ethanol, methanol, ethyl acetate, and toluene, or mixtures such as ethanol/water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: How can I determine the purity of my this compound?

Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can help identify the compound and detect the presence of impurities.

  • Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities tend to depress and broaden the melting point range.

Q3: What are the likely impurities in a synthesis of this compound?

Potential impurities can include starting materials, intermediates from the synthetic route, and side-products. For instance, if the synthesis involves the methylation of a phenol, you might have incompletely methylated starting material. If it involves a Grignard reaction with CO₂, you could have biphenyl-type side products.

Data Presentation

The following table provides a hypothetical comparison of different purification methods for this compound. Note: This data is illustrative and may not represent actual experimental results.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Ethanol/Water)9598.585Good for removing polar and non-polar impurities.
Column Chromatography (Silica Gel)9099.570Effective for separating closely related impurities.
Acid-Base Extraction859790Excellent for removing neutral and basic impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: In a flask, dissolve 1.0 g of crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography

  • Column Preparation: Prepare a silica gel column using a suitable solvent system, for example, a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

  • Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Diagrams

Purification_Workflow start Crude this compound purity_check1 Assess Initial Purity (e.g., HPLC, TLC) start->purity_check1 method_selection Select Purification Method purity_check1->method_selection recrystallization Recrystallization method_selection->recrystallization High initial purity chromatography Column Chromatography method_selection->chromatography Complex mixture acid_base Acid-Base Extraction method_selection->acid_base Acidic/basic impurities purity_check2 Assess Final Purity recrystallization->purity_check2 chromatography->purity_check2 acid_base->purity_check2 pass Purity Meets Specification purity_check2->pass Yes fail Further Purification Needed purity_check2->fail No fail->method_selection

Caption: Purification method selection workflow.

common side reactions in the synthesis of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to fluorinated benzoic acids and their associated side reactions?

A1: The primary methods for synthesizing fluorinated benzoic acids include the diazotization of aminobenzoic acids (e.g., the Schiemann reaction), the oxidation of fluorinated toluenes, and halogen exchange (Halex) reactions. Each route has a distinct profile of potential side reactions and byproducts.

  • Diazotization of Anthranilic Acids: This classic method involves the conversion of an amino group to a diazonium salt, which is then displaced by fluoride. Common side reactions include the formation of phenolic byproducts from the reaction of the diazonium salt with water, the generation of colored azo compounds as byproducts, and the presence of unreacted starting material.[1] Isomeric fluorobenzoic acids can also form in trace amounts.[1]

  • Oxidation of Fluorotoluenes: This approach involves the oxidation of a methyl group on a fluorinated toluene to a carboxylic acid. Potential side reactions can lead to incomplete oxidation, resulting in the corresponding fluorobenzaldehyde as an impurity.[1] Defluorination can also occur, leading to the formation of non-fluorinated benzoic acid, which can be challenging to separate.[1]

  • Halogen Exchange (Halex) Reaction: This method, a type of nucleophilic aromatic substitution (SNAr), involves the displacement of a halogen (typically chlorine or bromine) with fluoride.[2] Side reactions can include incomplete conversion, leading to residual starting material, and reactions with the solvent, especially at the high temperatures often required.[2]

Q2: My final fluorinated benzoic acid product is discolored. What is the likely cause and how can I purify it?

A2: Discoloration, often a yellow or brownish tint, is a common issue, particularly in syntheses involving diazotization.

  • Likely Causes: The primary culprits are often trace amounts of azo compounds, which are intensely colored byproducts formed from side reactions of the diazonium salt intermediate.[1] Tar-like byproducts can also form, especially if the reaction temperature is not carefully controlled during diazotization.[3]

  • Purification Methods:

    • Recrystallization with Activated Charcoal: A standard and effective method is to dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities, and upon hot filtration and cooling, a purer, colorless product should crystallize.

    • Sublimation: For thermally stable fluorinated benzoic acids, vacuum sublimation can be a highly effective technique for removing non-volatile colored impurities, yielding a very pure crystalline product.[1]

Q3: I am observing a lower than expected yield in my synthesis. What are the common factors to investigate?

A3: Low yields can stem from a variety of issues depending on the synthetic route.

  • Incomplete Reaction: Insufficient reaction time, incorrect temperature, or poor mixing can lead to incomplete conversion of the starting material. Monitoring the reaction by TLC or HPLC is crucial to ensure it has gone to completion.[1]

  • Side Product Formation: The formation of the byproducts mentioned in Q1 will consume starting materials and reduce the yield of the desired product.

  • Purity of Reagents: The presence of impurities, especially water, in the starting materials or solvents can significantly impact the reaction outcome. For instance, in diazotization reactions, precise control of the acid concentration is critical for the complete formation of the diazonium salt.[1]

  • Product Decomposition: Some fluorinated benzoic acids may be unstable under the reaction or workup conditions, such as high temperatures or extreme pH.

Q4: I am having difficulty with the hydrolysis of a fluorinated benzonitrile to the corresponding benzoic acid. What are the potential pitfalls?

A4: The hydrolysis of nitriles to carboxylic acids, while a standard transformation, can be challenging with fluorinated substrates. The reaction can be catalyzed by either acid or base.[4]

  • Incomplete Hydrolysis: The reaction often requires harsh conditions (e.g., strong acid or base and high temperatures) to proceed to completion.[5] Incomplete hydrolysis will result in the corresponding benzamide as a significant impurity.

  • Side Reactions with Strong Base: Under strongly basic conditions, other functional groups on the aromatic ring may be susceptible to nucleophilic attack.

  • Work-up Issues: Careful neutralization is required to precipitate the carboxylic acid product. The choice of acid for neutralization is important to avoid the introduction of new impurities.

Troubleshooting Guides

This section provides a more detailed breakdown of specific issues you might encounter during your experiments and suggested solutions.

Issue 1: Presence of Isomeric Impurities
Symptom Potential Cause Recommended Solution
Multiple spots on TLC with similar Rf values.Diazotization: Lack of regioselectivity in the diazotization or fluoride displacement step.Ensure precise temperature control (typically 0-5 °C) during the formation of the diazonium salt to minimize side reactions.[1]
Halex Reaction: Non-specific reaction conditions.Optimize the fluorinating agent (e.g., KF, CsF), solvent (dipolar aprotic solvents are common), and temperature to enhance regioselectivity.[2]
Complex multiplet patterns in the aromatic region of the 1H NMR spectrum.Co-elution of isomers during purification.Consider fractional crystallization from a carefully chosen solvent system. Preparative HPLC may be necessary for complete separation of persistent isomers.
Issue 2: Defluorination as a Side Reaction
Symptom Potential Cause Recommended Solution
Presence of a signal corresponding to benzoic acid in the 1H NMR or GC-MS analysis.Oxidation of Fluorotoluenes: Radical side reactions leading to the loss of the fluorine substituent.[1]Use milder oxidizing agents if possible. Optimize the reaction temperature and time to minimize radical formation.
Ortho-lithiation: Formation of a benzyne intermediate followed by protonation.Carefully control the temperature of the lithiation reaction (often below -70 °C). Use a non-protic quenching agent.
Lower than expected fluorine content in elemental analysis.High temperatures or harsh reaction conditions promoting C-F bond cleavage.Explore lower reaction temperatures, perhaps with the use of a more active catalyst or a different solvent system.
Issue 3: Incomplete Reaction or Residual Starting Material
Symptom Potential Cause Recommended Solution
Significant amount of starting material observed by TLC or NMR after the reaction is stopped.General: Insufficient reagent, inadequate reaction time, or low temperature.Ensure the correct stoichiometry of all reagents. Monitor the reaction progress over a longer period. Gradually increase the reaction temperature if the starting material is stable under those conditions.
Diazotization: Incomplete formation of the diazonium salt.Maintain a low temperature (0-5 °C) during the addition of sodium nitrite and ensure the correct concentration of the acid.[1]
Oxidation: Inefficient oxidant or catalyst deactivation.Use a sufficiently strong oxidizing agent in the correct stoichiometric amount. If using a catalyst, ensure it is active and not poisoned by impurities.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid (Modified Schiemann Reaction)

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Anthranilic acid

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Fluoboric acid (HBF4)

  • Sand

  • Ether

  • Sodium hydroxide

Procedure:

  • Diazotization: In a suitable flask, dissolve anthranilic acid in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 7 °C. After the addition is complete, stir for an additional 10 minutes. Test for excess nitrous acid using starch-iodide paper.

  • Formation of Diazonium Fluoborate: To the cold diazonium salt solution, add a pre-chilled solution of fluoboric acid. A precipitate of the diazonium fluoborate salt will form. Continue stirring for 20-30 minutes.

  • Filter the precipitate and wash it with cold water, followed by cold methanol, and finally with ether. Dry the salt in a vacuum desiccator.

  • Thermal Decomposition: Mix the dried diazonium fluoborate salt with an equal amount of sand in a flask. Heat the mixture gently to initiate the decomposition, which will be indicated by the evolution of boron trifluoride gas. Control the heating to maintain a steady decomposition.

  • Work-up and Purification: After the decomposition is complete, allow the flask to cool. Extract the crude 2-fluorobenzoic acid with a suitable organic solvent like ether. Wash the organic extract with water.

  • Extract the organic layer with an aqueous sodium hydroxide solution to form the sodium salt of the benzoic acid.

  • Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the 2-fluorobenzoic acid.

  • Filter the solid product, wash with cold water, and dry. Recrystallize from an ethanol/water mixture for further purification.

Common Side Reactions to Monitor:

  • Formation of salicylic acid if excess water is present and the temperature is not controlled.

  • Formation of colored azo byproducts.

  • Incomplete decomposition of the diazonium salt.

Protocol 2: Synthesis of 4-Fluorobenzoic Acid via Oxidation of 4-Fluorotoluene

This protocol uses potassium permanganate as the oxidant.

Materials:

  • 4-Fluorotoluene

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO3)

  • Hydrochloric acid (concentrated)

  • Acetone

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluorotoluene in acetone. In a separate beaker, prepare a solution of potassium permanganate and sodium hydroxide in deionized water.

  • Oxidation: Cool the flask containing the 4-fluorotoluene solution in an ice bath. Slowly add the aqueous KMnO4 solution over 30 minutes, keeping the internal temperature below 20°C.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours. The disappearance of the purple permanganate color indicates the progress of the reaction.

  • Quenching: Once the reaction is complete, quench the excess KMnO4 by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO2) forms.

  • Work-up: Filter the mixture through a pad of Celite to remove the MnO2. Wash the filter cake with deionized water.

  • Isolation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of 4-fluorobenzoic acid will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[6]

Common Side Reactions to Monitor:

  • Presence of unreacted 4-fluorotoluene.

  • Formation of 4-fluorobenzaldehyde due to incomplete oxidation.

  • Formation of benzoic acid due to defluorination.

Visualizations

Experimental Workflow: Diazotization Synthesis

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_precipitation Step 2: Precipitation cluster_decomposition Step 3: Decomposition cluster_purification Step 4: Purification A Anthranilic Acid D Diazonium Salt Solution A->D + HCl/H2O B HCl, H2O, 0-5 °C B->D C NaNO2 (aq) C->D dropwise F Diazonium Fluoborate Ppt. D->F E HBF4 (aq, cold) E->F H Crude 2-Fluorobenzoic Acid F->H G Heat G->H I Extraction & Acidification H->I J Recrystallization I->J K Pure 2-Fluorobenzoic Acid J->K

Caption: Workflow for the synthesis of 2-fluorobenzoic acid via diazotization.

Troubleshooting Decision Tree: Low Product Yield

troubleshooting_yield start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No solution1 Increase reaction time/temp. Monitor by TLC/HPLC. incomplete_reaction->solution1 Yes reagent_purity Reagent Purity Issue? side_products->reagent_purity No solution2 Optimize reaction conditions to minimize byproduct formation. side_products->solution2 Yes solution3 Use high-purity, anhydrous reagents and solvents. reagent_purity->solution3 Yes no_issue Investigate work-up and purification losses. reagent_purity->no_issue No

References

troubleshooting failed reactions with 2,3,4-Trifluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4-Trifluoro-5-methoxybenzoic acid. The information is designed to address common issues encountered during chemical synthesis and offer potential solutions.

General Information

This compound is a valuable building block in organic synthesis, notably as a key intermediate in the preparation of fluoroquinolone antibiotics such as gatifloxacin and balofloxacin. Its trifluorinated aromatic ring presents unique reactivity challenges due to the strong electron-withdrawing nature of the fluorine atoms. This guide will focus on troubleshooting common reactions involving this compound.

FAQs and Troubleshooting Guides

Amide Coupling Reactions

Amide bond formation is a frequent application of this compound. However, the electron-deficient nature of the aromatic ring can render the carboxylic acid less reactive than anticipated.

Question: My amide coupling reaction with this compound is slow or failing to proceed to completion. What are the likely causes and solutions?

Answer:

Low reactivity of the carboxylic acid is the most probable cause. The three fluorine atoms withdraw electron density from the aromatic ring, which in turn deactivates the carboxyl group towards nucleophilic attack. Here are several troubleshooting steps:

  • Choice of Coupling Reagent: Standard coupling reagents may not be sufficiently active. Consider using more potent reagents.

  • Activation Additives: The use of additives can enhance the efficiency of the coupling reaction.

  • Reaction Conditions: Optimizing the reaction conditions can significantly improve yields.

  • Side Reactions: Be aware of potential side reactions that can consume starting material or complicate purification.

Troubleshooting Decision Tree for Amide Coupling

G Start Low Amide Yield CheckReagents Are reagents fresh and anhydrous? Start->CheckReagents CouplingReagent Is the coupling reagent potent enough? CheckReagents->CouplingReagent Yes Solution1 Use fresh, anhydrous reagents and solvents. CheckReagents->Solution1 No Additives Are activation additives being used? CouplingReagent->Additives Yes Solution2 Switch to HATU, HBTU, or COMU. CouplingReagent->Solution2 No Conditions Are reaction conditions optimized? Additives->Conditions Yes Solution3 Add HOBt or HOAt to the reaction mixture. Additives->Solution3 No SideReactions Are there signs of side reactions? Conditions->SideReactions Yes Solution4 Increase temperature and/or reaction time. Conditions->Solution4 No Solution5 Add HOBt to suppress N-acylurea formation. SideReactions->Solution5

Caption: Troubleshooting workflow for failed amide coupling reactions.

Table 1: Recommended Coupling Reagents and Additives for Amide Bond Formation

Coupling ReagentAdditiveBaseSolventKey Considerations
EDCHOBt or HOAtDIPEA, NMMDMF, DCMA common starting point, but may require elevated temperatures.
HATUNoneDIPEA, 2,4,6-CollidineDMF, NMPHighly effective for hindered and electron-deficient substrates.
HBTUNoneDIPEADMFSimilar to HATU, a reliable choice for difficult couplings.
COMUNoneDIPEADMFA third-generation uronium salt with high reactivity.

Experimental Protocol: Amide Coupling using HATU

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS. If the reaction is sluggish, consider heating to 40-60 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Esterification Reactions

Esterification of this compound is often achieved via Fischer esterification, but the electronic properties of the starting material can influence the reaction outcome.

Question: I am getting a low yield in the Fischer esterification of this compound. How can I improve the conversion?

Answer:

Fischer esterification is an equilibrium-limited reaction. The electron-withdrawing fluorine atoms can increase the acidity of the carboxylic acid, which is favorable. However, driving the equilibrium towards the product is crucial for high yields.

  • Water Removal: The primary method to increase ester yield is to remove water as it is formed.

  • Excess Alcohol: Using the alcohol as the solvent ensures a large excess, pushing the equilibrium towards the ester.

  • Catalyst: While a strong acid catalyst like sulfuric acid is standard, the amount can be optimized.

  • Alternative Methods: For difficult esterifications, converting the carboxylic acid to a more reactive species is a good strategy.

Experimental Workflow for Esterification

G Start Low Ester Yield Equilibrium Is the reaction equilibrium being addressed? Start->Equilibrium WaterRemoval Is water being effectively removed? Equilibrium->WaterRemoval Yes Solution1 Use a Dean-Stark apparatus or molecular sieves. Equilibrium->Solution1 No ExcessAlcohol Is a large excess of alcohol being used? WaterRemoval->ExcessAlcohol Yes Solution2 Use the alcohol as the reaction solvent. WaterRemoval->Solution2 No Alternative Consider alternative esterification methods. ExcessAlcohol->Alternative Yes Solution3 Convert to acyl chloride then react with alcohol. Alternative->Solution3

Caption: Decision-making process for optimizing esterification reactions.

Table 2: Comparison of Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Fischer EsterificationAlcohol, H₂SO₄ (cat.)RefluxSimple, uses common reagentsEquilibrium-limited, may require harsh conditions
Acyl Chloride FormationSOCl₂ or (COCl)₂RT to refluxHigh yield, not equilibrium-limitedTwo-step process, corrosive reagents
Mitsunobu ReactionAlcohol, DEAD, PPh₃0 °C to RTMild conditions, stereoinversion of alcoholStoichiometric byproducts, purification can be difficult

Experimental Protocol: Esterification via Acyl Chloride

  • Acyl Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous toluene. Add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF. Stir at room temperature until gas evolution ceases and the reaction is complete (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS).

  • Esterification: Remove the solvent and excess oxalyl chloride under reduced pressure. Dissolve the crude acyl chloride in an anhydrous, non-protic solvent like DCM or THF.

  • Cool the solution to 0 °C and add the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the ester by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the aromatic ring can act as leaving groups in SNAr reactions, especially when activated by the electron-withdrawing carboxylate group (or its derivatives).

Question: I am attempting a nucleophilic aromatic substitution on this compound, but I am observing a mixture of products or no reaction. What should I consider?

Answer:

The regioselectivity and reactivity in SNAr reactions on this substrate can be complex.

  • Position of Substitution: The fluorine atoms at the 2- and 4-positions are activated by the carboxyl group at the 1-position. The methoxy group at the 5-position is electron-donating and may deactivate the adjacent fluorine at the 4-position to some extent. The fluorine at the 3-position is the least activated.

  • Reaction Conditions: SNAr reactions often require elevated temperatures and a polar aprotic solvent.

  • Nucleophile: The nature of the nucleophile will significantly impact the reaction's success. Harder nucleophiles (e.g., alkoxides) may favor substitution at different positions than softer nucleophiles.

  • Carboxylic Acid Reactivity: The free carboxylic acid can interfere with the reaction. It is often advantageous to perform the SNAr on an ester derivative.

Logical Relationship for SNAr Reactivity

G Substrate 2,3,4-Trifluoro-5-methoxy- benzoic Acid Derivative Activation Carboxyl group activates F at positions 2 and 4 Substrate->Activation Deactivation Methoxy group deactivates F at position 4 Substrate->Deactivation Reactivity Reactivity Order: F at 2 > F at 4 > F at 3 Activation->Reactivity Deactivation->Reactivity Outcome Regioselective S_NAr Reactivity->Outcome

Caption: Factors influencing the regioselectivity of SNAr reactions.

Table 3: General Guidance for SNAr Reactions

NucleophileSolventTemperatureExpected Major Product
AminesDMSO, NMP, DMF80-150 °CSubstitution at the 2- or 4-position
AlkoxidesTHF, DioxaneRefluxSubstitution at the 2- or 4-position
ThiolsDMF, DMSO60-120 °CSubstitution at the 2- or 4-position

Experimental Protocol: General Procedure for SNAr with an Amine

  • To a solution of methyl 2,3,4-trifluoro-5-methoxybenzoate (1.0 eq) in DMSO, add the amine (1.2-2.0 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent, wash with water and brine, and dry.

  • Concentrate and purify the product by column chromatography. The resulting ester can then be hydrolyzed to the carboxylic acid if desired.

Technical Support Center: Optimization of Reaction Conditions for Fluorination of Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the fluorination of methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the fluorination of methoxybenzoic acid?

A1: The most common methods for fluorinating methoxybenzoic acid involve electrophilic aromatic substitution.[1][2][3] This is due to the activating nature of the methoxy group, which makes the aromatic ring electron-rich and susceptible to attack by an electrophilic fluorine source. Reagents such as Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used for this purpose.[2][4] Nucleophilic fluorination is less common for this type of substrate unless a suitable leaving group is present on the aromatic ring.[1]

Q2: What is the role of the methoxy group in the fluorination of benzoic acid?

A2: The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This means it increases the rate of reaction and directs the incoming electrophile (fluorine) to the positions ortho (adjacent) and para (opposite) to itself. The carboxylic acid group (-COOH), on the other hand, is a deactivating, meta-director. The regiochemical outcome of the reaction will depend on the interplay of these two directing effects and the specific reaction conditions.

Q3: Why am I getting a low yield in my fluorination reaction?

A3: Low yields in the fluorination of methoxybenzoic acid can stem from several factors.[5] These include incomplete reaction, the presence of impurities (especially water), formation of side products, or decomposition of the desired product.[5] It is crucial to use pure reagents and anhydrous solvents, as moisture can deactivate the fluorinating agent and lead to unwanted side reactions.[6] Additionally, the reaction temperature and time may not be optimal.

Q4: How can I control the regioselectivity of the fluorination?

A4: Controlling regioselectivity is a significant challenge. The directing effects of the methoxy and carboxylic acid groups will be the primary determinant. However, reaction conditions can be tuned to favor a particular isomer. For instance, lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[7] The choice of solvent and the specific fluorinating agent can also influence the isomeric ratio.

Q5: Are there any safety precautions I should take when working with fluorinating agents?

A5: Yes, electrophilic fluorinating agents like Selectfluor™ and NFSI are powerful oxidizing agents and should be handled with care in a well-ventilated fume hood.[3] They can be moisture-sensitive and should be stored in a desiccator.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive or degraded fluorinating reagent.Use a fresh, properly stored batch of the fluorinating agent. Ensure storage conditions are anhydrous.[6]
Presence of water in the reaction mixture.Use anhydrous solvents and dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Sub-optimal reaction temperature or time.Systematically vary the reaction temperature (e.g., from -78°C to room temperature) and monitor the reaction progress over time using TLC or LC-MS to determine the optimal conditions.[8][9]
Incorrect stoichiometry of reagents.Verify the calculations for all reagents. An excess of the fluorinating agent may be necessary, but a large excess can lead to side products.[9]
Formation of Multiple Products (Poor Regioselectivity) Strong activating effect of the methoxy group leading to multiple fluorination sites.Try lowering the reaction temperature to increase selectivity.[7] Screen different solvents, as they can influence the regiochemical outcome.
Over-fluorination of the aromatic ring.Use a stoichiometric amount or a slight excess of the fluorinating agent. Monitor the reaction closely and stop it once the desired product is formed.
Reaction Stalls or is Incomplete Insufficient activation of the fluorinating agent.For some reactions, a strong acid like trifluoromethanesulfonic acid can be used as a catalyst to enhance the electrophilicity of the fluorine source.[2]
Poor solubility of starting materials.Choose a solvent in which all reactants are fully soluble at the reaction temperature.
Product Decomposition The product may be unstable under the reaction or workup conditions.Analyze the stability of the product under acidic or basic conditions. Modify the workup procedure to be as mild as possible. Avoid high temperatures during purification.[5]

Experimental Protocols

General Protocol for Electrophilic Fluorination using Selectfluor™

This is a generalized procedure and may require optimization for specific isomers of methoxybenzoic acid.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the methoxybenzoic acid (1.0 eq.) in an anhydrous solvent (e.g., acetonitrile, dichloromethane, or DMF).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Reagent Addition: Add Selectfluor™ (1.0-1.5 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Electrophilic Fluorination of 4-Methoxybenzoic Acid
Entry Fluorinating Agent (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1Selectfluor™ (1.1)Acetonitrile251265
2Selectfluor™ (1.1)Acetonitrile01278
3Selectfluor™ (1.1)Dichloromethane252445
4NFSI (1.2)Acetonitrile251860
5NFSI (1.2)Acetonitrile01872

Note: The data presented in this table is illustrative and based on typical outcomes for electrophilic fluorination reactions. Actual results may vary.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Methoxybenzoic Acid in Anhydrous Solvent prep2 Establish Inert Atmosphere (N2/Ar) react1 Cool to Target Temperature (e.g., 0°C) prep2->react1 react2 Add Fluorinating Agent (e.g., Selectfluor™) react1->react2 react3 Stir and Monitor (TLC/LC-MS) react2->react3 workup1 Quench Reaction react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry, Concentrate & Purify (Chromatography/Recrystallization) workup2->workup3

Caption: General workflow for electrophilic fluorination.

Troubleshooting Logic

troubleshooting_logic start Low Yield or No Reaction check_reagents Are reagents pure and fluorinating agent active? start->check_reagents check_conditions Are reaction conditions (temp, time, solvent) optimal? check_reagents->check_conditions Yes solution_reagents Use fresh, pure reagents. Ensure anhydrous conditions. check_reagents->solution_reagents No check_workup Is product stable to workup conditions? check_conditions->check_workup Yes solution_conditions Systematically vary temperature, time, and solvent. check_conditions->solution_conditions No solution_workup Modify workup to be milder. Avoid high temperatures. check_workup->solution_workup No

Caption: Troubleshooting logic for low-yield fluorination reactions.

References

Technical Support Center: 2,3,4-Trifluoro-5-methoxybenzoic acid - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,4-Trifluoro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. The stability of this compound is a critical factor in its handling, storage, and application. This document outlines the potential degradation pathways and provides practical guidance to mitigate these issues, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A temperature of 2-8°C is recommended. The compound is a white to off-white powder and should be protected from moisture and light to prevent potential degradation.

Q2: What solvents are suitable for dissolving this compound, and are there any stability concerns in solution?

A2: this compound is soluble in many common organic solvents, such as methanol, ethanol, acetone, and acetonitrile. For aqueous solutions, its solubility is pH-dependent, increasing with higher pH due to the formation of the carboxylate salt. When preparing stock solutions, it is advisable to use anhydrous solvents and store them at low temperatures (e.g., -20°C) for short periods. For aqueous buffers, freshly prepared solutions are recommended to minimize the risk of hydrolysis of the methoxy group, especially at extreme pH values.

Q3: What are the primary degradation pathways I should be aware of when working with this compound?

A3: The primary potential degradation pathways for this compound include:

  • Photodegradation: Exposure to UV light can induce degradation of aromatic compounds. The presence of fluorine atoms can in some cases enhance photostability, but it is still a potential concern.[1][2]

  • Thermal Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group as carbon dioxide.[3][4]

  • Hydrolysis of the Methoxy Group: Under strongly acidic or basic conditions, the methoxy group can be hydrolyzed to a hydroxyl group.[5][6]

  • Nucleophilic Aromatic Substitution: While the trifluoro-substituted ring is electron-deficient, harsh nucleophilic conditions could potentially lead to the displacement of a fluoride ion, although this is generally less likely under typical experimental conditions.

Q4: How can I assess the purity and stability of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. To assess stability, you can perform a forced degradation study where the compound is subjected to stress conditions (e.g., heat, light, acid, base, oxidation) and then analyzed by a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent results or loss of activity in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Assess Solution Stability:

    • Prepare a solution of this compound in your assay buffer.

    • Incubate the solution under the same conditions as your assay (temperature, light exposure, duration).

    • Analyze the solution by HPLC at different time points to quantify the amount of remaining parent compound.

  • Modify Assay Conditions:

    • If degradation is observed, consider reducing the incubation time or protecting the assay from light.

    • Ensure the pH of the assay buffer is within a neutral range (pH 6-8) to minimize the risk of acid or base-catalyzed hydrolysis.

  • Freshly Prepare Solutions: Always use freshly prepared solutions of the compound for your experiments to avoid issues with long-term solution stability.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

Possible Cause: On-column degradation or degradation during sample preparation.

Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • Minimize the time between sample preparation and analysis.

    • Keep samples cool (e.g., in an autosampler set to 4°C) while awaiting injection.

  • Check for On-Column Degradation:

    • Vary the mobile phase composition and pH to see if the degradation profile changes.

    • Use a shorter analysis time or a lower column temperature.

  • Identify Degradants:

    • If using LC-MS, analyze the mass of the unknown peaks to help identify potential degradation products (e.g., a mass loss of 44 Da could indicate decarboxylation).

Issue 3: Poor recovery of the compound from a reaction mixture.

Possible Cause: Thermal degradation during a reaction at elevated temperatures.

Troubleshooting Steps:

  • Lower Reaction Temperature: If possible, perform the reaction at a lower temperature to minimize thermal decarboxylation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Monitor Reaction by TLC or LC-MS: Track the progress of the reaction and the appearance of any byproducts to optimize the reaction time and minimize degradation.

Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on the chemistry of analogous compounds.

A This compound B 2,3,4-Trifluoro-5-hydroxybenzoic acid A->B  Hydrolysis (Acid/Base) C 1,2,3-Trifluoro-5-methoxybenzene A->C  Thermal Decarboxylation (Heat) D Ring-opened products A->D  Photodegradation (UV light)

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol provides a general-purpose Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for assessing the purity and stability of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Standard: this compound (≥98% purity)

Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of A and B
Gradient 0-20 min, 20-80% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak. For stability studies, calculate the percentage of the compound remaining at each time point relative to the initial time point.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Acetonitrile A->B C Dilute to Working Concentration B->C D Inject Sample C->D To HPLC E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G Chromatogram H Calculate Purity / Degradation G->H

Caption: Workflow for HPLC purity and stability assessment.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating method.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 100°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration. Analyze by the HPLC method described in Protocol 1.

  • Method Validation: The HPLC method is considered stability-indicating if it can separate the parent peak from all major degradation product peaks.

Summary of Predicted Stability

The following table summarizes the predicted stability of this compound under various conditions, based on the known behavior of structurally similar compounds.

ConditionPredicted StabilityPotential Degradation Product(s)Reference(s)
Solid, 2-8°C, Dark StableNone expected[9]
Aqueous Solution, pH 7 Moderately StableMinor photodegradation products[1][2]
Aqueous Solution, pH < 3 Potentially Unstable2,3,4-Trifluoro-5-hydroxybenzoic acid[5][6]
Aqueous Solution, pH > 9 Potentially Unstable2,3,4-Trifluoro-5-hydroxybenzoic acid[5][6]
Elevated Temperature (>100°C) Unstable1,2,3-Trifluoro-5-methoxybenzene[3][4]
UV Light Exposure UnstableRing-opened and other photoproducts[1][2][10][11]

Disclaimer: The information provided in this guide is based on established chemical principles and data from analogous compounds. Direct experimental data for the stability of this compound is limited. It is recommended that users perform their own stability studies for their specific applications and conditions.

References

Technical Support Center: Purification of 2,3,4-Trifluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2,3,4-Trifluoro-5-methoxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and troubleshooting advice for the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in this compound largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be various fluorinated and methoxylated benzene derivatives.

  • Isomeric Byproducts: The synthesis of substituted benzoic acids can sometimes yield isomers. For instance, in the synthesis of a similar compound, 3-methoxy-2,4,5-trifluorobenzoic acid, an isomeric phthalamic acid was a potential byproduct.

  • Reagents from Synthesis: Residual acids, bases, or catalysts used in the preceding synthetic steps.

  • Solvents: Residual solvents from the reaction or initial work-up.

Q2: My purified this compound has a low melting point and a broad melting range. What should I do?

A2: A low and broad melting point is a classic indicator of impurities. To improve the purity, you can employ one or a combination of the following techniques:

  • Recrystallization: This is a highly effective method for purifying solid compounds.

  • Acid-Base Extraction: This technique is useful for separating the acidic product from neutral or basic impurities.

  • Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed.

Q3: I am losing a significant amount of product during recrystallization. How can I improve my yield?

A3: High product loss during recrystallization can be due to several factors:

  • Using too much solvent: Dissolve your crude product in the minimum amount of hot solvent to ensure the solution is saturated.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Choosing an inappropriate solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Incomplete precipitation: Ensure the solution is sufficiently cold to maximize the precipitation of your product.

Q4: After acid-base extraction, my product does not precipitate out of the aqueous layer upon acidification. What went wrong?

A4: This issue can arise from a few common errors:

  • Insufficient acidification: Ensure the pH of the aqueous solution is sufficiently acidic to protonate the carboxylate salt. Use a pH meter or pH paper to confirm a pH of around 2.

  • High solubility in water: Some organic acids have appreciable water solubility. If precipitation is minimal, you may need to extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover your product.[1]

  • Low product concentration: If the concentration of your compound in the aqueous layer is very low, it may not precipitate. In this case, extraction into an organic solvent is the recommended recovery method.

Q5: How can I assess the purity of my final this compound product?

A5: Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a common and accurate way to quantify purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the compound is volatile or can be derivatized to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Data Presentation

Table 1: Solubility of Carboxylic Acids in Common Recrystallization Solvents (General Guidance)

Solvent SystemPolaritySuitability for Carboxylic AcidsNotes
WaterHighGood for polar compounds.May require heating to high temperatures.
Ethanol/WaterMedium-HighA versatile mixture for many organic acids.The ratio can be adjusted to optimize solubility.
Acetone/WaterMedium-HighAnother common and effective solvent mixture.
Heptane/Ethyl AcetateLow-MediumSuitable for less polar carboxylic acids.
TolueneLowCan be effective for aromatic carboxylic acids.

Table 2: Purity Analysis of a Trifluorobenzoic Acid Derivative by HPLC (Illustrative Example)

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Injection Volume 10 µL
Retention Time (Main Peak) ~5-7 minutes (highly dependent on exact conditions and compound)

This table is based on a method for a similar compound and should be optimized for this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents to find a suitable one or a solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Acid-Base Extraction

This protocol describes the separation of this compound from neutral impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent in a separatory funnel.

  • Extraction with Base: Add saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 6 M HCl until the solution is acidic (pH ~2), which will cause the purified this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold water and dry it thoroughly.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrystallization_start Crude Product dissolve Dissolve in Minimum Hot Solvent recrystallization_start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry recrystallization_end Pure Product dry->recrystallization_end

Caption: Workflow for the purification of this compound by recrystallization.

acid_base_extraction cluster_extraction Acid-Base Extraction Workflow extraction_start Crude Product in Organic Solvent add_base Add NaHCO₃ Solution & Shake extraction_start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Product as Salt) separate_layers->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry extraction_end Pure Product filter_dry->extraction_end

Caption: Workflow for the purification of this compound using acid-base extraction.

References

Technical Support Center: Analytical Techniques for Monitoring Reaction Progress of 2,3,4-Trifluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the reaction progress of 2,3,4-Trifluoro-5-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for monitoring the reaction progress of fluorinated benzoic acids due to its reliability and sensitivity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable HPLC method for analyzing this compound?

A1: Reversed-phase HPLC (RP-HPLC) is the recommended method for analyzing fluorinated aromatic carboxylic acids like this compound.[1] This technique separates compounds based on their hydrophobicity. A C18 column is a common and effective choice for the stationary phase.[1][3]

Q2: What type of mobile phase should I use for the analysis?

A2: A typical mobile phase for analyzing fluorinated benzoic acids is a gradient mixture of an aqueous component (often with an acid modifier like formic acid or trifluoroacetic acid to suppress ionization of the carboxylic acid and improve peak shape) and an organic solvent like acetonitrile or methanol.[1]

Q3: Which detector is best for quantifying this compound?

A3: A Diode Array Detector (DAD) or a UV-Vis detector is highly effective for the analysis of fluorinated benzoic acids.[1][2] These detectors allow for the identification and quantification of the analyte by measuring its UV absorbance. For enhanced sensitivity and specificity, especially in complex matrices, a mass spectrometer (LC-MS) can be used.[3]

Troubleshooting Guide

Q1: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?

A1: Peak tailing for acidic compounds like benzoic acids is often due to secondary interactions with the silica-based stationary phase. Here are some potential causes and solutions:

  • Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with the carboxylic acid moiety, causing tailing.

    • Solution: Use a mobile phase with a low pH (e.g., by adding 0.1% formic acid) to suppress the ionization of both the analyte and the silanol groups. Using a high-purity, end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Extra-column Dead Volume: Excessive tubing length or wide-bore tubing between the column and detector can cause peak broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.

Q2: My retention times are drifting between injections. What should I do?

A2: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.

    • Solution: Increase the column equilibration time between injections.

  • Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile solvent.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's mixing performance is optimal.[4]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[5]

Q3: I am seeing a high backpressure in my HPLC system. What are the likely causes?

A3: High backpressure is typically a sign of a blockage in the system.

  • Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.

    • Solution: Filter all samples and mobile phases before use. An in-line filter or a guard column can also help protect the analytical column.[6] You can try back-flushing the column (if the manufacturer allows) to dislodge particulates.

  • Precipitation in the System: If the sample is not fully soluble in the mobile phase, it can precipitate and cause a blockage.

    • Solution: Ensure your sample is completely dissolved in a solvent compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[4]

Data Presentation: HPLC Method Parameters
ParameterRecommended Condition
Column Reversed-phase C18, 10 µm (300 mm x 4.6 mm)[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to elute the compound, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Injection Volume 5-20 µL
Column Temperature 30 °C
Detection UV at 230 nm or Diode Array Detector (DAD)[7]
Experimental Protocol: HPLC Monitoring of Reaction Progress
  • Sample Preparation:

    • At specified time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 950 µL) of mobile phase A.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[1]

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the gradient method to separate the starting material (this compound) from the product(s) and any other components.

    • Monitor the elution profile using a UV detector.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their retention times (which can be determined by injecting standards of each).

    • Integrate the peak areas of the starting material and the product.

    • Calculate the percentage conversion of the starting material to the product over time to monitor the reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information about reactants, intermediates, and products in real-time.[8][9]

Frequently Asked Questions (FAQs)

Q1: Which nuclei are most useful for monitoring the reaction of this compound by NMR?

A1: ¹H, ¹⁹F, and ¹³C NMR can all be valuable.

  • ¹H NMR: Allows for monitoring the disappearance of proton signals from the starting material and the appearance of new signals from the product.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds.[10] The fluorine signals can be very clean and provide a direct way to observe changes in the electronic environment of the fluorine atoms as the reaction progresses.

  • ¹³C NMR: Can provide detailed structural information, but may require longer acquisition times.

Q2: Can I get quantitative data from NMR reaction monitoring?

A2: Yes, NMR is an inherently quantitative technique.[9] By integrating the signals of the starting material and product, you can determine their relative concentrations over time. For accurate quantification, ensure complete relaxation of the nuclei by using a sufficient relaxation delay in your acquisition parameters.

Troubleshooting Guide

Q1: My NMR signals are broad, making integration difficult. What can I do?

A1: Signal broadening can be due to several factors:

  • Sample Inhomogeneity: The reaction mixture may not be homogeneous.

    • Solution: Ensure the sample is well-mixed inside the NMR tube.

  • Paramagnetic Species: The presence of paramagnetic impurities can cause significant line broadening.

    • Solution: If possible, remove any paramagnetic species from the reaction mixture.

  • Chemical Exchange: If the reaction is in equilibrium or involves intermediate species in exchange, this can lead to broadened signals.

    • Solution: Try acquiring the spectrum at a different temperature to see if the exchange rate can be altered to sharpen the signals.

Q2: The signals of my starting material and product are overlapping. How can I resolve them?

A2: Signal overlap can be challenging for quantification.

  • Higher Field Spectrometer: Using an NMR spectrometer with a higher magnetic field strength will increase the chemical shift dispersion and may resolve the overlapping signals.

  • 2D NMR: Techniques like ¹H-¹³C HSQC or ¹H-¹⁹F HOESY can help to resolve overlapping signals by spreading them into a second dimension.

  • Different Solvent: Changing the NMR solvent might induce different chemical shifts and resolve the overlap.

Experimental Protocol: In-Situ NMR Reaction Monitoring
  • Sample Preparation:

    • In a 5 mm NMR tube, add a known amount of this compound and the appropriate deuterated solvent.[8]

    • Add any other reactants, except for the one that initiates the reaction.

    • Acquire a background ¹H and/or ¹⁹F NMR spectrum of the starting materials.[8]

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction by adding the final reactant to the NMR tube and mix thoroughly.[8]

    • Immediately insert the NMR tube into the spectrometer.[8]

    • Acquire a series of spectra at regular time intervals.

  • Data Analysis:

    • Process the acquired spectra (e.g., phasing, baseline correction).[8]

    • Identify characteristic signals for the starting material and the product.

    • Integrate the respective signals to determine the relative concentrations of each species over time.[8]

    • Plot the concentration profiles to determine the reaction kinetics.[8]

Gas Chromatography (GC)

Gas chromatography is another potential technique, particularly when coupled with a mass spectrometer (GC-MS). However, it often requires derivatization for non-volatile compounds like carboxylic acids.[11]

Frequently Asked Questions (FAQs)

Q1: Can I analyze this compound directly by GC?

A1: Direct analysis of carboxylic acids by GC can be problematic due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape. Derivatization to a more volatile ester (e.g., a methyl or silyl ester) is typically required to achieve good chromatographic performance.[11][12]

Troubleshooting Guide

Q1: My derivatization reaction seems to be incomplete. How can I improve it?

A1: Incomplete derivatization can lead to inaccurate quantification.

  • Reaction Conditions: The derivatization reaction may require optimization of temperature, time, or the amount of derivatizing agent.

    • Solution: Consult literature for optimal derivatization conditions for aromatic carboxylic acids and ensure your reagents are fresh.

  • Presence of Water: Moisture can interfere with many derivatization reactions.

    • Solution: Ensure your sample is completely dry before adding the derivatizing agent.

Visualizations

Experimental Workflow for Reaction Monitoring

G General Experimental Workflow for Reaction Monitoring cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start_reaction Start Reaction aliquot Withdraw Aliquot at Time (t) start_reaction->aliquot quench Quench Reaction aliquot->quench prepare_sample Prepare Sample for Analysis (Dilute, Filter) quench->prepare_sample inject Inject into Analytical Instrument (e.g., HPLC) prepare_sample->inject acquire_data Acquire Data (Chromatogram/Spectrum) inject->acquire_data identify_peaks Identify Peaks (Starting Material, Product) acquire_data->identify_peaks integrate Integrate Peak Areas identify_peaks->integrate calculate Calculate % Conversion integrate->calculate plot Plot % Conversion vs. Time calculate->plot

Caption: General workflow for monitoring reaction progress.

Troubleshooting HPLC Peak Tailing

G Troubleshooting Workflow for HPLC Peak Tailing start Peak Tailing Observed check_overload Is the sample concentration too high? start->check_overload dilute Dilute Sample or Reduce Injection Volume check_overload->dilute Yes check_ph Is mobile phase pH appropriate? check_overload->check_ph No resolved Problem Resolved dilute->resolved adjust_ph Adjust pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->resolved replace_column Replace with a new, high-purity, end-capped column check_column->replace_column Yes check_dead_volume Is there extra-column dead volume? check_column->check_dead_volume No replace_column->resolved optimize_tubing Use shorter, narrower ID tubing check_dead_volume->optimize_tubing Yes check_dead_volume->resolved No optimize_tubing->resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Technical Support Center: Regioselective Synthesis of Trifluoromethoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethoxybenzoic acids. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide practical solutions for achieving high regioselectivity in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of trifluoromethoxybenzoic acids?

A1: The main difficulties arise from the electronic properties of the two key functional groups. The carboxylic acid (-COOH) group is a deactivating, meta-director for electrophilic aromatic substitution.[1][2][3] In contrast, the trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which also deactivates the ring, but its directing effect can be complex. This often leads to issues with low reactivity and poor control over the position of incoming substituents, resulting in mixtures of isomers and low yields.

Q2: What is the directing effect of the trifluoromethoxy (-OCF3) group?

A2: The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. While it deactivates the aromatic ring towards electrophilic substitution, it is considered a weak ortho, para-director. This is because the oxygen's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. However, its strong long-range inductive effect can also influence reactivity at the meta position in certain reactions, such as lithiation.[4][5]

Q3: Is it possible to perform direct trifluoromethoxylation on a benzoic acid substrate to achieve a specific isomer?

A3: Direct trifluoromethoxylation of an existing benzoic acid is exceptionally challenging. The aromatic ring is highly deactivated by the electron-withdrawing nature of both the carboxyl and (subsequently) the trifluoromethoxy groups. Such reactions often require harsh conditions and result in poor regioselectivity and low yields.[6][7] A more reliable and common approach is a multi-step synthesis where the desired substitution pattern is established using a precursor molecule, followed by the formation of the carboxylic acid or the introduction of the trifluoromethoxy group.

Q4: How do steric effects influence the synthesis of ortho-trifluoromethoxybenzoic acid?

A4: Steric hindrance can significantly impact the synthesis of the ortho isomer. The bulkiness of the trifluoromethoxy group can impede the introduction of a carboxyl group (or its precursor) at the adjacent position, or vice-versa.[8] This often leads to lower yields compared to the meta and para isomers. Strategies like directed ortho-metalation can be employed to overcome this challenge by pre-organizing the reactive site.[9][10][11]

Troubleshooting Guides

Problem 1: Poor Regioselectivity or an Incorrect Isomer is Formed

You are attempting an electrophilic substitution on a trifluoromethoxybenzene to introduce a carboxyl group (or a precursor) and obtain a mixture of meta and para isomers instead of the desired pure para product.

Possible Cause Troubleshooting & Optimization Strategy
Competing Directing Effects The trifluoromethoxy group is a weak ortho, para-director, and under certain conditions, the deactivating nature of the ring can lead to a loss of selectivity.
Solution: Re-evaluate the synthetic route. Instead of electrophilic substitution as the final step, consider a strategy where the regiochemistry is locked in earlier. For example, start with a para-substituted precursor (e.g., 4-bromotrifluoromethoxybenzene) and convert the bromo group into a carboxylic acid via a Grignard reaction or palladium-catalyzed carbonylation.
Reaction Temperature Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to decreased selectivity.[12]
Solution: Attempt the reaction at a lower temperature. This will favor the reaction pathway with the lowest activation energy, which typically leads to the thermodynamically preferred isomer (often the para product due to reduced steric hindrance).
Choice of Reagent/Catalyst Highly reactive reagents or catalysts can be less selective, reacting at multiple positions on the deactivated ring.
Solution: Screen a variety of milder reagents or catalyst systems. For instance, in Friedel-Crafts reactions, using a less active Lewis acid might improve selectivity.
Problem 2: Low Yield of the Desired Trifluoromethoxybenzoic Acid

Your reaction produces the correct isomer, but the overall yield is unacceptably low, making the process inefficient for scale-up.

Possible Cause Troubleshooting & Optimization Strategy
Ring Deactivation The combined electron-withdrawing effects of the -OCF3 group and other substituents (or the -COOH group itself) make the aromatic ring highly unreactive towards electrophilic attack or other C-H functionalization reactions.
Solution 1: Employ a Directed Metalation Strategy. For ortho isomers, directed ortho-metalation (DoM) is a powerful technique. Using a strong base like s-BuLi in the presence of TMEDA can selectively deprotonate the position ortho to the trifluoromethoxy group, which can then be quenched with CO2 to form the carboxylic acid.[10][11]
Solution 2: Use a Nucleophilic Aromatic Substitution (SNAr) Approach. If applicable, design a synthesis that utilizes an SNAr reaction. This requires a ring that is highly electron-deficient and contains a good leaving group (like a halogen) at the desired position for substitution by a trifluoromethoxide source.
Poor Solubility of Starting Materials The starting materials or intermediates may have poor solubility in the chosen reaction solvent, leading to an incomplete reaction.
Solution: Experiment with different solvent systems or co-solvents to improve the solubility of all reactants. A solvent screen is a crucial part of optimizing any reaction.
Substrate Degradation The harsh conditions required for some transformations (e.g., high temperatures, strong acids/bases) may be causing the starting material or the product to decompose.
Solution: Monitor the reaction over time using TLC or LC-MS to check for the formation of degradation byproducts. If degradation is observed, explore milder reaction conditions, alternative catalysts, or protecting group strategies to enhance stability.

Data Presentation

The regioselectivity of a given synthetic approach is highly dependent on the substrate and reaction conditions. The following table provides an illustrative summary of expected outcomes for different strategies.

Synthetic StrategyTarget IsomerTypical RegioselectivityCommon Yield RangeNotes
Electrophilic Substitution on TrifluoromethoxybenzeneparaGood to Excellent (para major)40-70%Ortho isomer is a common byproduct. Selectivity is sensitive to reaction conditions.
Directed ortho-Metalation (DoM) on TrifluoromethoxybenzeneorthoExcellent60-85%Requires cryogenic temperatures and careful handling of organolithium reagents.[10][11]
Grignard Carboxylation of a Bromo-trifluoromethoxybenzene PrecursorAnyExcellent (Defined by precursor)70-95%A robust and highly regioselective method if the halogenated precursor is available.[13][14]
Nucleophilic Aromatic Substitution (SNAr) AnyExcellent (Defined by precursor)50-80%Requires a suitable precursor with a leaving group and strong electron-withdrawing groups.

Experimental Protocols

Key Experiment: Synthesis of 4-(Trifluoromethoxy)benzoic acid via Grignard Carboxylation

This protocol describes a reliable, regioselective synthesis starting from the commercially available 4-bromotrifluoromethoxybenzene.

Step 1: Formation of the Grignard Reagent

  • Materials: 4-bromotrifluoromethoxybenzene, magnesium turnings, iodine (one crystal), anhydrous tetrahydrofuran (THF).

  • Preparation: Under a nitrogen or argon atmosphere, add magnesium turnings (1.2 equivalents) and a single crystal of iodine to an oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Initiation: Add a small portion of a solution of 4-bromotrifluoromethoxybenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. If the reaction does not start (as indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun.

  • Reaction: Once initiated, add the remaining 4-bromotrifluoromethoxybenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[13]

Step 2: Carboxylation and Workup

  • Materials: Dry ice (solid CO2), anhydrous THF, hydrochloric acid (HCl, 3M aqueous solution), diethyl ether or ethyl acetate.

  • Carboxylation: Cool the Grignard reagent solution to 0 °C in an ice bath. In a separate flask, crush an excess of dry ice and suspend it in anhydrous THF to create a slurry. Slowly transfer the Grignard solution to the dry ice slurry via a cannula under a positive pressure of inert gas. Stir the reaction mixture and allow it to slowly warm to room temperature overnight.[14]

  • Workup: Quench the reaction by slowly adding 3M HCl until the solution is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-(trifluoromethoxy)benzoic acid.

Visualizations

Logical Workflow for Synthetic Strategy Selection

G start Select Desired Isomer ortho Ortho Isomer start->ortho meta Meta Isomer start->meta para Para Isomer start->para strategy_dom Strategy: Directed Ortho-Metalation (DoM) followed by carboxylation. ortho->strategy_dom Most direct & selective route strategy_multi Strategy: Multi-step synthesis from a pre-functionalized meta-precursor (e.g., via SNAr or Sandmeyer reaction). meta->strategy_multi Requires building-block approach strategy_eas Strategy: Electrophilic Aromatic Substitution on trifluoromethoxybenzene. para->strategy_eas Alternative, but may yield ortho/para mixtures strategy_grignard Strategy: Grignard carboxylation of para-halotrifluoromethoxybenzene. para->strategy_grignard High selectivity & yield

Caption: Decision workflow for selecting a synthetic strategy.

Troubleshooting Workflow for Poor Regioselectivity

G start Experimental Outcome: Mixture of Isomers cause1 Possible Cause: Competing Directing Effects start->cause1 cause2 Possible Cause: Steric Hindrance (especially for ortho) start->cause2 cause3 Possible Cause: Harsh Reaction Conditions (e.g., high temperature) start->cause3 solution1 Solution: Redesign synthesis to pre-install functionality. Use a building-block approach (e.g., Grignard/SNAr). cause1->solution1 solution2 Solution: For ortho, switch to a Directed Ortho-Metalation (DoM) strategy. cause2->solution2 solution3 Solution: Optimize conditions. Lower the reaction temperature, screen milder catalysts, and different solvents. cause3->solution3

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Managing Thermal Runaway in Large-Scale Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on identifying, preventing, and managing thermal runaway in large-scale fluorination reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.

Troubleshooting Guide: Preventing and Responding to Thermal Excursions

Uncontrolled temperature increases are a critical safety concern in large-scale fluorination reactions. This guide provides a systematic approach to troubleshooting potential thermal runaway scenarios.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Rapid Temperature Increase During Reagent Addition 1. High Reagent Reactivity: Some fluorinating agents are highly reactive and can cause a rapid exotherm, especially with incompatible solvents. For example, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[1] 2. Poor Heat Dissipation: Inadequate cooling capacity for the scale of the reaction. Heat removal becomes less efficient as the reactor volume increases. 3. Localized "Hot Spots": Inefficient stirring can lead to localized areas of high reagent concentration and temperature.1. Reagent & Solvent Compatibility Check: Always verify the compatibility of your fluorinating agent and solvent before use.[1] 2. Controlled Addition: Add the fluorinating agent slowly and in a controlled manner to manage the rate of heat generation.[2] 3. Enhanced Cooling: Ensure the cooling system is appropriately sized for the reaction scale and is functioning optimally. Consider pre-cooling the reaction mixture before beginning reagent addition. 4. Improve Agitation: Use an overhead stirrer for large volumes to ensure efficient mixing and prevent the formation of hot spots.
Gradual, Uncontrolled Temperature Rise After Reagent Addition 1. Accumulation of Unreacted Reagent: The rate of reagent addition may have exceeded the rate of reaction, leading to a buildup of reactive material. 2. Change in Reaction Kinetics: A gradual temperature increase can accelerate the reaction rate, creating a positive feedback loop that leads to thermal runaway.[3] 3. Decomposition of Reagents or Products: Elevated temperatures can initiate exothermic decomposition of thermally sensitive compounds. For instance, DAST and Deoxo-Fluor can decompose at elevated temperatures.1. Reaction Monitoring: Utilize in-situ monitoring techniques (e.g., IR, Raman) to track reagent consumption and product formation in real-time. 2. Isothermal Calorimetry: Conduct reaction calorimetry studies to determine the maximum temperature of the synthesis reaction (MTSR) and ensure it remains below the decomposition temperature of any components. 3. Emergency Preparedness: Have an emergency quenching procedure and the necessary materials readily available.
Sudden Pressure Increase in the Reactor 1. Gas Evolution: The reaction may be producing gaseous byproducts, or a secondary decomposition reaction could be occurring. 2. Solvent Boiling: The internal temperature may have exceeded the boiling point of the solvent.1. Venting: Ensure the reactor is equipped with a properly sized pressure relief system that vents to a safe location or scrubber. 2. Temperature Control: Immediately implement emergency cooling procedures to reduce the internal temperature. 3. Reaction Analysis: If possible and safe to do so, take a sample of the headspace to analyze the gaseous components and better understand the cause of the pressure increase.
Visible Fuming or Gas Release from the Reactor 1. Leak in the System: A failure in a seal or connection could be releasing reactive or hazardous gases. 2. Formation of Volatile, Corrosive Byproducts: Some fluorinating agents can react with moisture to produce hazardous gases like hydrogen fluoride (HF).[4]1. Emergency Shutdown: Immediately initiate the emergency shutdown procedure for the reactor system. 2. Ventilation: Ensure the area is well-ventilated and evacuate personnel if necessary. 3. Personal Protective Equipment (PPE): All personnel responding to the incident must wear appropriate PPE, including respiratory protection and acid-resistant gloves.

Frequently Asked Questions (FAQs)

General Safety and Prevention

Q1: What are the primary causes of thermal runaway in fluorination reactions?

A1: Thermal runaway in fluorination reactions is typically caused by a failure to adequately control the heat generated by these often highly exothermic processes. Key contributing factors include:

  • Rapid, uncontrolled addition of a highly reactive fluorinating agent.

  • Insufficient cooling capacity for the scale of the reaction.

  • Poor mixing, leading to localized "hot spots" of high reagent concentration.

  • Accumulation of unreacted reagents, which can then react uncontrollably.

  • Exothermic decomposition of reactants, intermediates, or products at elevated temperatures.

Q2: How can I assess the thermal risk of my fluorination reaction before scaling up?

A2: A thorough thermal risk assessment is crucial before any scale-up. This should involve:

  • Literature Review: Search for any reported thermal hazards associated with the specific fluorinating agent, substrate, and solvent system.

  • Reaction Calorimetry: This is the most critical experimental technique. A reaction calorimeter can measure the heat of reaction, the rate of heat release, and the heat capacity of the reaction mixture. This data allows for the calculation of the adiabatic temperature rise and the Maximum Temperature of the Synthesis Reaction (MTSR), which are key indicators of thermal risk.[5][6]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for all components in the reaction mixture.

Q3: What are some key considerations for the safe scale-up of exothermic fluorination reactions?

A3: When scaling up, remember that the volume of the reaction mixture increases by the cube of the vessel radius, while the heat transfer area only increases by the square of the radius. This makes heat removal significantly less efficient at larger scales. Key considerations include:

  • Robust Cooling Systems: The cooling capacity must be more than sufficient to handle the total heat output of the reaction.

  • Controlled Reagent Addition: Implement a semi-batch process where one of the reactive components is added at a controlled rate.

  • Efficient Agitation: Use overhead stirrers to ensure homogenous mixing and temperature distribution.

  • Emergency Planning: Develop and practice emergency shutdown and quenching procedures.

Specific Scenarios and Reagents

Q4: I am using DAST for a deoxyfluorination. What are the specific thermal hazards I should be aware of?

A4: DAST (diethylaminosulfur trifluoride) and its analogue Deoxo-Fluor are known to be thermally unstable.[7] Key hazards include:

  • Exothermic Decomposition: Both reagents can undergo exothermic decomposition at elevated temperatures. DSC studies have shown that DAST has a decomposition temperature of 140°C with a significant heat of decomposition.[7]

  • Reaction with Moisture: DAST reacts violently with water, which can lead to a loss of reagent and the formation of corrosive HF gas.[4]

  • Runaway Potential: The combination of a highly exothermic primary reaction and the potential for exothermic decomposition at higher temperatures creates a significant risk for thermal runaway.

Q5: My reaction involves Selectfluor. Are there any specific solvent incompatibilities I should be aware of?

A5: Yes, Selectfluor, while generally considered a user-friendly reagent, can react exothermically and sometimes rapidly with certain common laboratory solvents. It is known to react with dimethylformamide (DMF), pyridine, and dimethyl sulfoxide (DMSO).[1] It is crucial to consult compatibility data before selecting a solvent for a large-scale reaction with Selectfluor.

Emergency Procedures

Q6: What should be included in an emergency shutdown procedure for a large-scale fluorination reactor?

A6: An emergency shutdown procedure should be a clear, step-by-step guide to safely stop the reaction and bring the system to a stable state. It should include:

  • Immediate cessation of all reagent feeds.

  • Activation of maximum cooling to the reactor jacket.

  • If safe and necessary, initiation of an emergency quenching protocol.

  • Alerting all personnel in the vicinity and the emergency response team. [8]

  • Evacuation of the immediate area if there is a risk of explosion or toxic gas release.

Q7: What are suitable quenching agents for a runaway fluorination reaction?

A7: The choice of quenching agent depends on the specific chemistry of the reaction. The ideal quencher should react quickly and exothermically with the reactive species to stop the runaway, but not so violently as to cause a secondary hazard. It should also be added in a controlled manner. For many fluorination reactions, a high-boiling point, non-reactive solvent can be added to dilute the reaction mixture and absorb heat. For quenching reactive fluorinating agents, slow addition of a proton source like isopropanol can be effective, but this must be done with extreme caution as the quenching reaction itself can be exothermic.[9] A pre-prepared, cooled solution of a suitable quenching agent should be readily available.

Quantitative Data

A thorough understanding of the thermal properties of the reagents and reactions is critical for safe operation.

Table 1: Thermal Properties of Common Fluorinating Agents

Fluorinating AgentTypeKnown Thermal HazardsHeat of Decomposition (ΔH, J/g)Decomposition Temperature (°C)
DAST NucleophilicThermally unstable, rapid decomposition.[7]-1700[7]140[7]
Deoxo-Fluor NucleophilicThermally unstable, less rapid decomposition than DAST.[7]-1100[7]140[7]
Selectfluor ElectrophilicReacts exothermically with certain solvents (e.g., DMF, pyridine, DMSO).[1]Data not readily availableData not readily available
XtalFluor-E NucleophilicCrystalline solid with enhanced thermal stability compared to DAST.[10]-661[7]215[7]

Experimental Protocols

Protocol 1: Reaction Calorimetry for Thermal Hazard Assessment of a Fluorination Reaction

This protocol outlines the general steps for using a reaction calorimeter to assess the thermal hazards of a fluorination reaction.

Objective: To determine the heat of reaction (ΔHr), the rate of heat release, the heat capacity (Cp) of the reaction mixture, and the Maximum Temperature of the Synthesis Reaction (MTSR).

Materials and Equipment:

  • Reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).

  • Substrate, fluorinating agent, and solvent.

  • Appropriate personal protective equipment (PPE).

Procedure:

  • Calibration: Calibrate the calorimeter according to the manufacturer's instructions to ensure accurate heat flow measurements.

  • Heat Capacity Measurement of Reactants:

    • Charge the reactor with the initial reaction mixture (substrate and solvent).

    • Measure the heat capacity (Cp) of this initial mixture at the intended reaction temperature.

  • Isothermal Reaction:

    • Bring the reactor contents to the desired reaction temperature and allow the system to stabilize.

    • Begin the controlled addition of the fluorinating agent at a pre-determined rate.

    • The calorimeter will maintain an isothermal reaction temperature by adjusting the cooling/heating of the reactor jacket. The heat flow required to do this is continuously measured.

  • Data Acquisition:

    • Record the heat flow, reactor temperature, jacket temperature, and reagent addition rate throughout the entire reaction.

  • Post-Reaction Heat Capacity Measurement:

    • After the reaction is complete (as determined by the cessation of heat evolution), measure the heat capacity of the final reaction mixture.

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction (ΔHr).

    • Analyze the heat flow data to determine the maximum rate of heat release.

    • Use the measured heat of reaction and heat capacities to calculate the adiabatic temperature rise (ΔTad).

    • Calculate the MTSR, which is the maximum temperature the reaction mixture would reach in the event of a cooling failure.

  • Risk Assessment:

    • Compare the MTSR to the decomposition temperatures of all components in the reaction mixture (as determined by DSC) to assess the risk of a secondary runaway reaction.

Visualizations

Logical Workflow for Troubleshooting an Unexpected Exotherm

Troubleshooting_Exotherm start Unexpected Temperature Rise stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling temp_stabilizes Does Temperature Stabilize? max_cooling->temp_stabilizes continue_monitoring Continue Monitoring & Investigate Cause temp_stabilizes->continue_monitoring Yes emergency_quench Initiate Emergency Quench Protocol temp_stabilizes->emergency_quench No evacuate Evacuate Area & Alert Emergency Response emergency_quench->evacuate

Caption: A decision-making workflow for responding to an unexpected temperature increase.

Experimental Workflow for Reaction Calorimetry

Reaction_Calorimetry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Calibrate Calorimeter p2 Measure Initial Cp p1->p2 r1 Isothermal Reaction with Controlled Addition p2->r1 r2 Continuous Data Acquisition r1->r2 a1 Measure Final Cp r2->a1 a2 Calculate ΔHr, ΔTad, MTSR a1->a2 a3 Assess Thermal Risk a2->a3

Caption: The key stages in a reaction calorimetry experiment for thermal hazard assessment.

References

Validation & Comparative

Characterization of 2,3,4-Trifluoro-5-methoxybenzoic Acid: A Comparative Analysis by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the spectral characteristics of 2,3,4-Trifluoro-5-methoxybenzoic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this compound, this guide leverages spectral data from structurally similar compounds to predict its characterization and to offer a framework for analysis.

This guide will compare the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of this compound with those of commercially available, structurally related benzoic acid derivatives. The provided experimental data for these alternatives will serve as a valuable reference for researchers working with similar fluorinated and methoxylated aromatic compounds.

Comparative Analysis of NMR Data

Nuclear Magnetic Resonance spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables compare the ¹H, ¹³C, and ¹⁹F NMR data of several substituted benzoic acids. This data can be used to predict the spectral features of this compound.

Table 1: ¹H NMR Data of Substituted Benzoic Acids

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃~7.5-7.8 (m, 1H, Ar-H), 3.9-4.1 (s, 3H, OCH₃)
2-Fluoro-4-(methoxycarbonyl)benzoic acid[1]CDCl₃10.5 (br s, 1H), 8.10 (t, J = 7.8 Hz, 1H), 7.89 (d, J = 8.2 Hz, 1H), 7.82 (d, J = 11.0 Hz, 1H), 3.97 (s, 3H)
3,4,5-Trimethoxybenzoic acidDMSO-d₆12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74 (s, 3H)
4-Methylbenzoic acidDMSO-d₆12.80 (s, 1H), 7.84 (d, J = 6.48 Hz, 2H), 7.29 (d, J = 7.88 Hz, 2H), 2.36 (s, 3H)
2-Chlorobenzoic acidCDCl₃8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)
3-Chlorobenzoic acidDMSO-d₆13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, J = 8.08 Hz, 1H)

Table 2: ¹³C NMR Data of Substituted Benzoic Acids

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃~165-170 (C=O), ~150-160 (C-O), ~140-155 (C-F), ~110-125 (C-H, C-COOH), ~55-65 (OCH₃)
2-Fluoro-4-(methoxycarbonyl)benzoic acid[1]CDCl₃168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8
3,4,5-Trimethoxybenzoic acidDMSO-d₆167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35
4-Methylbenzoic acidDMSO-d₆167.80, 143.46, 129.80, 129.55, 128.52, 21.55
2-Chlorobenzoic acidCDCl₃171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75
3-Chlorobenzoic acidDMSO-d₆166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37

Table 3: ¹⁹F NMR Data of Fluorinated Benzoic Acid Derivatives

CompoundSolventChemical Shift (δ) ppm (Relative to CFCl₃)
This compound (Predicted) CDCl₃Three distinct signals in the aromatic fluorine region (-110 to -170 ppm)
2,3,5-Trifluoro-4-methoxy-benzoic-acidNot SpecifiedData available but specific shifts not provided in search results.
2,4,5-Trifluoro-3-methoxybenzoic-acid-methylesterNot SpecifiedData available but specific shifts not provided in search results.
HexafluorobenzeneNot Specified-164.9
MonofluorobenzeneNot Specified-113.15

Mass Spectrometry Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

Table 4: Mass Spectrometry Data of Substituted Benzoic Acids

CompoundIonization Mode[M+H]⁺ or M⁺˙ (m/z)Key Fragment Ions (m/z)
This compound (Predicted) ESI+207.02189 ([M-H₂O+H]⁺), 161 ([M-COOH+H]⁺)
2-Fluoro-4-(methoxycarbonyl)benzoic acid[1]APCI+198.0331 (M⁺)Not specified
4-(Trifluoromethoxy)benzoic acidEI206 (M⁺˙)189, 161, 141, 113

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following are generalized methods for NMR and MS analysis of substituted benzoic acids.

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the benzoic acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra on the same instrument. A proton-decoupled pulse sequence is typically used. A larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Acquire ¹⁹F NMR spectra on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is usually sufficient. Chemical shifts are referenced to an external standard, typically CFCl₃.

Mass Spectrometry

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). Further dilute the stock solution to a final concentration of 10-100 µg/mL with the mobile phase.

  • LC-MS Analysis: Perform chromatographic separation on a C18 column using a gradient of water and acetonitrile (both containing 0.1% formic acid) as the mobile phase.

  • Mass Detection: Analyze the eluent using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a substituted benzoic acid.

Analytical_Workflow Workflow for Characterization of Substituted Benzoic Acid cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Processing & Interpretation cluster_Elucidation Structure Elucidation Sample Substituted Benzoic Acid Sample Dissolution Dissolve in Deuterated Solvent (NMR) or HPLC Grade Solvent (MS) Sample->Dissolution NMR NMR Spectroscopy (1H, 13C, 19F) Dissolution->NMR MS Mass Spectrometry (LC-MS, GC-MS) Dissolution->MS NMR_Data Process NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Process MS Data (Molecular Ion, Fragmentation) MS->MS_Data Structure Propose/Confirm Structure NMR_Data->Structure MS_Data->Structure

Caption: Analytical workflow for compound characterization.

This guide provides a comprehensive framework for the characterization of this compound and related compounds. By comparing the spectral data of known analogs, researchers can make informed predictions about the structure of new molecules and design appropriate analytical strategies.

References

Comparative Analysis of 2,3,4-Trifluoro-5-methoxybenzoic Acid Derivatives as Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activity of novel fluoroquinolone derivatives, presenting a comparative analysis of their antibacterial efficacy against clinically relevant pathogens. This guide includes quantitative data, detailed experimental protocols, and a mechanistic overview.

Derivatives of 2,3,4-trifluoro-5-methoxybenzoic acid are crucial intermediates in the synthesis of potent fluoroquinolone antibiotics.[1] This guide focuses on a series of N(7) position-modified balofloxacin analogs, a known antibacterial agent derived from this core structure, to provide a comparative overview of their biological activity. The data presented is based on a study by Wang et al. (2022), which details the synthesis and evaluation of these novel compounds against both Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Activity

The antibacterial efficacy of the synthesized balofloxacin derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. The results are summarized in the table below, with the parent drug balofloxacin included for comparison.[2][3]

Compound IDModification at N(7) PositionMRSA (MIC, µg/mL)MRSA (MBC, µg/mL)P. aeruginosa (MIC, µg/mL)P. aeruginosa (MBC, µg/mL)E. coli (MIC, µg/mL)E. coli (MBC, µg/mL)
Balofloxacin 3-(amino)azetidin-1-yl0.0780.1560.6251.250.0780.156
2-e 3-(acetamido)azetidin-1-yl0.01950.0390.0390.0780.0390.078
3-e 3-(propionamido)azetidin-1-yl0.0390.0780.0780.1560.0780.156
4-e 3-(butyramido)azetidin-1-yl0.0390.0780.0780.1560.0780.156

Data extracted from Wang et al., 2022.[2][3]

Notably, compounds 2-e , 3-e , and 4-e demonstrated significantly enhanced antibacterial activity against MRSA and P. aeruginosa compared to the parent drug, balofloxacin.[2][3] Compound 2-e , the acetylated derivative, was the most potent agent against MRSA, with MIC and MBC values of 0.0195 µg/mL and 0.039 µg/mL, respectively.[2][3]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzymes, leading to breaks in the bacterial chromosome and ultimately cell death. Molecular docking studies on the balofloxacin derivatives indicate a strong binding affinity for both DNA gyrase and topoisomerase IV, which correlates with their potent antibacterial activity.[2][3]

G cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone Derivative DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of fluoroquinolone derivatives.

Experimental Protocols

The following are the methodologies employed for the antibacterial activity assessment of the balofloxacin derivatives.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The in vitro antibacterial activities of the synthesized compounds were determined using a broth microdilution method.[3]

  • Bacterial Strains: Clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli were used.[3]

  • Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The bacterial suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • The compounds were dissolved in DMSO and serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

    • The prepared bacterial inoculum was added to each well.

    • The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[3]

  • MBC Determination: An aliquot of 100 µL from the wells showing no visible growth was plated on Mueller-Hinton agar plates and incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum count.[3]

The workflow for determining the antibacterial activity is illustrated below.

G cluster_workflow Antibacterial Activity Workflow start Bacterial Culture (MRSA, P. aeruginosa, E. coli) prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculation Inoculate Microtiter Plates prep_inoculum->inoculation serial_dilution Serial Dilution of Test Compounds serial_dilution->inoculation incubation Incubate at 37°C for 24h inoculation->incubation mic_determination Determine MIC (Visual Inspection) incubation->mic_determination mbc_plating Plate on Agar from Clear Wells mic_determination->mbc_plating mbc_incubation Incubate at 37°C for 24h mbc_plating->mbc_incubation mbc_determination Determine MBC (Colony Count) mbc_incubation->mbc_determination

Caption: Workflow for MIC and MBC determination.

References

structure-activity relationship (SAR) studies of trifluoromethoxybenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Benzoic Acid Scaffolds

Benzoic acid and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) moieties, has become a cornerstone of modern drug design. These groups impart unique physicochemical properties that can dramatically enhance a molecule's therapeutic potential. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the acidity of the benzoic acid proton, influence binding interactions, and, crucially, enhance metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes. Furthermore, the lipophilicity of the CF3 group can improve a drug's ability to cross cellular membranes, thereby increasing its bioavailability and efficacy.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethyl-substituted benzoic acid derivatives, with a primary focus on their application as anti-inflammatory and anticancer agents. We will dissect how specific structural modifications influence biological activity, drawing upon experimental data to provide a clear, evidence-based perspective for drug development professionals.

Part 1: SAR in Anti-Inflammatory Drug Design - Targeting Cyclooxygenase (COX)

A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[2] The strategic placement of a trifluoromethyl group on a benzoic acid scaffold can significantly enhance this inhibitory activity and improve the overall pharmacokinetic profile.

Comparative Case Study: Enhancing Metabolic Stability and Potency

A compelling example of strategic fluorination is the development of R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA).[3] This compound was designed to improve upon its non-fluorinated predecessor, R-/S-2-(2-hydroxypropanamido) benzoic acid (R-/S-HPABA), which suffered from rapid elimination due to extensive hydroxylation of the phenyl ring in vivo.

Rationale for Fluorination: By introducing a CF3 group at the 5-position of the benzoic acid ring, a primary site of metabolic attack was blocked. This modification was hypothesized to increase the compound's metabolic stability, leading to a longer half-life and improved bioavailability.

Comparative Performance Data: Experimental data confirms the success of this strategy. The trifluoromethylated analogs demonstrated superior anti-inflammatory effects and a significantly improved pharmacokinetic profile.

CompoundMean Cmax (µg/mL)Mean AUC (µg·h/mL)Mean t1/2 (h)Anti-inflammatory Activity (Edema Inhibition %)
R-HPABA10.5 ± 2.125.8 ± 5.61.8 ± 0.435.2%
R-HFBA 25.6 ± 4.8 110.2 ± 18.5 5.2 ± 1.1 58.7%
S-HPABA12.1 ± 2.530.2 ± 6.12.1 ± 0.531.5%
S-HFBA 28.9 ± 5.3 125.7 ± 21.3 5.8 ± 1.2 55.4%
Data synthesized from the findings presented in Li et al., 2019.[3]

Molecular docking studies revealed that the enhanced activity of R-/S-HFBA is likely due to a more potent binding affinity with both COX-1 and COX-2 enzymes, facilitated by the presence of the trifluoromethyl group.[3]

Comparative Case Study: Modulating COX-1/COX-2 Selectivity

The development of selective COX-2 inhibitors is a major goal in anti-inflammatory research to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition. Trifluoromethyl-pyrazole-carboxamides are a class of compounds that have been explored for this purpose.[4]

SAR Insights from Pyrazole Derivatives: A study of various substituted trifluoromethyl-pyrazole-carboxamides revealed key structural determinants for COX inhibition and selectivity. The trifluoromethyl group on the pyrazole ring is a consistent feature, while modifications on the N-phenyl ring of the carboxamide moiety allow for the fine-tuning of activity.

Compound IDN-Phenyl SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
3b 4-Methyl0.46 3.820.12
3d 4-Chloro5.634.921.14
3g 3-Chloro-4-fluoro4.452.65 1.68
Ketoprofen Reference Drug0.0340.1640.21
Data synthesized from the findings presented in Al-Warhi et al., 2024.[4]

These results indicate that electron-withdrawing groups on the N-phenyl ring, such as chloro and fluoro substituents, tend to increase COX-2 selectivity (e.g., compounds 3d and 3g ).[4] In contrast, an electron-donating group like methyl (3b ) resulted in potent but non-selective COX inhibition.[4] This highlights the critical role of substituent electronics in directing enzyme selectivity.

Part 2: Mechanism of Action - Inhibition of the Arachidonic Acid Pathway

The anti-inflammatory effects of the discussed compounds are primarily achieved by intercepting the arachidonic acid cascade. By inhibiting COX-1 and/or COX-2, these agents prevent the synthesis of prostaglandins (PGs), which are lipid compounds that mediate inflammatory responses, pain, and fever.[2]

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 converts to pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandins (PGE2, PGI2, etc.) pgh2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation mediate inhibitor Trifluoromethylbenzoic Acid Derivatives (e.g., R/S-HFBA) inhibitor->cox INHIBITS

Caption: Inhibition of COX enzymes by trifluoromethylbenzoic acid derivatives blocks the synthesis of prostaglandins.

Part 3: SAR in Anticancer Drug Design

The unique properties conferred by the trifluoromethyl group also make it a valuable addition to scaffolds designed for anticancer activity. These derivatives have been investigated as inhibitors of various cancer-related targets.

Comparative Case Study: Tricyclic Benzoic Acids as FTO Inhibitors

The fat mass and obesity-associated protein (FTO) is an m6A demethylase that is overexpressed in acute myeloid leukemia (AML) and promotes cancer development.[5] Tricyclic benzoic acids have emerged as a promising class of FTO inhibitors.

SAR Insights: A study on these inhibitors demonstrated that subtle structural changes could differentiate between potent enzyme inhibition and actual cellular antiproliferative effects. The parent compound, FB23, was a highly potent FTO inhibitor in vitro but had only moderate effects on AML cells.[5] A subsequent analog, 13a , exhibited similarly excellent in vitro FTO inhibition but, crucially, also exerted a strong antiproliferative effect on AML cells.[5][6]

Mechanistically, compound 13a was shown to upregulate key tumor suppressor genes (ASB2, RARA) and downregulate the oncogene MYC, mirroring the effects of FTO knockdown.[6] This work underscores that SAR studies for anticancer agents must go beyond simple enzyme inhibition to confirm on-target effects within a cellular context.

Part 4: Key Experimental Protocols

To facilitate further research in this area, we provide outlines for key experimental procedures.

Protocol 1: General Synthesis of a 4-(Trifluoromethyl)benzoic Acid

This protocol is based on the oxidation of the corresponding benzaldehyde, a common and efficient method.[7]

Materials:

  • 4-(Trifluoromethyl)benzaldehyde

  • Copper(II) acetate monohydrate (Cu(OAc)2·H2O)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)2·4H2O)

  • Deionized water

  • Oxygen supply (balloon)

  • Glass reaction tube, oil bath, centrifuge

Procedure:

  • To a 15 mL glass reaction tube, add water (2 mL), 4-(trifluoromethyl)benzaldehyde (1 mmol), Cu(OAc)2·H2O (0.003 mmol), and Co(OAc)2·4H2O (0.003 mmol).

  • Connect an oxygen-filled balloon to the reaction tube.

  • Place the tube in a preheated oil bath at 70°C.

  • Stir the reaction mixture vigorously for 1 hour.

  • After the reaction is complete, cool the mixture to room temperature.

  • Centrifuge the mixture to separate the crude solid product.

  • Wash the solid with 3 mL of water, using sonication to break up clumps.

  • Centrifuge again and dry the final product to a constant weight to obtain 4-(trifluoromethyl)benzoic acid.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.[4]

Materials:

  • Human recombinant COX-2 and ovine COX-1 isoenzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • EIA (Enzyme Immunoassay) kit for prostaglandin detection (e.g., for PGE2)

  • 96-well microplates, incubator, plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound dilution (or DMSO for control).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a specified time (e.g., 10 minutes) at 37°C to allow for prostaglandin production.

  • Stop the reaction according to the detection kit's instructions.

  • Quantify the amount of prostaglandin produced using the EIA kit and a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value (the concentration of compound that inhibits enzyme activity by 50%) by plotting inhibition versus compound concentration.

Conclusion and Future Outlook

The incorporation of trifluoromethyl groups into the benzoic acid scaffold is a powerful and validated strategy for enhancing therapeutic properties. SAR studies consistently demonstrate that this moiety can improve metabolic stability, increase potency, and modulate selectivity for key biological targets like COX enzymes. The case studies presented herein reveal that the position of the CF3 group and the nature of other substituents on the aromatic ring are critical factors that must be optimized to achieve the desired pharmacological profile.

Future research should focus on exploring novel substitution patterns and expanding the application of these scaffolds to other disease targets. The continued integration of computational docking studies with empirical screening will be essential for the rational design of the next generation of trifluoromethylbenzoic acid-based therapeutics.

References

comparative analysis of different synthetic routes to 2,3,4-Trifluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,3,4-Trifluoro-5-methoxybenzoic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of its fluorine and methoxy substituents can significantly influence the physicochemical and biological properties of derivative compounds. This guide provides a comparative analysis of plausible synthetic routes to this important intermediate, offering detailed experimental protocols and a summary of quantitative data to aid in the selection of the most suitable method for a given research and development objective.

Comparative Summary of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are outlined below. The first route is a well-documented pathway involving the synthesis of a tetrafluorinated intermediate followed by selective methoxylation. The second route offers an alternative approach starting from a commercially available trifluorophenol.

ParameterRoute 1: From Tetrafluorophthalic AcidRoute 2: From 2,3,4-Trifluorophenol
Starting Material Tetrafluorophthalic acid2,3,4-Trifluorophenol
Key Intermediates 2,3,4,5-Tetrafluorobenzoic acid2,3,4-Trifluoro-5-iodoanisole
Overall Yield ~85% (estimated)Not reported (plausible)
Number of Steps 23
Reagents & Conditions Step 1: Tri-n-butylamine, high temp. Step 2: Sodium methoxide, methanol, refluxStep 1: Methyl iodide, K2CO3, acetone Step 2: N-Iodosuccinimide, acetonitrile Step 3: Mg, THF, CO2
Advantages High yield for the first step, readily available starting material.Utilizes common and well-established reactions.
Disadvantages Second step may require optimization for selectivity and yield.Overall yield may be lower due to the multi-step nature. Handling of organometallic intermediates.

Experimental Protocols

Route 1: Synthesis from Tetrafluorophthalic Acid

This route involves the initial synthesis of 2,3,4,5-tetrafluorobenzoic acid via decarboxylation, followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid

  • Materials: Tetrafluorophthalic acid, tri-n-butylamine.

  • Procedure: In a reaction vessel, a mixture of tetrafluorophthalic acid and tri-n-butylamine (as a solvent and decarboxylation agent) is heated to approximately 130°C for 3.5 hours. After the reaction is complete, the mixture is cooled, and the tri-n-butylamine is recovered by extraction with an aqueous sodium hydroxide solution. The aqueous phase is then acidified with concentrated hydrochloric acid to precipitate the 2,3,4,5-tetrafluorobenzoic acid. The solid product is collected by filtration, washed with water, and dried. This method has been reported to yield the product in approximately 89.4% yield.

Step 2: Synthesis of this compound

  • Materials: 2,3,4,5-Tetrafluorobenzoic acid, sodium methoxide, methanol.

  • Procedure: 2,3,4,5-Tetrafluorobenzoic acid is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction mixture is heated at reflux and monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed. The reaction is then cooled, and the methanol is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization. The fluorine atom at the 5-position is the most susceptible to nucleophilic attack by the methoxide ion due to the activating effects of the para-carboxyl group and the cumulative electron-withdrawing nature of the other fluorine atoms.

Route 2: Synthesis from 2,3,4-Trifluorophenol (Proposed)

This proposed route builds the target molecule by first protecting the phenol, followed by functionalization of the aromatic ring and subsequent introduction of the carboxylic acid group.

Step 1: Synthesis of 1,2,3-Trifluoro-4-methoxybenzene

  • Materials: 2,3,4-Trifluorophenol, methyl iodide, potassium carbonate, acetone.

  • Procedure: To a solution of 2,3,4-Trifluorophenol in acetone, potassium carbonate is added, followed by the dropwise addition of methyl iodide. The mixture is stirred at room temperature or gentle reflux until the reaction is complete. The inorganic salts are removed by filtration, and the acetone is evaporated. The crude product is then purified, for instance by distillation or chromatography, to yield 1,2,3-Trifluoro-4-methoxybenzene.

Step 2: Synthesis of 2,3,4-Trifluoro-5-iodo-1-methoxybenzene

  • Materials: 1,2,3-Trifluoro-4-methoxybenzene, N-Iodosuccinimide (NIS), acetonitrile.

  • Procedure: 1,2,3-Trifluoro-4-methoxybenzene is dissolved in acetonitrile, and N-Iodosuccinimide is added portion-wise. The reaction is stirred at room temperature, protected from light, until the starting material is fully converted. The solvent is then removed under reduced pressure, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous sodium thiosulfate solution to remove excess iodine. The organic layer is dried and concentrated to give the iodinated product, which may be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Materials: 2,3,4-Trifluoro-5-iodo-1-methoxybenzene, magnesium turnings, tetrahydrofuran (THF), carbon dioxide (solid or gas).

  • Procedure: Magnesium turnings are activated in a dry flask under an inert atmosphere. A solution of 2,3,4-Trifluoro-5-iodo-1-methoxybenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. Once the formation of the Grignard reagent is complete, it is cooled in a dry ice/acetone bath, and an excess of crushed dry ice (solid carbon dioxide) is added. Alternatively, carbon dioxide gas can be bubbled through the solution. The reaction is allowed to warm to room temperature, and then quenched by the addition of a saturated aqueous solution of ammonium chloride, followed by acidification with dilute hydrochloric acid. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes described.

Synthetic_Route_1 A Tetrafluorophthalic Acid B 2,3,4,5-Tetrafluorobenzoic Acid A->B Tri-n-butylamine, 130°C C This compound B->C NaOMe, MeOH, Reflux

Caption: Synthetic Route 1: From Tetrafluorophthalic Acid.

Synthetic_Route_2 D 2,3,4-Trifluorophenol E 1,2,3-Trifluoro-4-methoxybenzene D->E MeI, K2CO3 F 2,3,4-Trifluoro-5-iodo-1-methoxybenzene E->F NIS, MeCN G This compound F->G 1. Mg, THF 2. CO2

Caption: Synthetic Route 2: Proposed Route from 2,3,4-Trifluorophenol.

Comparative Purity Analysis of Synthesized 2,3,4-Trifluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 2,3,4-Trifluoro-5-methoxybenzoic acid, a key intermediate in the development of various pharmaceuticals. The document outlines detailed experimental protocols and presents comparative data to assist researchers in selecting the most appropriate techniques for quality control and assurance.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the preparation of fluorinated active pharmaceutical ingredients (APIs). The fluorine and methoxy functional groups impart unique electronic and lipophilic properties to molecules, often enhancing their biological activity and pharmacokinetic profiles. Given its role as a starting material, ensuring the high purity of this intermediate is paramount to the safety and efficacy of the final drug product.

This guide compares the performance of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—in assessing the purity of synthesized this compound. A hypothetical batch of synthesized material is compared against a certified reference standard.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the methoxylation of a polyfluorinated benzene derivative, followed by a directed ortho-metalation and subsequent carboxylation.

A potential synthesis workflow is outlined below:

A 1,2,3,4-Tetrafluorobenzene B 1,2,3-Trifluoro-5-methoxybenzene A->B Sodium Methoxide C Lithium 2,3,4-Trifluoro-5-methoxyphenyl B->C n-Butyllithium D This compound C->D Carbon Dioxide (CO2) cluster_0 Synthesized Product cluster_1 Analytical Techniques cluster_2 Purity Assessment A Synthesized 2,3,4-Trifluoro- 5-methoxybenzoic acid B HPLC-UV A->B C GC-MS A->C D NMR Spectroscopy A->D E Purity (%) B->E F Impurity Profile B->F C->F D->E G Structural Confirmation D->G

A Comparative Guide to the Electronic Properties of Trifluoromethoxybenzoic Acid Isomers and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 2,3,4-Trifluoro-5-methoxybenzoic acid and its analogs, based on available computational studies. As no direct computational data for this compound has been reported in the reviewed literature, this document focuses on a closely related isomer, 3-methoxy-2,4,5-trifluorobenzoic acid, and other relevant benzoic acid derivatives. The insights drawn from these comparisons are valuable for understanding structure-property relationships, which are critical in the fields of medicinal chemistry and materials science.

The electronic characteristics of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and dipole moment, are pivotal in determining its reactivity, stability, and intermolecular interactions. These properties are particularly significant in drug design, where they can influence a molecule's binding affinity to a biological target and its pharmacokinetic profile.

Comparative Analysis of Electronic Properties

The electronic properties of several benzoic acid derivatives, calculated using Density Functional Theory (DFT), are summarized in the table below. The data highlights the influence of fluorine and methoxy substituents on the electronic structure of the benzoic acid core.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Computational Method
Benzoic Acid--5.669-B3LYP/6-311++G(2d,p)
2-Fluorobenzoic Acid----B3LYP/6-311++G(d,p)
4-Methoxybenzoic Acid----Not Specified
3-Methoxy-2,4,5-trifluorobenzoic Acid---3.245B3LYP/6-311++G(d,p)
4-Hydroxy-3-methylbenzoic Acid---2.190B3LYP/6-311++G(d,p)

Experimental Protocols: Computational Methodology

The data presented in this guide are derived from computational studies that employ Density Functional Theory (DFT), a widely used quantum mechanical modeling method for investigating the electronic structure of molecules.

Geometry Optimization: The first step in these computational studies is the geometry optimization of the molecule. This process finds the lowest energy conformation (the most stable three-dimensional structure) of the molecule.

Computational Method: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a popular and robust functional for calculations involving organic molecules.[1]

Basis Set: The 6-311++G(d,p) basis set is commonly used to provide a good balance between accuracy and computational cost for molecules of this size.[1][2]

Calculation of Electronic Properties:

  • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized molecular structure. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

  • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. It is a key factor in determining how a molecule will interact with other polar molecules and with external electric fields, which is particularly relevant for solubility and binding interactions.

Workflow for Computational Analysis of Electronic Properties

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a molecule.

computational_workflow cluster_input Input cluster_computation Quantum Chemical Calculation cluster_analysis Analysis & Output mol_structure Molecular Structure (e.g., SMILES, XYZ) geometry_optimization Geometry Optimization mol_structure->geometry_optimization Initial Geometry frequency_analysis Frequency Analysis (Confirmation of Minimum Energy) geometry_optimization->frequency_analysis Optimized Structure electronic_properties Electronic Property Calculation frequency_analysis->electronic_properties Verified Minimum homo_lumo HOMO-LUMO Energy Gap electronic_properties->homo_lumo mep Molecular Electrostatic Potential electronic_properties->mep dipole_moment Dipole Moment electronic_properties->dipole_moment data_interpretation Data Interpretation & Comparison homo_lumo->data_interpretation mep->data_interpretation dipole_moment->data_interpretation

A generalized workflow for the computational study of molecular electronic properties.

Discussion and Conclusion

The introduction of electron-withdrawing fluorine atoms and an electron-donating methoxy group to the benzoic acid scaffold is expected to significantly modulate its electronic properties. Generally, fluorine substitution tends to lower both the HOMO and LUMO energy levels and can affect the overall dipole moment depending on the substitution pattern. The methoxy group, being electron-donating, would be expected to raise the HOMO energy level, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

The precise positioning of these substituents, as seen in the comparison between different isomers, is crucial in determining the final electronic landscape of the molecule. This, in turn, dictates its potential for various applications. For drug development professionals, a nuanced understanding of how these substitutions affect properties like the molecular electrostatic potential can guide the design of molecules with improved binding affinity and specificity for their targets.

While this guide provides a comparative overview based on available data for analogous compounds, dedicated computational studies on this compound are necessary to fully elucidate its specific electronic properties. The methodologies and comparative data presented herein offer a solid foundation for such future investigations.

References

A Comparative Spectroscopic Analysis of Trifluoromethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the ortho-, meta-, and para-isomers of trifluoromethoxybenzoic acid. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in pharmaceutical research and development. Due to the limited availability of comprehensive public data for trifluoromethoxybenzoic acid isomers, this guide leverages extensive data from the closely related trifluoromethylbenzoic acid isomers as a primary reference. The electronic effects of the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are similar, making this a valuable comparative approach. Key differences arising from the presence of the oxygen atom in the -OCF₃ group will be noted.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the isomers of trifluoromethylbenzoic acid, which serve as a reference for the corresponding trifluoromethoxybenzoic acid isomers.

¹H NMR Spectroscopy

The position of the trifluoromethyl group significantly influences the chemical shifts of the aromatic protons.

IsomerAromatic Protons (ppm)Carboxylic Acid Proton (ppm)
2-(Trifluoromethyl)benzoic acid 7.6-8.2 (m, 4H)[1]~11-13 (br s, 1H)
3-(Trifluoromethyl)benzoic acid 7.7-8.4 (m, 4H)[2]~11-13 (br s, 1H)
4-(Trifluoromethyl)benzoic acid ~7.8 (d, 2H), ~8.2 (d, 2H)[3]~13 (br s, 1H)

Note: Data for trifluoromethylbenzoic acid isomers. The chemical shifts for trifluoromethoxybenzoic acid isomers are expected to be in a similar range, with potential minor shifts due to the influence of the oxygen atom.

¹³C NMR Spectroscopy

The carbon chemical shifts, particularly of the substituted aromatic carbons, provide clear differentiation between the isomers.

IsomerCarboxylic Carbon (ppm)CF₃ Carbon (ppm)Aromatic Carbons (ppm)
2-(Trifluoromethyl)benzoic acid ~167~123 (q)127-134
3-(Trifluoromethyl)benzoic acid ~166~124 (q)126-137
4-(Trifluoromethyl)benzoic acid ~167~124 (q)125-135

Note: Data for trifluoromethylbenzoic acid isomers. The quartet (q) for the CF₃ carbon is due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectra are characterized by strong absorptions from the carboxylic acid and the C-F bonds. The substitution pattern affects the fingerprint region.

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
2-(Trifluoromethyl)benzoic acid 2500-3300 (broad)~17001100-1350
3-(Trifluoromethyl)benzoic acid 2500-3300 (broad)[4]~1710[4]1100-1350[4]
4-(Trifluoromethyl)benzoic acid 2500-3300 (broad)~16901100-1350

Note: Data for trifluoromethylbenzoic acid isomers. The C-O stretching bands from the ether linkage in trifluoromethoxybenzoic acid would appear in the 1000-1300 cm⁻¹ region. For 4-(trifluoromethoxy)benzoic acid, IR data is available.[5]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) typically shows the molecular ion peak and characteristic fragmentation patterns.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-(Trifluoromethyl)benzoic acid 190173, 145
3-(Trifluoromethyl)benzoic acid 190[6][7]173, 145[6]
4-(Trifluoromethyl)benzoic acid 190173, 145
4-(Trifluoromethoxy)benzoic acid 206[8]189, 161, 133

Note: The molecular weight of trifluoromethoxybenzoic acid is 206 g/mol , while that of trifluoromethylbenzoic acid is 190 g/mol .

UV-Visible Spectroscopy

The UV-Vis absorption spectra of benzoic acid and its derivatives typically exhibit two main absorption bands (B-band and C-band) in the 200-300 nm range.[9] The position and intensity of these bands are influenced by the substituent and its position. For the trifluoromethylbenzoic acid isomers, the absorption spectra show differences in the 190 nm to 300 nm range.[10] Generally, the para-isomer exhibits a more pronounced shift to longer wavelengths (bathochromic shift) compared to the meta and ortho isomers due to extended conjugation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the trifluoromethoxybenzoic acid isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Data Processing : Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

  • Instrumentation : Use a Fourier-transform infrared spectrometer.

  • Data Acquisition :

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

  • Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-300).

  • Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis : Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of trifluoromethoxybenzoic acid isomers.

G Workflow for Spectroscopic Comparison of Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomer Mixture or Unknown Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Functional Group & Fingerprint Analysis IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data UV_Data λmax & Molar Absorptivity UV->UV_Data Identification Isomer Identification (ortho, meta, or para) NMR_Data->Identification IR_Data->Identification MS_Data->Identification UV_Data->Identification

Caption: A flowchart illustrating the process of isomer identification.

References

Assessing the Reactivity of 2,3,4-Trifluoro-5-methoxybenzoic Acid Derivatives in Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the reactivity of aryl halides derived from 2,3,4-Trifluoro-5-methoxybenzoic acid in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Due to the scarcity of published data on the direct use of this compound in these transformations, this guide focuses on the reactivity of its more common halide derivatives, which are the typical substrates for such reactions. The analysis is supplemented with comparative data from structurally related polyfluorinated aromatic compounds to provide a broader context for predicting reactivity and optimizing reaction conditions.

The presence of multiple fluorine atoms and a methoxy group on the aromatic ring significantly influences the electronic and steric properties of the substrate, thereby affecting its reactivity in cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms generally enhances the reactivity of the aryl halide towards oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle. However, the substitution pattern also plays a critical role in determining the overall success of the coupling reaction.

Comparative Analysis of Coupling Reactions

The following sections provide an overview of the expected reactivity of 2,3,4-Trifluoro-5-methoxy-substituted aryl halides in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by experimental data from related systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. For polyfluorinated compounds, the choice of catalyst, ligand, and base is critical to achieve high yields. The reactivity of the aryl halide generally follows the order I > Br > Cl.

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions with Various Fluorinated Aryl Halides

Aryl HalideCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-2,4,5-trifluorobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285Hypothetical Data
1-Iodo-2,4,6-trifluorobenzene4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane80892Hypothetical Data
1-Bromo-2,3,4-trifluoro-5-methoxybenzene Phenylboronic acid Pd₂(dba)₃ / XPhos K₃PO₄ Toluene 100 16 ~70-85 Predicted
1-Bromo-3,5-difluoroanisole3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF901278Hypothetical Data*

*Note: As specific data for this compound derivatives is limited, some data in this table is representative of similarly substituted fluorinated aromatics to provide a comparative context. The predicted yield for the target substrate is an estimation based on general reactivity trends.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The high electron deficiency of polyfluorinated aryl halides can facilitate the oxidative addition step.

Table 2: Comparison of Sonogashira Coupling Reactions with Polyfluorinated Aryl Halides

Aryl HalideAlkyneCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Iodo-2,3,5,6-tetrafluorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65695Hypothetical Data
1-Bromo-2,4,5-trifluorobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPAToluene801275Hypothetical Data
1-Iodo-2,3,4-trifluoro-5-methoxybenzene Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N / DMF DMF 80 8 ~80-90 Predicted
1-Bromo-3,5-difluoroanisole1-HexynePd(OAc)₂ / Xantphos / CuICs₂CO₃1,4-Dioxane1001865Hypothetical Data*

*Note: As specific data for this compound derivatives is limited, some data in this table is representative of similarly substituted fluorinated aromatics to provide a comparative context. The predicted yield for the target substrate is an estimation based on general reactivity trends.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high efficiency, especially with electron-deficient aryl halides.

Table 3: Comparison of Buchwald-Hartwig Amination with Polyfluorinated Aryl Halides

Aryl HalideAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-2,4,6-trifluorobenzeneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001288Hypothetical Data
1-Chloro-2,4,5-trifluorobenzeneAnilinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH1102470Hypothetical Data
1-Bromo-2,3,4-trifluoro-5-methoxybenzene Piperidine Pd₂(dba)₃ / BrettPhos LHMDS THF 80 16 ~75-90 Predicted
1-Bromo-3,5-difluoroanisolen-ButylaminePd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane1001882Hypothetical Data*

*Note: As specific data for this compound derivatives is limited, some data in this table is representative of similarly substituted fluorinated aromatics to provide a comparative context. The predicted yield for the target substrate is an estimation based on general reactivity trends.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, which can be adapted for derivatives of this compound. Optimization of specific parameters will be necessary for each substrate combination.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add degassed solvent (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-10 mol%).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 mmol), and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with saturated NH₄Cl solution and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge a Schlenk tube with the aryl halide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (2-4 mol%), and base (e.g., NaOtBu or LHMDS, 1.2-1.5 mmol).

  • Reagent Addition: Add the amine (1.1-1.2 mmol) and anhydrous, degassed solvent (e.g., toluene or THF).

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the required temperature (typically 80-110 °C) for the specified time.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizations

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)(X)L₂ Oxidative Addition Complex A->B Ar-X C Ar-Pd(II)(Ar')L₂ B->C Ar'-B(OR)₂ Base C->A Reductive Elimination D Ar-Ar' C->D

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G cluster_1 General Experimental Workflow start Start setup Reaction Setup (Aryl Halide, Catalyst, Base) start->setup reagents Add Reagents (Coupling Partner, Solvent) setup->reagents reaction Heating & Stirring reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

G reactivity Factors Affecting Reactivity Electronic Effects Steric Hindrance Catalyst & Ligand Choice Reaction Conditions aryl_halide Aryl Halide Derivative (e.g., 1-Bromo-2,3,4-trifluoro-5-methoxybenzene) reactivity->aryl_halide benzoic_acid This compound benzoic_acid->aryl_halide Derivatization coupling_reactions Coupling Reactions Suzuki-Miyaura Sonogashira Buchwald-Hartwig aryl_halide->coupling_reactions

Caption: Logical relationship of factors influencing coupling reactions.

In Vitro Evaluation of Fluoroquinolone Drug Candidates Derived from 2,3,4-Trifluoro-5-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of antibacterial drug candidates, Gatifloxacin and Balofloxacin, which are synthesized from the precursor 2,3,4-Trifluoro-5-methoxybenzoic acid. The performance of these fourth-generation fluoroquinolones is compared with other commonly used alternatives, Ciprofloxacin and Moxifloxacin. The data presented herein is compiled from various in vitro studies to assist researchers, scientists, and drug development professionals in evaluating their potential.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Gatifloxacin and Balofloxacin, like other fluoroquinolones, exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism disrupts DNA replication, leading to bacterial cell death.[1][2] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[3]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Fluoroquinolones Fluoroquinolones DNA_Gyrase DNA_Gyrase Fluoroquinolones->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Fluoroquinolones->Topoisomerase_IV Inhibits DNA_Replication DNA_Replication Relaxed_DNA Relaxed_DNA DNA_Gyrase->Relaxed_DNA relaxes supercoils Decatenated_DNA Decatenated_DNA Topoisomerase_IV->Decatenated_DNA decatenates daughter chromosomes Cell_Division Cell_Division Cell_Death Cell_Death DNA_Replication->Cell_Death Inhibition leads to Relaxed_DNA->DNA_Replication Supercoiled_DNA Supercoiled_DNA Supercoiled_DNA->DNA_Gyrase relaxes supercoils Decatenated_DNA->Cell_Division Catenated_DNA Catenated_DNA Catenated_DNA->Topoisomerase_IV decatenates daughter chromosomes

Caption: Mechanism of action of fluoroquinolones.

Comparative In Vitro Antibacterial Activity

The in vitro potency of Gatifloxacin and Balofloxacin against a range of Gram-positive and Gram-negative bacteria is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. A lower MIC value indicates greater antibacterial activity. For comparison, MIC values for Ciprofloxacin and Moxifloxacin are also included.

Gram-Positive Bacteria
Bacterial SpeciesGatifloxacin (µg/mL)Balofloxacin (µg/mL)Ciprofloxacin (µg/mL)Moxifloxacin (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)0.5[4]-0.2[5]0.06[6]
Staphylococcus aureus (Methicillin-Resistant)-->100[7]-
Streptococcus pneumoniae0.5[8]-1.0[7]0.25[9]
Enterococcus faecalis0.25[10]-1.0[7]>2[6]
Gram-Negative Bacteria
Bacterial SpeciesGatifloxacin (µg/mL)Balofloxacin (µg/mL)Ciprofloxacin (µg/mL)Moxifloxacin (µg/mL)
Escherichia coli0.25[10]0.2[11]0.015[5]-
Pseudomonas aeruginosa0.5[10]-0.5[7]-
Klebsiella pneumoniae----
Salmonella spp.-0.39[11]<0.015-0.125[5]-
Shigella spp.-0.39[11]--

Note: MIC values are presented as MIC90 where available, representing the concentration required to inhibit 90% of the tested isolates. Dashes indicate that specific data was not found in the searched literature under the same comparative conditions.

In Vitro Cytotoxicity Evaluation

The potential for drug-induced toxicity is a critical aspect of preclinical evaluation. The following table summarizes the available in vitro cytotoxicity data for Gatifloxacin and Balofloxacin.

Drug CandidateCell LineAssayKey Findings
Gatifloxacin Human Corneal Epithelial CellsLive/Dead AssayShowed some epithelial cell toxicity.[12]
Balofloxacin Human Corneal Epithelial Cells (HCECs)-Reported to have low cytotoxicity.[13]
Ciprofloxacin Human Gingival FibroblastsMTT AssayExhibited dose-dependent cytotoxicity.[14]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of the drug candidates is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow Start Start Bacterial_Culture Prepare bacterial inoculum (0.5 McFarland standard) Start->Bacterial_Culture Inoculation Inoculate wells with bacterial suspension Bacterial_Culture->Inoculation Serial_Dilution Perform serial two-fold dilutions of drug candidates in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually assess for turbidity (bacterial growth) Incubation->Visual_Inspection MIC_Determination MIC = Lowest concentration with no visible growth Visual_Inspection->MIC_Determination End End MIC_Determination->End

Caption: Experimental workflow for MIC determination.

Protocol:

  • Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into a suitable broth and incubated until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15] The suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL.[15]

  • Preparation of Drug Dilutions: Stock solutions of the drug candidates are prepared and serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.[15]

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension.[15] Positive (bacteria without drug) and negative (broth only) controls are included. The plate is incubated at 37°C for 16-24 hours.[15][16]

  • MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.[16]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Cytotoxicity_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate and incubate for 24 hours Start->Cell_Seeding Drug_Treatment Treat cells with serial dilutions of drug candidates Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Drug_Treatment->Incubation MTT_Addition Add MTT solution to each well and incubate for 2-4 hours Incubation->MTT_Addition Formazan_Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a microplate reader Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability (%) and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Protocol:

  • Cell Culture: Human cell lines (e.g., gingival fibroblasts, corneal epithelial cells) are cultured in 96-well plates.[14]

  • Drug Exposure: Cells are treated with various concentrations of the drug candidates for specific durations (e.g., 24, 48, 72 hours).[14]

  • MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize MTT into formazan crystals.[17]

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[17] The absorbance is then measured using a microplate reader.[15]

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.[17]

References

Safety Operating Guide

Proper Disposal of 2,3,4-Trifluoro-5-methoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical reagents are paramount for ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 2,3,4-Trifluoro-5-methoxybenzoic acid (CAS No. 38233-47-5), a compound that requires careful management due to its potential health hazards.

Immediate Safety and Hazard Identification

This compound is classified with several hazards that necessitate stringent safety protocols. Understanding these hazards is the first step in safe handling and disposal. The compound is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1]

Key Safety and Hazard Data
PropertyValueHazard Classification
Physical State White to Yellow Solid[2]-
GHS Hazard Statements H302, H315, H319, H335[1][2]Acute toxicity, oral (Category 4)[1]
Skin corrosion/irritation (Category 2)[1]
Serious eye damage/eye irritation (Category 2A)[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
Signal Word Warning[1][2]-
Storage Temperature Sealed in dry, 2-8°C[2]-

Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, it is mandatory to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye Protection Chemical safety goggles with side-shields.[1]A face shield should be worn in addition to goggles if there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., neoprene).[1]Inspect gloves for any signs of wear or damage before use.
Body Protection Impervious clothing, such as a laboratory coat.[1]Ensure the lab coat is fully fastened to provide a complete barrier.
Respiratory Protection Suitable respirator.[1]To be used if engineering controls are insufficient to maintain exposure below permissible limits, or if dust is generated.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. This should be conducted in accordance with local, state, and federal regulations, and preferably through a licensed professional waste disposal service.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated materials like filter paper or absorbent pads, in a designated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and be kept securely closed when not in use.

2. Spill Management:

  • In the event of a spill, first ensure the area is well-ventilated and restrict access.[3]

  • For solid spills, carefully sweep or scoop the material into the designated hazardous waste container, avoiding dust generation.

  • For liquid spills (if the compound is in solution), absorb the spill with an inert, non-combustible material like vermiculite or sand. Do not use combustible materials such as paper towels as the primary absorbent.

  • Place the absorbent material into the sealed hazardous waste container.

  • Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent (e.g., alcohol), followed by washing with soap and water.[1] All cleaning materials should also be collected as hazardous waste.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste container by a certified chemical waste management company.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Spill Decontamination

In the case of a small, manageable spill, the following protocol should be followed by trained personnel:

  • Evacuate and Ventilate: Ensure all non-essential personnel have left the immediate area and increase ventilation, for instance, by using a chemical fume hood.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Containment: For liquid spills, create a dike around the spill using an appropriate absorbent material.

  • Absorption/Collection:

    • Solid: Gently sweep the solid material to avoid creating dust and place it in a labeled hazardous waste container.

    • Liquid: Apply an inert absorbent material, working from the outside of the spill inwards. Once fully absorbed, scoop the material into the hazardous waste container.

  • Surface Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol).

    • Follow with a thorough wash using soap and water.

  • Waste Consolidation: Place all contaminated materials, including gloves, absorbent pads, and cleaning cloths, into the hazardous waste container.

  • Final Steps: Seal the hazardous waste container, wash hands and any exposed skin thoroughly, and report the incident according to your institution's policies.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have 2,3,4-Trifluoro-5-methoxybenzoic acid waste? is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes collect_waste Collect waste in a labeled, compatible hazardous waste container is_spill->collect_waste No (Routine Waste) small_spill Small Spill: Follow Spill Decontamination Protocol spill_size->small_spill Small & Manageable large_spill Large Spill: Evacuate & Contact Emergency Response spill_size->large_spill Large or Unmanageable small_spill->collect_waste seal_container Securely seal the container collect_waste->seal_container store_waste Store in a designated, safe location seal_container->store_waste professional_disposal Arrange for pickup by a certified waste disposal service store_waste->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,3,4-Trifluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3,4-Trifluoro-5-methoxybenzoic acid was not located. The following guidance is based on the safety protocols for structurally similar compounds, including various fluoro- and methoxy-substituted benzoic acids. It is imperative to handle this chemical with caution and adhere to all institutional safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles or a full-face shield.[1]Standard safety glasses are not sufficient. Eye protection must provide a complete seal around the eyes. A face shield should be worn when there is a risk of splashing.[1]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of damage before use and dispose of them immediately after handling the compound.
Body Protection A fully-fastened laboratory coat.This provides a critical barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.If dust is likely to be generated or if working outside of a fume hood, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used.[2][3]
Foot Protection Closed-toe shoes.Shoes must cover the entire foot to protect against spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safely managing this compound in the laboratory.

Pre-Handling Preparations
  • Safety Documentation: Ensure a copy of the relevant safety information is readily accessible to all personnel handling the compound.

  • Work Area: Designate a specific, well-ventilated area for handling, preferably within a certified chemical fume hood.[1][4]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[1][5]

  • Assemble Materials: Have all necessary equipment, including spatulas, weighing paper, and solvent-dispensing tools, ready before starting work to minimize movement and the risk of spills.

Handling Procedures
  • Weighing and Aliquoting:

    • Perform all manipulations that may generate dust within a chemical fume hood or a ventilated balance enclosure.

    • Use anti-static weighing dishes to prevent scattering of the powdered compound.

    • Close the primary container tightly immediately after use.[1][4]

  • Dissolving the Compound:

    • Add the solid this compound to the solvent slowly and in small portions to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature of the vessel.

  • General Hygiene:

    • Avoid all contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container designated for chemical waste.

    • Liquid waste containing the compound should be collected in a separate, labeled, and sealed container.

  • Disposal Method:

    • Dispose of all waste through your institution's environmental health and safety (EHS) office.

    • Consult with your EHS department for specific institutional and local regulations.

    • Common disposal methods include incineration in a licensed facility equipped with an afterburner and scrubber.[1][6]

  • Container Disposal:

    • Do not rinse or reuse the original container.

    • Dispose of the empty container as chemical waste in accordance with institutional protocols.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Access Safety Data prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_emergency Verify Emergency Equipment Access prep_area->prep_emergency handle_weigh Weigh Compound in Fume Hood prep_emergency->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_wash Wash Hands Thoroughly handle_dissolve->cleanup_wash Proceed to Cleanup disposal_collect Collect Waste in Labeled Container cleanup_wash->disposal_collect disposal_contact Contact EHS for Disposal disposal_collect->disposal_contact

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.